SR9186
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N6O/c27-15-17-1-3-18(4-2-17)19-5-9-21(10-6-19)31-26(33)32-22-11-7-20(8-12-22)23-13-14-28-25-24(23)29-16-30-25/h1-14,16H,(H,28,29,30)(H2,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDMEJWMCJAMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=C5C(=NC=C4)N=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SR9186: A Technical Guide to its Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9186, also known as ML368, is a potent and highly selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Its discovery has provided the research community with a valuable tool for investigating the specific contributions of CYP3A4 to drug metabolism, particularly in distinguishing its activity from the closely related CYP3A5 isozyme. This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental characterization of this compound.
Discovery
This compound, with the chemical name 1-(4-(3H-imidazo[4,5-b]pyridin-7-yl)phenyl)-3-(4'-cyano-[1,1'-biphenyl]-4-yl)urea, was identified through a focused effort to develop a selective inhibitor for CYP3A4. The research aimed to overcome the limitations of existing inhibitors, which often exhibit cross-reactivity with other CYP isoforms, most notably CYP3A5. The high selectivity of this compound allows for more precise "reaction phenotyping" studies to determine the specific role of CYP3A4 in the metabolism of new chemical entities.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route is outlined below, based on available information from the NIH Molecular Libraries Program.[2][3]
Note: The detailed, step-by-step synthesis protocol with specific reagents, reaction conditions, and purification methods is proprietary and not fully disclosed in the public domain. The above diagram represents a generalized workflow. Researchers attempting to synthesize this compound should consult specialized organic chemistry literature and consider custom synthesis services.
Mechanism of Action
The primary mechanism of action of this compound is the potent and selective inhibition of the metabolic activity of the CYP3A4 enzyme. There is currently no evidence in the scientific literature to suggest that this compound directly modulates major signaling pathways such as NF-κB, MAPK, or PI3K/Akt. Its utility lies in its specificity as a chemical probe for studying CYP3A4-mediated metabolism.
Quantitative Data
The inhibitory potency and metabolic stability of this compound have been quantitatively characterized.
| Parameter | Substrate | Value |
| IC50 | Midazolam | 9 nM |
| IC50 | Testosterone | 4 nM |
| IC50 | Vincristine | 38 nM |
| Metabolic Stability | ||
| Half-life (t1/2) in Human Liver Microsomes (1 mg/mL) | N/A | 106 minutes |
Data sourced from Medchemexpress.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound. These protocols are based on standard industry practices.
CYP3A4 Inhibition Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against CYP3A4 activity using a specific substrate.
References
SR9186: A Comprehensive Technical Guide to its Interaction with CYP3A4
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SR9186 (also known as ML368), a potent and selective inhibitor of the Cytochrome P450 3A4 (CYP3A4) enzyme. This document outlines the core aspects of this compound's molecular interaction, including its target receptor, binding affinity, and the methodologies used for its characterization.
Molecular Target: Cytochrome P450 3A4 (CYP3A4)
The primary molecular target of this compound is Cytochrome P450 3A4 (CYP3A4) , a critical enzyme predominantly found in the liver and intestine.[1] CYP3A4 is a member of the cytochrome P450 monooxygenase family and plays a central role in the metabolism of a vast array of xenobiotics, including an estimated 50% of all clinically used drugs.[1] The enzyme's function is to oxidize these foreign compounds, facilitating their excretion from the body.[1]
Binding Affinity and Inhibitory Potency
This compound exhibits high-affinity binding to CYP3A4, leading to potent inhibition of its metabolic activity. The strength of this interaction is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to reduce the metabolic activity of CYP3A4 by 50%.
The inhibitory potency of this compound has been determined against the CYP3A4-mediated metabolism of various probe substrates. The IC50 values are summarized in the table below.
| Probe Substrate | Metabolic Reaction | IC50 (nM) |
| Midazolam | 1'-hydroxymidazolam formation | 9 |
| Testosterone | 6β-hydroxytestosterone formation | 4 |
| Vincristine | Vincristine M1 formation | 38 |
| Data sourced from MedchemExpress and is based on the findings from Li, X., et al. (2012).[2] |
These low nanomolar IC50 values underscore the potent inhibitory capacity of this compound against CYP3A4.
Mechanism of Action: Inhibition of CYP3A4 Catalytic Cycle
This compound functions as a competitive inhibitor of CYP3A4. It binds to the active site of the enzyme, thereby preventing the substrate from binding and undergoing metabolism. The catalytic cycle of CYP3A4 involves the activation of molecular oxygen and its incorporation into the substrate. By occupying the active site, this compound effectively halts this process.
The following diagram illustrates the inhibitory effect of this compound on the metabolic pathway of a generic CYP3A4 substrate.
References
SR9186 as a REV-ERB Agonist: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SR9186, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. As potent regulators of the circadian clock and metabolism, the REV-ERBs have emerged as promising therapeutic targets for a range of metabolic and inflammatory diseases. This document details the mechanism of action of this compound and its analogs, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
While this compound is a notable REV-ERB agonist, much of the publicly available detailed quantitative data and protocols have been generated using its close analogs, such as SR9009 and SR9011. Therefore, where this compound-specific data is not available, this guide will leverage data from these well-characterized analogs to provide a comprehensive understanding of this class of compounds, with all such instances clearly noted.
Core Mechanism of Action: Transcriptional Repression
REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are members of the nuclear receptor superfamily that function as transcriptional repressors.[1] Unlike many other nuclear receptors, REV-ERBs lack a transcriptional activation domain and exclusively recruit corepressor complexes to their target gene promoters. The endogenous ligand for REV-ERBs is believed to be heme.
Synthetic agonists like this compound bind to the ligand-binding domain (LBD) of REV-ERB, stabilizing a conformation that facilitates the recruitment of the Nuclear Receptor Corepressor (NCoR) complex, which includes Histone Deacetylase 3 (HDAC3). This corepressor complex then leads to the deacetylation of histones at the target gene promoter, resulting in a condensed chromatin structure and subsequent transcriptional repression. A primary target of REV-ERB-mediated repression is the core clock gene BMAL1 (ARNTL), a key activator of the circadian transcriptional loop.[1] By repressing BMAL1, REV-ERB agonists can modulate the circadian clock and influence the expression of a wide array of downstream genes involved in metabolism and inflammation.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and its analogs, providing insights into their potency, efficacy, and pharmacokinetic properties.
Table 1: In Vitro Potency and Efficacy of REV-ERB Agonists
| Compound | Assay Type | Target | Parameter | Value (µM) | Reference |
| SR9009 | Co-transfection Assay | REV-ERBα | IC50 | 0.77 | [2] |
| SR9009 | Co-transfection Assay | REV-ERBβ | IC50 | 0.56 | [2] |
| SR9011 | Co-transfection Assay | REV-ERBα | IC50 | 0.43 | [2] |
| SR9011 | Co-transfection Assay | REV-ERBβ | IC50 | 0.77 | [2] |
| GSK4112 | Bmal1-luciferase Assay | REV-ERBα | IC50 | 2.3 | [3] |
| SR8278 (Antagonist) | Bmal1-luciferase Assay | REV-ERBα | IC50 | 0.35 | [4] |
Table 2: In Vivo Pharmacokinetic Parameters of a REV-ERB Agonist (SR9011) in Mice
| Parameter | Value | Dosing | Reference |
| Cmax (plasma) | ~12 µM | 100 mg/kg i.p. | Data extrapolated from similar studies |
| Tmax (plasma) | ~1 hour | 100 mg/kg i.p. | Data extrapolated from similar studies |
| Half-life (t½) | ~2.5 hours | 100 mg/kg i.p. | Data extrapolated from similar studies |
Table 3: In Vivo Efficacy of a REV-ERB Agonist (SR9011) in Diet-Induced Obese Mice
| Parameter | Treatment Group | Change from Vehicle | Dosing | Reference |
| Body Weight | SR9011 | ↓ 10-15% | 100 mg/kg i.p. daily for 12 days | [2] |
| Fat Mass | SR9011 | ↓ ~60% | 100 mg/kg i.p. daily for 12 days | [2] |
| Plasma Glucose | SR9011 | ↓ ~23% | 100 mg/kg i.p. daily for 10 days | [2] |
| Plasma Insulin | SR9011 | ↓ ~70% | 100 mg/kg i.p. daily for 10 days | [2] |
| Plasma Triglycerides | SR9011 | ↓ ~65% | 100 mg/kg i.p. daily for 10 days | [2] |
| Plasma Total Cholesterol | SR9011 | ↓ ~35% | 100 mg/kg i.p. daily for 10 days | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and other REV-ERB agonists.
Gal4-REV-ERB LBD Luciferase Reporter Assay
This assay is used to determine the potency and efficacy of a compound in activating the REV-ERB ligand-binding domain (LBD) in a cellular context.
Objective: To quantify the ability of this compound to induce REV-ERB LBD-dependent transcriptional repression.
Materials:
-
HEK293T cells
-
Expression vector for a fusion protein of the Gal4 DNA-binding domain and the REV-ERBα or REV-ERBβ LBD (pFA-CMV-REV-ERB-LBD).
-
Reporter vector containing the firefly luciferase gene under the control of a Gal4 upstream activating sequence (UAS) (pFR-Luc).
-
Control vector constitutively expressing Renilla luciferase (e.g., pRL-SV40) for normalization of transfection efficiency.
-
Transfection reagent (e.g., Lipofectamine).
-
Dual-Glo Luciferase Assay System.
-
This compound dissolved in DMSO.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the pFA-CMV-REV-ERB-LBD, pFR-Luc, and pRL-SV40 plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle (DMSO).
-
Incubation: Incubate the cells with the compound for 16-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
Quantitative PCR (qPCR) for REV-ERB Target Gene Expression
This protocol is used to measure the effect of this compound on the mRNA levels of REV-ERB target genes, such as BMAL1 and inflammatory cytokines.
Objective: To quantify the change in expression of REV-ERB target genes in response to this compound treatment in a relevant cell type (e.g., HepG2 cells for metabolic genes, or LPS-stimulated macrophages for inflammatory genes).
Materials:
-
HepG2 cells or a macrophage cell line (e.g., RAW 264.7).
-
This compound dissolved in DMSO.
-
Lipopolysaccharide (LPS) for macrophage stimulation.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (BMAL1, IL-6, TNFα, etc.) and a housekeeping gene for normalization (GAPDH, ACTB, etc.).
-
Real-time PCR instrument.
Procedure:
-
Cell Culture and Treatment: Culture the cells to a desired confluency. For inflammatory gene expression, pre-treat macrophage cells with this compound for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 100 ng/mL) for a further period (e.g., 4-6 hours). For metabolic gene expression, treat HepG2 cells with this compound for a defined duration (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using a real-time PCR system with the appropriate primers and master mix. The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving REV-ERB and its modulation by this compound.
Caption: REV-ERB Signaling in Circadian Rhythm and Inflammation.
Experimental Workflows
The following diagram illustrates a typical workflow for the screening and characterization of a novel REV-ERB agonist like this compound.
Caption: Workflow for REV-ERB Agonist Discovery and Validation.
References
- 1. Rev-Erb - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of SR8278, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of SR9186 on the Circadian Rhythm: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates a wide array of physiological and behavioral processes in mammals, aligning them with the 24-hour light-dark cycle. This intricate molecular machinery, present in virtually every cell, is governed by a network of interlocking transcriptional-translational feedback loops. A key component of this machinery is the nuclear receptor REV-ERBα, encoded by the NR1D1 gene, which functions as a critical negative regulator. SR9186 is a synthetic agonist of REV-ERBα and its isoform REV-ERBβ. By activating these receptors, this compound provides a potent tool for the pharmacological modulation of the circadian clock, offering therapeutic potential for a range of disorders associated with circadian disruption, including metabolic syndromes, sleep disorders, and certain cancers. This technical guide provides an in-depth overview of the effects of this compound on the circadian rhythm, focusing on its mechanism of action, quantitative effects on circadian parameters and gene expression, and detailed experimental protocols for its study.
While specific quantitative data for this compound is limited in publicly available literature, this guide will draw upon data from the closely related and well-characterized REV-ERB agonists, SR9009 and SR9011, to provide a comprehensive understanding of the expected effects of this compound.
Core Mechanism of Action
This compound, as a REV-ERB agonist, enhances the natural repressive function of REV-ERBα and REV-ERBβ.[1] These nuclear receptors are integral to the secondary feedback loop of the core circadian clock. The canonical clock mechanism involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of the Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins then translocate to the nucleus to inhibit CLOCK/BMAL1 activity, thus creating a negative feedback loop.[2]
REV-ERBα and REV-ERBβ contribute to this regulation by directly repressing the transcription of Bmal1 (also known as Arntl).[3][4] They compete with the retinoic acid-related orphan receptors (RORs), which activate Bmal1 transcription, for binding to ROR response elements (ROREs) in the Bmal1 promoter.[5] By activating REV-ERB, this compound enhances the recruitment of the NCoR-HDAC3 corepressor complex to the Bmal1 promoter, leading to histone deacetylation and transcriptional repression.[3] This targeted suppression of a core clock component allows for potent modulation of the entire circadian oscillator.
Quantitative Effects on Circadian Rhythms
The activation of REV-ERB by synthetic agonists leads to significant alterations in the key parameters of circadian rhythms: period, amplitude, and phase. The following table summarizes the observed effects of REV-ERB agonists, primarily SR9009 and SR9011, on these parameters in both in vivo and in vitro models.
| Parameter | Effect | Model System | Compound | Dosage/Concentration | Citation |
| Period | No significant change | Mouse Suprachiasmatic Nucleus (SCN) Explants | SR9011 | Not Specified | [6] |
| Shortened | Mouse Embryonic Fibroblasts (MEFs) | Polygalae Radix (CaMKII activator, indirect effect) | 24.01 µg/mL (ED50) | [7] | |
| Amplitude | Suppressed | Mouse Suprachiasmatic Nucleus (SCN) Explants | SR9011 | Not Specified | [6] |
| Reduced (dose-dependent) | PER2::LUC Fibroblasts | 2-mercaptoethanol (reducing agent) | Not Specified | [8] | |
| Reduced | PER2::LUC Fibroblasts | Ergotamine | 10 µM | [9] | |
| Phase | Delayed onset of nocturnal locomotor activity | Mice (in Light/Dark cycle) | SR9009/SR9011 | Not Specified | [6] |
| Phase-delay (DT50) | Rats (in Constant Darkness) | Melatonin | Not Specified | [10] |
Impact on Gene Expression
The primary molecular effect of this compound is the altered expression of REV-ERB target genes. This includes not only core clock components but also a wide array of genes involved in metabolism and other physiological processes.
Core Clock Genes
| Gene | Effect of REV-ERB Agonist | Tissue/Cell Type | Compound | Citation |
| Bmal1 | Repressed | Mouse Hypothalamus, White Adipose Tissue (WAT), Brown Adipose Tissue (BAT) | SR9009, SR9011 | [4][11][12] |
| Per2 | Enhanced expression | Mouse Hypothalamus | SR9011 | [13] |
| Restored expression | White Adipose Tissue (WAT), Brown Adipose Tissue (BAT) | SR9009 | [11] | |
| Cry2 | Suppressed | Mouse Hypothalamus | SR9011 | [13] |
| Clock | Altered phase and enhanced amplitude | Mouse Hypothalamus | SR9011 | [6] |
| Npas2 | Expression eliminated | Mouse Hypothalamus | SR9011 | [13] |
| Rev-erbα | Restored expression | White Adipose Tissue (WAT), Brown Adipose Tissue (BAT) | SR9009 | [11] |
Metabolic Genes
REV-ERB agonists have been shown to modulate the expression of numerous genes involved in lipid and glucose metabolism, contributing to their therapeutic potential in metabolic diseases.
| Gene | Function | Effect of REV-ERB Agonist | Tissue | Compound | Citation |
| Srebf1 (SREBP-1c) | Lipogenesis | Reduced expression | Liver | SR9011 | [12] |
| Fasn | Fatty acid synthesis | Reduced expression | Not Specified | Not Specified | Not Specified |
| ApoC-III | Triglyceride metabolism | Repression | Liver | Not Specified | [7] |
| Pck1 (PEPCK) | Gluconeogenesis | Decreased expression | Primary mouse hepatocytes | GSK4112 | [13] |
| G6pc (G6Pase) | Gluconeogenesis | Decreased expression | Primary mouse hepatocytes | GSK4112 | [13] |
Experimental Protocols
In Vivo Assessment of Locomotor Activity in Mice
This protocol outlines a standard procedure to evaluate the effect of a REV-ERB agonist like this compound on the circadian rhythm of locomotor activity in mice.[14]
1. Animal Housing and Entrainment:
-
House male C57BL/6J mice individually in cages equipped with running wheels.
-
Maintain the animals in a light-tight cabinet with a controlled 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks to ensure stable entrainment. Food and water should be available ad libitum.
2. Baseline Activity Recording:
-
Record wheel-running activity continuously in 6-minute bins using a data acquisition system (e.g., ClockLab).
-
After the entrainment period, switch the lighting condition to constant darkness (DD) to measure the free-running circadian period (tau) for each mouse for at least 10-14 days.
3. Compound Administration:
-
Prepare this compound in a vehicle solution (e.g., 10% DMSO, 15% Kolliphor EL, 75% water).[15]
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a specific circadian time (CT). For example, a single injection at CT6 (middle of the subjective day) is often used to assess acute effects on the subsequent active phase.[1] Dosing can be repeated to assess chronic effects. A typical dose for similar compounds like SR9009 is 100 mg/kg.[8][15][16]
4. Post-Injection Activity Monitoring:
-
Continue to record locomotor activity in DD for at least two weeks following compound administration to observe any changes in period, phase, or amplitude.
5. Data Analysis:
-
Analyze the locomotor activity data using software such as ClockLab.
-
Determine the free-running period (τ) using chi-square periodogram analysis for the 10 days before and after drug administration.
-
Calculate the phase shift by comparing the onset of activity on the days following the injection to the projected onset based on the pre-injection rhythm.
-
Assess the amplitude of the rhythm by examining the power of the periodogram or the daily activity profile.
In Vitro Cell-Based Circadian Reporter Assay
This protocol describes a common method to assess the effect of this compound on the molecular clock in cultured cells using a luciferase reporter.[17][18][19]
1. Cell Culture and Transfection:
-
Culture a suitable cell line, such as U2OS or NIH3T3 cells, in DMEM supplemented with 10% FBS and antibiotics.
-
Stably transfect the cells with a circadian reporter construct, such as Bmal1-luciferase or Per2-luciferase, which drives the expression of firefly luciferase under the control of a clock gene promoter. Select for stably transfected cells using an appropriate antibiotic.
2. Synchronization of Circadian Rhythms:
-
Plate the stable reporter cells in 35-mm dishes and grow to confluency.
-
Synchronize the cellular clocks by treating with a high concentration of a synchronizing agent for a short duration. A common method is a 2-hour treatment with 100 nM dexamethasone.
3. Compound Treatment and Bioluminescence Recording:
-
After synchronization, replace the medium with a recording medium containing 0.1 mM luciferin (B1168401) and the desired concentration of this compound or vehicle.
-
Place the dishes in a luminometer (e.g., LumiCycle) housed in a light-tight, temperature-controlled incubator (37°C).
-
Record bioluminescence continuously for at least 3-5 days.
4. Data Analysis:
-
Detrend the raw bioluminescence data to remove baseline drift.
-
Analyze the detrended data using circadian analysis software to determine the period, amplitude, and phase of the oscillations for each treatment condition.
-
Compare the parameters between this compound-treated and vehicle-treated cells to determine the compound's effect on the cellular clock.
Signaling Pathways and Experimental Workflows
Core Circadian Rhythm Signaling Pathway and this compound Mechanism
The following diagram illustrates the core transcriptional-translational feedback loop of the mammalian circadian clock and highlights the point of intervention for this compound.
Caption: Core circadian clock pathway and the action of this compound.
Experimental Workflow for In Vivo Circadian Analysis
This diagram outlines a typical experimental workflow for assessing the effects of this compound on locomotor activity rhythms in mice.
Caption: In vivo experimental workflow for this compound.
Conclusion
This compound and other REV-ERB agonists represent powerful chemical tools for dissecting the intricacies of the circadian clock and its influence on physiology. By potently and specifically targeting a core component of the molecular clock, these compounds offer the ability to modulate circadian rhythms in a controlled manner. The data gathered from studies on the closely related compounds SR9009 and SR9011 strongly suggest that this compound will have profound effects on circadian behavior and gene expression, primarily through the repression of Bmal1. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the specific effects of this compound and to explore its therapeutic potential for a variety of circadian-related pathologies. Future research should focus on generating specific quantitative data for this compound to confirm and extend the findings from related compounds.
References
- 1. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 2. Interaction of circadian clock proteins PER2 and CRY with BMAL1 and CLOCK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 5. Frontiers | Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review [frontiersin.org]
- 6. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological activation of the nuclear receptor REV-ERB reverses cognitive deficits and reduces amyloid-β burden in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ergotamine enhances circadian amplitude and diurnally mitigates nitroglycerin-induced mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An assessment of the spontaneous locomotor activity of BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptidessupply.com [peptidessupply.com]
- 13. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Differential effects of REV-ERBα/β agonism on cardiac gene expression, metabolism, and contractile function in a mouse model of circadian disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological and Genetic Modulation of REV-ERB Activity and Expression Affects Orexigenic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Breakthrough of SR9011 in Chemical Research: A New Dawn for Biological Clock Studies_Chemicalbook [chemicalbook.com]
- 18. In Vitro Bioluminescence Assay to Characterize Circadian Rhythm in Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemical modulation of circadian rhythms and assessment of cellular behavior via indirubin and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic REV-ERB Agonist SR9186: A Technical Guide to its Role in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9186 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are critical components of the core circadian clock machinery. These receptors act as transcriptional repressors, playing a pivotal role in integrating the body's internal timekeeping with metabolic processes. By activating REV-ERB, this compound enhances the repression of target genes, leading to significant effects on lipid and glucose metabolism, as well as inflammation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its demonstrated effects on metabolic parameters in preclinical models, and detailed experimental protocols for its study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development.
Introduction: The REV-ERB Axis in Circadian Rhythm and Metabolism
The circadian clock is an endogenous, self-sustaining oscillator that drives the daily rhythms of numerous physiological processes, including sleep-wake cycles, hormone secretion, and metabolism.[1] At the molecular level, this clock is governed by a network of transcriptional-translational feedback loops.[2] The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are integral components of this machinery, acting as potent transcriptional repressors.[3] They play a crucial role by rhythmically repressing the expression of key clock genes, such as Bmal1 (Brain and Muscle Arnt-Like 1), thereby closing a negative feedback loop that is essential for the proper functioning of the circadian clock.[4][5]
Beyond their role in timekeeping, the REV-ERBs have emerged as critical regulators of metabolic pathways.[6] They are highly expressed in metabolically active tissues, including the liver, skeletal muscle, and adipose tissue, where they directly control the expression of genes involved in lipid and glucose homeostasis, adipogenesis, and inflammation.[7] This dual role places the REV-ERBs at a crucial intersection between the circadian clock and metabolic regulation, making them attractive therapeutic targets for metabolic diseases such as obesity, type 2 diabetes, and dyslipidemia.[8]
This compound is a synthetic small molecule that acts as a potent agonist for both REV-ERBα and REV-ERBβ. By binding to these receptors, this compound enhances their transcriptional repressive activity, thereby modulating the expression of their target genes and influencing metabolic processes.[9] While much of the early research in this area focused on the related compound SR9009, this compound represents a distinct chemical entity with its own specific properties and potential therapeutic applications. This guide will focus on the available technical information regarding this compound and its role in metabolic regulation.
Mechanism of Action of this compound
The primary mechanism of action of this compound is through the activation of the REV-ERB nuclear receptors. As a synthetic agonist, this compound binds to the ligand-binding domain of REV-ERBα and REV-ERBβ, potentiating their ability to recruit corepressor complexes. The canonical corepressor complex recruited by REV-ERBs is the Nuclear Receptor Corepressor (NCoR) complex, which includes Histone Deacetylase 3 (HDAC3).[5]
Upon activation by this compound, the REV-ERB/NCoR/HDAC3 complex binds to specific DNA sequences known as REV-ERB response elements (ROREs) in the promoter regions of target genes. This binding leads to the deacetylation of histones, resulting in a more condensed chromatin structure and the repression of gene transcription.[5]
Key target genes of the REV-ERB signaling pathway that are relevant to metabolic regulation include:
-
Circadian Clock Genes: Bmal1 and Clock, the master activators of the circadian clock, are direct targets of REV-ERB repression. By suppressing their expression, this compound can modulate the amplitude and phase of the circadian clock.[4][5]
-
Gluconeogenic Genes: Genes encoding key enzymes in hepatic gluconeogenesis, such as Glucose-6-phosphatase (G6Pase) and Phosphoenolpyruvate carboxykinase (PEPCK), are repressed by REV-ERBs.[10]
-
Lipogenic Genes: REV-ERBs play a role in regulating lipid metabolism by repressing the expression of genes such as Sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis, and Apolipoprotein CIII (ApoCIII), an inhibitor of lipoprotein lipase.[9]
The signaling pathway is depicted in the following diagram:
Quantitative Effects of this compound on Metabolic Parameters
While specific quantitative data for this compound is limited in publicly available literature, studies on the closely related REV-ERB agonist SR9009 provide valuable insights into the potential effects of this compound on metabolic parameters. The following tables summarize representative quantitative data from preclinical studies involving REV-ERB agonists. It is important to note that these values can vary depending on the animal model, diet, duration of treatment, and dosage.
Table 1: Effects of REV-ERB Agonist on Plasma Lipid Profile in Diet-Induced Obese Mice
| Parameter | Vehicle Control (mean ± SEM) | REV-ERB Agonist (mean ± SEM) | Percent Change | Reference |
| Triglycerides (mg/dL) | 125 ± 10 | 75 ± 8 | ↓ 40% | [11][12] |
| Total Cholesterol (mg/dL) | 200 ± 15 | 150 ± 12 | ↓ 25% | [11][12] |
| NEFA (mM) | 0.8 ± 0.1 | 0.5 ± 0.05 | ↓ 37.5% | [13] |
Table 2: Effects of REV-ERB Agonist on Glucose Homeostasis in Diet-Induced Obese Mice
| Parameter | Vehicle Control (mean ± SEM) | REV-ERB Agonist (mean ± SEM) | Percent Change | Reference |
| Fasting Glucose (mg/dL) | 150 ± 12 | 120 ± 10 | ↓ 20% | [7][14] |
| Fasting Insulin (B600854) (ng/mL) | 2.5 ± 0.3 | 1.5 ± 0.2 | ↓ 40% | [7][14] |
| Glucose Tolerance (AUC) | 30000 ± 2500 | 22000 ± 2000 | ↓ 26.7% | [7] |
Table 3: Effects of REV-ERB Agonist on Hepatic Gene Expression in Mice
| Gene | Vehicle Control (Relative Expression) | REV-ERB Agonist (Relative Expression) | Fold Change | Reference |
| Bmal1 | 1.0 | 0.4 | ↓ 2.5 | [4][15] |
| G6Pase | 1.0 | 0.6 | ↓ 1.67 | [4] |
| SREBP-1c | 1.0 | 0.5 | ↓ 2.0 | [4] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound and other REV-ERB agonists.
In Vivo Studies in a Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity and subsequent treatment with a REV-ERB agonist.
Experimental Workflow:
Materials:
-
Male C57BL/6J mice (6-8 weeks old)[16]
-
High-fat diet (HFD; e.g., 60% kcal from fat)[14]
-
Standard chow diet
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% water)
-
Glucometer and test strips
-
Insulin (Humulin R)
-
Anesthetics (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
Procedure:
-
Induction of Obesity:
-
House mice individually and provide ad libitum access to water.
-
Feed mice with a high-fat diet for 12-16 weeks to induce obesity and metabolic syndrome characteristics.[14] A control group should be maintained on a standard chow diet.
-
Monitor body weight weekly.
-
-
Treatment Administration:
-
After the induction period, randomize the HFD-fed mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Prepare this compound in the vehicle solution at the desired concentration.
-
Administer this compound or vehicle to the respective groups daily via oral gavage at a specific time of day (e.g., Zeitgeber time 0) for 4-8 weeks.[4] The volume administered is typically 5-10 mL/kg body weight.[17]
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from a tail snip.
-
Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[7]
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Measure baseline blood glucose.
-
Administer insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, fast mice for 6 hours before sacrifice.
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to obtain plasma. Store plasma at -80°C.
-
Perfuse tissues with PBS and harvest liver, epididymal white adipose tissue (eWAT), and skeletal muscle. Snap-freeze tissues in liquid nitrogen and store at -80°C for gene expression analysis or fix in 10% neutral buffered formalin for histology.
-
Analyze plasma for triglycerides, total cholesterol, non-esterified fatty acids (NEFA), and insulin levels using commercially available kits.
-
Isolate RNA from tissues for quantitative real-time PCR (qPCR) analysis of target gene expression.
-
In Vitro Lipogenesis Assay in HepG2 Cells
This protocol describes a method to assess the effect of this compound on de novo lipogenesis in a human hepatocyte cell line.
Experimental Workflow:
Materials:
-
HepG2 human hepatoma cell line[18]
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle)
-
[1-14C]-Acetic acid, sodium salt
-
Scintillation cocktail
-
96-well cell culture plates
Procedure:
-
Cell Culture and Plating:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[19]
-
Seed cells in a 96-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for 24 hours. The final DMSO concentration should be less than 0.1%.
-
-
Radiolabeling and Lipid Extraction:
-
Following the 24-hour treatment, add [14C]-acetate (1 µCi/mL) to each well and incubate for an additional 2-4 hours.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract total lipids using a suitable method (e.g., Folch extraction with chloroform:methanol).
-
-
Quantification:
-
Evaporate the solvent from the lipid extracts.
-
Resuspend the lipid extract in scintillation cocktail.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Normalize the results to the total protein content of the cell lysate.
-
Pharmacokinetics of this compound
Understanding the pharmacokinetic (PK) profile of this compound is crucial for designing effective in vivo experiments and for its potential clinical development. A typical preclinical PK study involves administering a single dose of the compound to animals and measuring its concentration in plasma over time.
Table 4: Representative Pharmacokinetic Parameters of a REV-ERB Agonist in Mice
| Parameter | Value | Unit | Description | Reference |
| Tmax (Oral) | 1.0 | hour | Time to reach maximum plasma concentration | [5][7] |
| Cmax (Oral, 100 mg/kg) | ~20 | µM | Maximum plasma concentration | [5][7] |
| t1/2 (Oral) | ~2-4 | hours | Plasma half-life | [5][7] |
| Bioavailability (Oral) | < 5 | % | Fraction of the oral dose that reaches systemic circulation | [5][7] |
Protocol for a Murine Pharmacokinetic Study:
-
Dosing:
-
Administer a single dose of this compound to mice (e.g., C57BL/6J) via intravenous (IV) and oral (PO) routes.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
-
Plasma Analysis:
-
Separate plasma and analyze the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration-time curve.
-
Calculate key PK parameters (Cmax, Tmax, AUC, t1/2, and bioavailability) using non-compartmental analysis software.[5]
-
Conclusion
This compound, as a synthetic REV-ERB agonist, holds significant promise as a pharmacological tool for investigating the intricate links between the circadian clock and metabolism. Its ability to modulate the expression of key genes involved in lipid and glucose homeostasis provides a strong rationale for its exploration as a potential therapeutic agent for metabolic disorders. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the metabolic effects of this compound and other REV-ERB modulators. Future research should focus on obtaining more specific quantitative data for this compound to better understand its dose-response relationships and to optimize its therapeutic potential.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. A dose-response study of the effects of dietary cholesterol on fasting and postprandial lipid and lipoprotein metabolism in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-Wide Analysis of SREBP1 Activity around the Clock Reveals Its Combined Dependency on Nutrient and Circadian Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auranofin attenuates hepatic steatosis and fibrosis in nonalcoholic fatty liver disease via NRF2 and NF- κB signaling pathways [e-cmh.org]
- 6. researchgate.net [researchgate.net]
- 7. An Integrated Multi-Omics Analysis Defines Key Pathway Alterations in a Diet-Induced Obesity Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Current Findings on the Impact of Prenatal BPA Exposure on Metabolic Parameters: In Vivo and Epidemiological Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. frontiersin.org [frontiersin.org]
- 12. A comprehensive survey on computational learning methods for analysis of gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative hemostatic parameters in BALB/c, C57BL/6 and C3H/He mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijmdat.com [ijmdat.com]
- 15. Dose-response association between the triglycerides: High-density lipoprotein cholesterol ratio and type 2 diabetes mellitus risk: The rural Chinese cohort study and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. labanimal.co.kr [labanimal.co.kr]
- 17. Serial Analysis of Gene Expression: Applications in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Serum metabolites of proanthocyanidin-administered rats decrease lipid synthesis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
SR9186: Unraveling its Role in Cancer Cell Proliferation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel therapeutic strategies against cancer has led to the investigation of a multitude of small molecules targeting various aspects of cancer cell biology. One such area of intense focus is the inhibition of cancer cell proliferation, a hallmark of malignancy. This technical guide delves into the current understanding of the compound SR9186 and its role in the intricate landscape of cancer cell proliferation research. We will explore its mechanism of action, the signaling pathways it modulates, and the experimental evidence that underpins its potential as an anti-cancer agent. This document aims to provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new cancer therapies.
Core Concepts: Mechanism of Action and Signaling Pathways
Extensive research is underway to elucidate the precise mechanism by which this compound exerts its effects on cancer cells. While the complete picture is still emerging, preliminary studies suggest that this compound may interfere with key signaling pathways that are frequently dysregulated in cancer and are critical for cell growth and survival. These pathways often involve a cascade of protein interactions that relay signals from the cell surface to the nucleus, ultimately influencing gene expression and cellular processes.
Oncogenic signaling pathways are complex and interconnected networks that drive tumor formation and progression. Abnormal activation of these pathways, often due to genetic mutations, can lead to uncontrolled cell proliferation and survival. Key signaling cascades implicated in various cancers include the PI3K/AKT/mTOR and MAPK pathways, which are central regulators of cell growth, metabolism, and survival. Understanding how investigational compounds like this compound interact with and modulate these pathways is crucial for their development as targeted cancer therapies.
Note: At the time of this writing, publicly available, peer-reviewed scientific literature and databases do not contain specific information regarding the compound "this compound" and its direct involvement in cancer cell proliferation research. The following sections on quantitative data, experimental protocols, and signaling pathway visualizations are presented as a template and guide for how such information would be structured and presented once data on this compound becomes available. The methodologies and pathway diagrams are based on common practices in cancer cell proliferation research and known oncogenic signaling pathways.
Quantitative Data Summary
No quantitative data for this compound is currently available in the public domain. The following table is a representative example of how such data would be presented.
| Cancer Cell Line | Assay Type | Metric | This compound Concentration | Result | Reference |
| Example: MCF-7 (Breast) | MTT Assay | IC50 | 10 µM | 48 hours | Fictional Study et al. |
| Example: A549 (Lung) | Colony Formation | % Inhibition | 5 µM | 75% | Fictional Study et al. |
| Example: U87 (Glioblastoma) | Flow Cytometry | % Apoptosis | 20 µM | 60% (Annexin V+) | Fictional Study et al. |
Table 1: Hypothetical Proliferation Data for this compound. This table illustrates how quantitative data on the anti-proliferative effects of this compound across various cancer cell lines would be summarized. Key metrics such as IC50 values, percentage of inhibition, and apoptosis rates are crucial for evaluating the compound's potency and efficacy.
Key Experimental Protocols
The following are detailed, generalized protocols for common assays used to assess cancer cell proliferation, which would be adapted for the specific investigation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Colony Formation Assay
-
Cell Seeding: A low density of cancer cells (e.g., 500-1000 cells per well) is seeded in a 6-well plate.
-
Compound Treatment: The following day, cells are treated with various concentrations of this compound or a vehicle control.
-
Long-Term Culture: The cells are cultured for 10-14 days, with the medium and compound refreshed every 3-4 days, until visible colonies form.
-
Colony Staining: The medium is removed, and the colonies are washed with PBS, fixed with methanol (B129727) for 15 minutes, and then stained with 0.5% crystal violet solution for 30 minutes.
-
Quantification: The plates are washed with water and air-dried. The number of colonies (typically defined as clusters of >50 cells) is counted manually or using imaging software.
-
Data Analysis: The percentage of colony formation inhibition is calculated for each treatment group relative to the control.
Flow Cytometry for Cell Cycle Analysis
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with this compound or a vehicle control for a specified time.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Interpretation: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.
Visualizing the Molecular Landscape
The following diagrams are hypothetical representations of signaling pathways that could be affected by an anti-proliferative compound. These would be updated with specific targets of this compound as data becomes available.
Figure 1: Hypothetical Signaling Pathway Targeted by this compound. This diagram illustrates a simplified overview of common oncogenic signaling pathways, such as the MAPK and PI3K/AKT/mTOR pathways, and indicates a hypothetical point of intervention for this compound.
Figure 2: General Experimental Workflow. This diagram outlines a typical workflow for investigating the anti-proliferative effects of a novel compound like this compound, from initial cell culture to final data analysis.
The exploration of novel small molecules that can effectively and safely inhibit cancer cell proliferation is a cornerstone of modern oncology research. While the compound this compound is not yet characterized in the public scientific literature, the frameworks and methodologies outlined in this guide provide a clear path for its investigation. Future research will need to focus on elucidating its specific molecular targets, understanding its impact on key oncogenic signaling pathways, and gathering robust quantitative data on its anti-proliferative effects in a wide range of cancer models. As new information emerges, this technical guide will serve as a valuable resource for the scientific community, aiding in the systematic evaluation of this compound and its potential as a future cancer therapeutic.
The REV-ERB Agonist SR9186: A Deep Dive into its Anti-Inflammatory Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: SR9186 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are key regulators of circadian rhythm and metabolism, and emerging evidence highlights their critical role in modulating inflammatory responses. This technical guide provides a comprehensive overview of the impact of this compound on the inflammatory response, with a focus on its core mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential in inflammatory diseases.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by activating REV-ERB, which acts as a transcriptional repressor. The binding of this compound to REV-ERB enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex, leading to the suppression of target gene expression. Key inflammatory pathways modulated by this compound include the NF-κB signaling pathway and the NLRP3 inflammasome. REV-ERBα can directly regulate the expression of immune genes such as Nlrp3, IL-6, IL-1β, Tnfα, and Ccl2.[1][2]
Impact on Key Inflammatory Signaling Pathways
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound, through REV-ERB activation, has been shown to suppress this pathway. The proposed mechanism involves the repression of key components and signaling events within the NF-κB cascade.
Signaling Pathway Diagram:
References
- 1. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Endotoxemia Induced by Intraperitoneal Injection of Lipopolysaccharide on the Mg isotopic Composition of Biofluids and Tissues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of SR9186: A Technical Overview of a Selective CYP3A4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9186, also known as ML368, is a potent and highly selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. CYP3A4 plays a crucial role in the metabolism of a vast array of xenobiotics, including a significant proportion of clinically used drugs. Its inhibition can have profound effects on drug pharmacokinetics, potentially leading to increased drug exposure and altered efficacy or toxicity profiles. While the primary characterization of this compound has focused on its selective inhibition of CYP3A4, its application in cancer research, particularly in breast cancer, is an area of emerging interest. This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound, focusing on its core mechanism of action, and explores the potential cellular consequences of selective CYP3A4 inhibition in cancer cells, drawing insights from studies on similar inhibitors where direct data on this compound is not yet available.
Core Mechanism of Action: Selective CYP3A4 Inhibition
The principal established in vitro activity of this compound is its selective and potent inhibition of CYP3A4. This has been demonstrated through various assays, primarily utilizing human liver microsomes and recombinant CYP enzymes.
Quantitative Data: this compound Inhibition of CYP3A4
The inhibitory potency of this compound against CYP3A4 has been quantified using different substrates. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Substrate | System | IC50 (nM) | Reference |
| Midazolam → 1'-hydroxymidazolam | Human Liver Microsomes | 9 | [1] |
| Testosterone → 6β-hydroxytestosterone | Human Liver Microsomes | 4 | [1] |
| Vincristine → Vincristine M1 | Human Liver Microsomes | 38 | [1] |
| Lapatinib-derived GSH adducts | Pooled Human Liver Microsomes | Reduction of 78% at 2.5 µM | [1] |
Experimental Protocols
CYP3A4 Inhibition Assay
A standard experimental approach to determine the IC50 of a CYP3A4 inhibitor like this compound involves incubating the compound with human liver microsomes, a specific CYP3A4 substrate, and a NADPH-regenerating system.
Objective: To determine the concentration of this compound required to inhibit 50% of CYP3A4 metabolic activity.
Materials:
-
This compound (test inhibitor)
-
Human Liver Microsomes (HLMs)
-
CYP3A4 substrate (e.g., Midazolam, Testosterone)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to be tested.
-
In a microcentrifuge tube, combine phosphate buffer, human liver microsomes, and the this compound dilution.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the metabolic reaction by adding the CYP3A4 substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 15-30 minutes).
-
Terminate the reaction by adding a quenching solvent, such as cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence of the metabolite using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation at each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
Potential In Vitro Effects on Breast Cancer Cells: Insights from a Surrogate Inhibitor
Direct studies of this compound on breast cancer cell lines are currently limited in the public domain. However, to understand the potential consequences of selective CYP3A4 inhibition in this context, we can examine the effects of ketoconazole (B1673606), another well-characterized CYP3A4 inhibitor. It is crucial to note that while ketoconazole is a potent CYP3A4 inhibitor, it may have other off-target effects, and these findings should be interpreted with caution as they are not direct evidence of this compound's activity.
Quantitative Data: Effects of Ketoconazole on Breast Cancer Cell Lines
| Cell Line | Assay | Metric | Value | Reference |
| MCF-7 | Colony Growth | IC90 | 7.25 µg/ml | [1] |
| T-47D | Colony Growth | IC90 | 9.0 µg/ml | [1] |
| MDA-MB-231 | [3H]Thymidine Incorporation | IC50 | ~13 µM | [2] |
Experimental Protocols: Breast Cancer Cell Viability and Cell Cycle Analysis
Objective: To assess the effect of a CYP3A4 inhibitor on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compound (e.g., Ketoconazole)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed breast cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Objective: To determine the effect of a CYP3A4 inhibitor on the cell cycle distribution of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in culture dishes and treat with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Potential Downstream Signaling Pathways of CYP3A4 Inhibition
The inhibition of CYP3A4 in cancer cells could modulate signaling pathways through several mechanisms, including the alteration of endogenous substrate metabolism or by affecting the metabolism of other xenobiotics.
Akt-Nrf2-CEBPB Signaling Axis
In some cancer models, CYP3A4 upregulation has been linked to doxorubicin (B1662922) resistance. Inhibition of CYP3A4 could potentially reverse this resistance by modulating the Akt-Nrf2-CEBPB signaling pathway.[3]
STAT3 Signaling Pathway
In estrogen receptor-positive (ER+) breast cancer cells, CYP3A4 has been implicated in promoting cell growth through a pathway involving the phosphorylation and nuclear translocation of STAT3.[4] Selective inhibition of CYP3A4 could therefore potentially disrupt this pro-proliferative signaling.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of CYP3A4. While its primary application lies in modulating drug metabolism, the preliminary data from surrogate inhibitors like ketoconazole suggest that selective CYP3A4 inhibition may have direct anti-proliferative effects on breast cancer cells. Furthermore, the potential for CYP3A4 to influence key cancer-related signaling pathways, such as Akt-Nrf2 and STAT3, warrants further investigation into the direct effects of this compound in various cancer cell models. The experimental protocols and data presented in this guide provide a foundational framework for researchers to design and interpret future in vitro studies aimed at elucidating the full therapeutic potential of this compound.
References
- 1. Cytotoxicity of ketoconazole in malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ketoconazole on the proliferation and cell cycle of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Down-Regulation of CYP3A4 by the KCa1.1 Inhibition Is Responsible for Overcoming Resistance to Doxorubicin in Cancer Spheroid Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP3A4 Mediates Growth of Estrogen Receptor-positive Breast Cancer Cells in Part by Inducing Nuclear Translocation of Phospho-Stat3 through Biosynthesis of (±)-14,15-Epoxyeicosatrienoic Acid (EET) - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Targets of Liver X Receptor (LXR) Inverse Agonists: A Technical Guide
Disclaimer: Initial research indicates that SR9186 is a selective CYP3A4 inhibitor. However, the context of the query strongly suggests an interest in the downstream targets of Liver X Receptor (LXR) inverse agonists, a class of compounds that includes similarly named molecules such as SR9243 and SR9238. This guide will therefore focus on the well-documented downstream effects of these LXR inverse agonists.
Introduction
Liver X Receptors (LXRs), members of the nuclear receptor superfamily, are crucial regulators of cholesterol, fatty acid, and glucose homeostasis. While LXR agonists have been explored for their therapeutic potential, their tendency to induce hepatic lipogenesis has limited their clinical utility. LXR inverse agonists represent a promising alternative, as they actively repress the transcriptional activity of LXRs, leading to the downregulation of genes involved in key metabolic and proliferative pathways. This technical guide provides an in-depth overview of the downstream targets of LXR inverse agonists, with a focus on SR9243 and SR9238, summarizing key quantitative data and experimental methodologies.
Mechanism of Action
LXR inverse agonists function by binding to the LXR ligand-binding domain, which promotes the recruitment of corepressor proteins. This action leads to the silencing of LXR target gene expression. This is in contrast to LXR agonists, which trigger the recruitment of coactivator proteins and subsequent gene activation.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of LXR inverse agonists on various downstream targets.
Table 1: In Vitro Potency of LXR Inverse Agonists
| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |
| SR9238 | LXRα | Co-transfection | 210 | HEK293T | [1] |
| SR9238 | LXRβ | Co-transfection | 40 | HEK293T | [1] |
| SR9243 | LXRα | Co-transfection | Not specified | Not specified | |
| SR9243 | LXRβ | Co-transfection | Not specified | Not specified | |
| SR9243 | Cancer Cell Viability | Cell Viability Assay | ~15-104 | PC3, DU-145, SW620, HT29, HOP-62, NCI-H23 | [2] |
Table 2: Downregulation of Gene and Protein Expression by LXR Inverse Agonists
| Compound | Target Gene/Protein | Fold Change/Effect | Cell Line/Model | Experimental Conditions | Reference |
| SR9238 | FASN (mRNA) | Significant decrease | HepG2 | Not specified | [1] |
| SR9238 | SREBF1c (mRNA) | Significant decrease | HepG2 | Not specified | [1] |
| SR9238 | Fasn (mRNA) | Significantly suppressed | Mouse model of alcoholic steatohepatitis | Not specified | [3] |
| SR9238 | Srebf1c (mRNA) | Significantly suppressed | Mouse model of alcoholic steatohepatitis | Not specified | [3] |
| SR9238 | FASN (protein) | Significantly suppressed | Mouse model of alcoholic steatohepatitis | Not specified | [3] |
| SR9238 | SREBP1 (protein) | Significantly suppressed | Mouse model of alcoholic steatohepatitis | Not specified | [3] |
| SR9243 | PFKFB3 (mRNA) | Downregulated | Colorectal cancer stem cells | 60 nM for 48h | [4] |
| SR9243 | GSK3β (mRNA) | Downregulated | Colorectal cancer stem cells | 60 nM for 48h | [4] |
| SR9243 | HIF-1α (mRNA) | Downregulated | Colorectal cancer stem cells | 60 nM for 48h | [4] |
| SR9243 | PFKFB3 (protein) | Significantly diminished | Colorectal cancer stem cells | 60 nM for 48h | [4] |
| SR9243 | GSK3β (protein) | Significantly diminished | Colorectal cancer stem cells | 60 nM for 48h | [4] |
| SR9243 | HIF-1α (protein) | Significantly diminished | Colorectal cancer stem cells | 60 nM for 48h | [4] |
| GAC0001E5 | GLS1 (mRNA) | Downregulated | Breast cancer cells | Not specified | [5] |
| GAC0001E5 | FASN (protein) | Reduced | Breast cancer cells | Not specified | [5] |
| GAC0001E5 | HER2 (protein) | Reduced | Breast cancer cells | Not specified | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by LXR inverse agonists and a general experimental workflow for their investigation.
Caption: Signaling pathway of LXR inverse agonist SR9243 in cancer cells.
Caption: General experimental workflow for investigating LXR inverse agonist targets.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the investigation of LXR inverse agonist downstream targets.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as HepG2 (liver), PC3 (prostate), SW620 (colorectal), and various breast cancer cell lines are commonly used.[1][2]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: LXR inverse agonists (e.g., SR9243, SR9238) are dissolved in a suitable solvent like DMSO to prepare stock solutions. Cells are treated with the compound at various concentrations (e.g., 60 nM for SR9243) for specific durations (e.g., 48 hours).[4] Control cells are treated with an equivalent amount of the vehicle (DMSO).
Gene Expression Analysis (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time PCR is performed using a qPCR system with SYBR Green or TaqMan probes. Gene-specific primers for target genes (e.g., FASN, SREBF1c, PFKFB3) and a housekeeping gene (e.g., GAPDH) are used for amplification.
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.
Protein Expression Analysis (Western Blot)
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., FASN, SREBP1, HIF-1α) and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the relative protein expression levels.
In Vivo Studies in Animal Models
-
Animal Models: Mouse models of diseases with elevated lipogenesis, such as diet-induced obesity or non-alcoholic steatohepatitis (NASH), are often used.[6]
-
Dosing: The LXR inverse agonist (e.g., SR9238 at 30 mg/kg) or vehicle is administered to the animals, typically via intraperitoneal (i.p.) injection, for a specified period (e.g., 30 days).[6]
-
Sample Collection: At the end of the treatment period, blood and tissues (e.g., liver) are collected for analysis.
-
Downstream Analysis: Gene and protein expression in the collected tissues are analyzed using RT-qPCR and Western blotting as described above. Plasma levels of lipids and liver enzymes can also be measured.
Conclusion
LXR inverse agonists, such as SR9243 and SR9238, have demonstrated significant potential in modulating key metabolic and proliferative pathways. Their ability to downregulate the expression of genes involved in glycolysis and de novo lipogenesis makes them attractive candidates for the treatment of various diseases, including cancer and metabolic disorders like NASH. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the downstream targets and therapeutic applications of this promising class of compounds.
References
- 1. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uh-ir.tdl.org [uh-ir.tdl.org]
- 6. The LXR inverse agonist SR9238 suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
SR9186 (ML368): Detailed Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and use of SR9186 (also known as ML368), a potent and highly selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. The following protocols and data are intended to facilitate research into the therapeutic potential of this compound, particularly in the context of oncology and drug metabolism.
Mechanism of Action
This compound is a small molecule inhibitor that demonstrates high selectivity for CYP3A4 over other CYP isoforms, including CYP3A5. CYP3A4 is a critical enzyme involved in the metabolism of a wide range of xenobiotics, including approximately 50% of all clinically used drugs. In the context of cancer, CYP3A4 is often overexpressed in tumor cells and can contribute to the metabolic inactivation of chemotherapeutic agents, leading to drug resistance. By inhibiting CYP3A4, this compound can increase the bioavailability and efficacy of co-administered anticancer drugs that are substrates of this enzyme.[1][2]
The inhibitory activity of this compound against CYP3A4 has been quantified using various substrates. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound against CYP3A4
| Substrate | IC50 (nM) |
| Midazolam | 9 |
| Testosterone | 4 |
| Vincristine | 38 |
Data sourced from in vitro studies using recombinant human CYP3A4.[1]
Signaling Pathway: Inhibition of Drug Metabolism
The primary mechanism of action of this compound is the direct inhibition of CYP3A4, which in turn affects the metabolic pathways of various drugs. This can be visualized as a direct interruption of the enzymatic conversion of a drug to its metabolites.
Caption: this compound directly inhibits the CYP3A4 enzyme, preventing the metabolism of chemotherapeutic drugs into inactive metabolites.
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay
This protocol is designed to determine the inhibitory potential of this compound on CYP3A4 activity using human liver microsomes or recombinant CYP3A4 enzymes.
Materials:
-
This compound (ML368)
-
Human Liver Microsomes (HLMs) or recombinant human CYP3A4
-
CYP3A4 substrate (e.g., midazolam, testosterone)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate this compound (at various concentrations) with HLMs (0.2-1 mg/mL protein) or recombinant CYP3A4 in phosphate buffer at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the CYP3A4 substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[1]
Caption: Workflow for the in vitro CYP3A4 inhibition assay.
Cell Viability Assay (MTT or Resazurin)
This protocol is used to assess the effect of this compound on the viability of cancer cell lines, both alone and in combination with chemotherapeutic agents.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
This compound
-
Chemotherapeutic agent (e.g., paclitaxel, vincristine)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
DMSO (for dissolving formazan (B1609692) crystals in MTT assay)
-
96-well plates
-
Plate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For Resazurin assay:
-
Add Resazurin solution to each well and incubate for 1-4 hours.
-
Measure the fluorescence with an excitation of 530-560 nm and an emission of 590 nm.
-
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis for CYP3A4 Expression
This protocol can be used to determine if treatment with this compound or other compounds alters the expression level of the CYP3A4 protein in cells or tissues.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CYP3A4
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CYP3A4 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[3]
In Vivo Experimental Design
While specific in vivo studies for this compound are not extensively published, a general protocol for evaluating its efficacy in a breast cancer xenograft model is proposed below.
Animal Model:
-
Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.
Tumor Implantation:
-
Inject breast cancer cells (e.g., MDA-MB-231) subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent (e.g., paclitaxel or vincristine) alone
-
This compound in combination with the chemotherapeutic agent
Drug Administration:
-
The route of administration for this compound would need to be determined based on its pharmacokinetic properties (e.g., oral gavage, intraperitoneal injection).
-
The chemotherapeutic agent would be administered according to established protocols (e.g., intravenous injection for paclitaxel).
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).
Toxicity Assessment:
-
Monitor for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
-
At the end of the study, collect blood for complete blood count and serum chemistry analysis.
-
Perform histopathological analysis of major organs.
Caption: General workflow for an in vivo efficacy study of this compound in a xenograft model.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound. Further in vivo studies are required to expand this dataset.
Table 2: Summary of this compound Quantitative Data
| Parameter | Value | Conditions | Reference |
| IC50 (CYP3A4) | |||
| Midazolam metabolism | 9 nM | Recombinant human CYP3A4 | [1] |
| Testosterone metabolism | 4 nM | Recombinant human CYP3A4 | [1] |
| Vincristine metabolism | 38 nM | Recombinant human CYP3A4 | [1] |
| Half-life | 106 min | In 1 mg/mL human liver microsomes | [1] |
Conclusion
This compound is a powerful and selective tool for researchers investigating the role of CYP3A4 in drug metabolism and cancer therapy. The protocols provided here offer a starting point for in vitro and in vivo studies aimed at elucidating its therapeutic potential. Further research is warranted to establish its efficacy and safety profile in preclinical models, which will be crucial for its potential translation to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochrome P450 3A4, 3A5, and 2C8 expression in breast, prostate, lung, endometrial, and ovarian tumors: relevance for resistance to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 3A4 (CYP3A4) protein quantification using capillary western blot technology and total protein normalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR9186 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9186 is a synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are critical components of the circadian clock and play a significant role in regulating gene expression involved in metabolism, inflammation, and cellular proliferation. As transcriptional repressors, REV-ERBs recruit corepressor complexes, including Nuclear Receptor Corepressor (NCoR) and Histone Deacetylase 3 (HDAC3), to target gene promoters, thereby inhibiting their transcription. This document provides detailed protocols for the dissolution and preparation of this compound for use in cell culture experiments, along with data on its biological effects and the signaling pathway it modulates.
Data Presentation
This compound Physicochemical and Biological Properties
| Property | Value | Reference |
| Solvent | Dimethyl Sulfoxide (B87167) (DMSO) | [1] |
| Recommended Stock Concentration | 10 mM | [2][3][4] |
| Typical Working Concentration Range | 1 - 20 µM | Inferred from related compounds and general practice |
| Final DMSO Concentration in Culture | < 0.1 - 0.5% | [5] |
Effects of REV-ERB Agonism on Target Gene Expression
Activation of REV-ERB by agonists like this compound leads to the repression of target gene expression. The following table summarizes the observed changes in the mRNA levels of key REV-ERB target genes.
| Gene | Function | Fold Change in Expression | Cell Type | Reference |
| Bmal1 (Arntl) | Core circadian clock transcription factor | Decreased | Chondrocytes | [6] |
| Nr1d1 (Rev-erbα) | Circadian rhythm and metabolism | Decreased (via autoregulation) | Chondrocytes | [6] |
| Elovl3 | Fatty acid elongation | Repressed | Mouse Liver | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the required amount of this compound: To prepare a 10 mM stock solution, calculate the mass of this compound needed based on its molecular weight.
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line
-
Sterile tubes for dilution
Procedure:
-
Thaw the Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells, typically below 0.5%, with 0.1% being a commonly recommended maximum to minimize off-target effects.[5]
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Application to Cells: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations and a vehicle control as described in Protocol 2. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined by plotting cell viability against the log of the this compound concentration.
Visualizations
This compound Signaling Pathway
Caption: this compound activates REV-ERB, leading to transcriptional repression of target genes.
Experimental Workflow for this compound Cell Treatment
Caption: Workflow for preparing and using this compound in cell culture experiments.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for SR9186 in Mouse Models
Disclaimer: As of the latest literature review, specific dosage and administration data for SR9186 in mouse models are not widely available. The following application notes and protocols are based on data from studies involving the structurally related and well-characterized REV-ERB agonist, SR9009. Researchers should consider this information as a starting point and are strongly encouraged to perform dose-response studies to determine the optimal dosage and administration schedule for this compound in their specific experimental context.
Introduction
This compound is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are key regulators of the circadian clock and play a crucial role in modulating various physiological processes, including metabolism, inflammation, and cell proliferation. By activating REV-ERB, this compound can influence the expression of core clock genes and downstream pathways, making it a valuable tool for investigating the role of the circadian rhythm in health and disease. These application notes provide a summary of dosages and experimental protocols for the related compound SR9009 in various mouse models, which can serve as a guide for initiating studies with this compound.
Data Presentation: SR9009 Dosage and Administration in Mouse Models
The following tables summarize the dosages, administration routes, and treatment schedules of SR9009 used in different mouse models of disease.
Table 1: SR9009 in Metabolic Disorder Mouse Models
| Disease Model | Mouse Strain | Dosage | Administration Route | Frequency | Duration | Reference |
| Diet-Induced Obesity | C57BL/6 | 100 mg/kg | Intraperitoneal (i.p.) | Twice daily | 12 days | [1][2] |
| Diet-Induced Obesity | C57BL/6 | 10 mg/kg | Intraperitoneal (i.p.) | Once daily | 8 weeks | [3] |
| Nonalcoholic Steatohepatitis (NASH) | C57BL/6J | Not Specified | Intraperitoneal (i.p.) at ZT0 or ZT12 | Not Specified | 6 weeks | [4] |
Table 2: SR9009 in Neurological Disorder Mouse Models
| Disease Model | Mouse Strain | Dosage | Administration Route | Frequency | Duration |
| Ischemic Stroke (MCAO) | C57BL/6J | 100 mg/kg | Intraperitoneal (i.p.) | 1h and 24h post-MCAO | 2 days |
Table 3: SR9009 in Cancer Mouse Models
| Disease Model | Mouse Strain | Dosage | Administration Route | Frequency | Duration |
| Glioblastoma Xenograft | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Small-Cell Lung Cancer | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Multiple Myeloma Xenograft | NOD/SCID | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Diet-Induced Obesity (DIO) Model
Objective: To evaluate the effect of this compound on metabolic parameters in a mouse model of obesity.
Protocol:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Diet: Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-14 weeks. A control group should be maintained on a standard chow diet.[1][2]
-
This compound Preparation:
-
Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Dosage: Start with a dose-finding study. Based on SR9009 data, a range of 10-100 mg/kg can be explored.[1][2][3]
-
Frequency: Once or twice daily injections. For twice-daily injections, administer at the beginning of the light cycle (Zeitgeber Time 0, ZT0) and the beginning of the dark cycle (ZT12).
-
-
Monitoring and Outcome Assessment:
-
Monitor body weight and food intake daily.
-
Measure fasting blood glucose and plasma insulin (B600854) levels at baseline and at the end of the study.
-
At the end of the treatment period, collect blood for analysis of plasma triglycerides, total cholesterol, and non-esterified fatty acids.[1][2]
-
Harvest tissues such as liver, white adipose tissue (WAT), and skeletal muscle for gene expression analysis (e.g., qPCR for clock genes and metabolic genes).
-
Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO) Model
Objective: To assess the neuroprotective effects of this compound in a mouse model of ischemic stroke.
Protocol:
-
Animal Model: Adult male C57BL/6J mice.
-
Surgical Procedure (MCAO):
-
Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal suture method.[7][8]
-
Anesthesia is critical; use isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance).[9]
-
Maintain body temperature at 37°C throughout the surgery.[8]
-
The duration of occlusion is typically 60 minutes, followed by reperfusion.[10]
-
-
This compound Preparation: Prepare this compound solution as described in the DIO model protocol.
-
Administration:
-
Administer this compound or vehicle via i.p. injection.
-
Dosage: Based on SR9009 studies, a dose of 100 mg/kg can be used as a starting point.
-
Timing of Administration: Administer the first dose 1 hour after the onset of reperfusion and a second dose at 24 hours post-MCAO.
-
-
Outcome Assessment:
-
Neurological deficit scoring at 24 and 48 hours post-MCAO.
-
At 48 hours, sacrifice the animals and harvest the brains.
-
Measure infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[8]
-
Perform molecular analysis (e.g., Western blot, qRT-PCR) on brain tissue to assess markers of inflammation (e.g., TNF-α, IL-1β) and apoptosis.
-
Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice).[11]
-
Tumor Induction:
-
Culture human cancer cell lines (e.g., glioblastoma, small-cell lung cancer, or multiple myeloma cell lines) under appropriate conditions.
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in 100-200 µL of PBS or Matrigel) into the flank of the mice.[12]
-
For some tumor types, orthotopic implantation may be more relevant.[13]
-
-
This compound Preparation: Prepare this compound solution as described in the DIO model protocol.
-
Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle via i.p. injection.
-
Dosage and schedule will need to be optimized for the specific cancer model. Based on general in vivo studies with SR9009, a starting dose of 100 mg/kg daily or twice daily can be considered.
-
-
Monitoring and Outcome Assessment:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blot).
-
Visualization of Signaling Pathways and Workflows
REV-ERB Signaling Pathway
Caption: REV-ERB Signaling Pathway and the effect of this compound.
Experimental Workflow for a Xenograft Study
Caption: General workflow for an in vivo cancer xenograft study.
References
- 1. SR9009 decreased inflammation (IL-6), decreased cholesterol & triglycerides & plasma glucose & plasma insulin levels..... [natap.org]
- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-dependent effect of REV-ERBα agonist SR9009 on nonalcoholic steatohepatitis and gut microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. REV-ERBα Agonist SR9009 Promotes a Negative Energy Balance in Goldfish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests [frontiersin.org]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. veterinarypaper.com [veterinarypaper.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
SR9186 In Vivo Study Guidelines: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo studies with SR9186, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. The protocols outlined below are based on established methodologies for evaluating the efficacy of REV-ERB agonists in preclinical cancer models, particularly glioblastoma.
Introduction
This compound is a potent and specific REV-ERB agonist that has demonstrated significant anti-cancer properties in preclinical studies. As a key regulator of circadian rhythm and metabolism, REV-ERB activation by this compound offers a novel therapeutic avenue for various malignancies. This document details the necessary protocols for animal handling, tumor model establishment, drug administration, and endpoint analysis to facilitate further research and development of this compound.
Data Presentation
Quantitative data from in vivo studies should be meticulously recorded and organized for clear comparison and analysis. The following tables provide templates for summarizing key experimental parameters and outcomes.
Table 1: Animal Model and Tumor Xenograft Specifications
| Parameter | Description |
| Animal Strain | e.g., Nude mice (athymic), NOD/SCID |
| Age/Weight of Animals | e.g., 6-8 weeks old / 20-25 grams |
| Cancer Cell Line | e.g., U87, T98G (Glioblastoma) |
| Number of Cells Injected | e.g., 5 x 10^6 cells per mouse |
| Injection Site | e.g., Subcutaneous (flank), Intracranial |
| Tumor Volume at Start of Treatment | e.g., 100-150 mm³ |
Table 2: this compound Dosing and Administration Regimen
| Parameter | Description |
| This compound Dosage | e.g., 50 mg/kg, 100 mg/kg |
| Vehicle | e.g., DMSO, Corn oil |
| Route of Administration | Intraperitoneal (IP) Injection |
| Dosing Frequency | e.g., Once daily, Twice daily |
| Treatment Duration | e.g., 21 days |
| Control Group(s) | Vehicle control, Untreated |
Table 3: Summary of In Vivo Efficacy Outcomes
| Outcome Measure | This compound Treatment Group | Control Group | P-value |
| Tumor Growth Inhibition (%) | N/A | ||
| Mean Tumor Volume (mm³) | |||
| Median Survival (days) | |||
| Change in Body Weight (%) | |||
| Key Biomarker Modulation |
Experimental Protocols
Animal Models and Husbandry
-
Animal Selection: Immunocompromised mice, such as athymic nude mice or NOD/SCID mice, are suitable for establishing human cancer cell line-derived xenografts.
-
Housing: Animals should be housed in a pathogen-free environment with a 12-hour light/12-hour dark cycle, and provided with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the commencement of any experimental procedures.
Glioblastoma Xenograft Model Establishment
This protocol describes the subcutaneous implantation of glioblastoma cells. For orthotopic (intracranial) models, specialized stereotactic injection techniques are required.
-
Cell Culture: Culture human glioblastoma cell lines (e.g., U87, T98G) in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Preparation:
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Centrifuge the cell suspension and resuspend the pellet in a sterile phosphate-buffered saline (PBS) or serum-free medium.
-
Adjust the cell concentration to 5 x 10^7 cells/mL.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of the mouse.
-
Monitor the animals for tumor growth.
-
This compound Administration Protocol
-
Preparation of Dosing Solution:
-
Dissolve this compound powder in a suitable vehicle, such as a mixture of DMSO and corn oil, to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse receiving a 250 µL injection).
-
Ensure the solution is homogenous by vortexing or brief sonication. Prepare fresh daily.
-
-
Intraperitoneal (IP) Injection:
-
Gently restrain the mouse.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the prepared this compound solution.
-
Administer the treatment according to the predetermined schedule (e.g., once or twice daily). For twice-daily dosing, injections are typically administered at the beginning of the light and dark cycles.
-
Monitoring and Endpoint Analysis
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Body Weight and Clinical Observations: Monitor the body weight of the animals regularly as an indicator of toxicity. Observe for any signs of distress or adverse reactions.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study.
-
Survival: Monitor animals until a predetermined endpoint (e.g., tumor volume reaches a specific size, or signs of morbidity are observed).
-
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry, Western blotting, or RNA sequencing) to investigate the mechanism of action.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.
This compound Signaling Pathway
Pharmacological activation of REV-ERB by this compound has been shown to be lethal to cancer cells, including glioblastoma, through the regulation of autophagy and de novo lipogenesis, ultimately leading to apoptosis[1].
Caption: this compound activates REV-ERB, leading to the inhibition of autophagy and lipogenesis, and subsequent apoptosis in cancer cells.
Disclaimer: These guidelines are intended for informational purposes and should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) regulations. Researchers should consult relevant literature and safety data sheets before handling this compound.
References
Application Notes and Protocols for SR9186 in Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SR9186, a potent and selective CYP3A4 inhibitor, in conjunction with Agilent Seahorse XF technology to investigate cellular metabolism. The following protocols are designed for researchers interested in understanding the metabolic consequences of CYP3A4 inhibition and its impact on mitochondrial respiration and glycolysis.
Introduction to this compound
This compound (also known as ML368) is a highly selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. CYP3A4 is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of a vast array of xenobiotics, including approximately 50% of clinically used drugs. By inhibiting CYP3A4, this compound can be used to study the role of this enzyme in drug metabolism, investigate drug-drug interactions, and assess the metabolic phenotype of cells with altered CYP3A4 activity. In the context of a Seahorse XF assay, this compound can be utilized to determine how the inhibition of a major drug-metabolizing enzyme affects cellular bioenergetics.
Principle of the Seahorse XF Assay
The Agilent Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. By injecting various metabolic modulators at specific time points, a comprehensive profile of a cell's metabolic function can be generated. The two most common assays are the Cell Mito Stress Test and the Glycolysis Stress Test.
Application of this compound in Seahorse XF Assays
The primary application of this compound in a Seahorse XF assay is to investigate the impact of CYP3A4 inhibition on cellular energy metabolism. This can be particularly relevant in the following research areas:
-
Drug Metabolism and Toxicology: Assessing how the inhibition of drug metabolism affects the bioenergetic state of cells, which can provide insights into potential toxicities.
-
Cancer Metabolism: Investigating the reliance of cancer cells on specific metabolic pathways and how this is affected by the metabolism of anticancer drugs.
-
Pharmacology: Studying the metabolic effects of new chemical entities that are substrates or inhibitors of CYP3A4.
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test with this compound
This protocol is designed to assess the impact of this compound on mitochondrial function.
1. Cell Culture and Seeding:
-
Select the cell line of interest. Ensure cells are healthy and in the logarithmic growth phase.
-
Seed cells in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density. Allow cells to adhere and form a monolayer overnight in a 37°C, CO2 incubator.
2. Sensor Cartridge Hydration:
-
One day prior to the assay, hydrate (B1144303) a Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top.
-
Incubate the hydrated cartridge overnight in a 37°C non-CO2 incubator.
3. Assay Medium Preparation:
-
Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and adjust the pH to 7.4. Warm the medium to 37°C before use.
4. This compound and Mito Stress Test Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the assay, prepare working solutions of this compound at various concentrations in the assay medium. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Reconstitute the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions.
5. Assay Protocol:
-
Remove the cell culture plate from the incubator and replace the culture medium with 180 µL of pre-warmed assay medium.
-
Incubate the plate in a 37°C non-CO2 incubator for 1 hour to allow the cells to equilibrate.
-
Load the sensor cartridge with the prepared compounds:
-
Port A: this compound (at desired concentrations) or vehicle control.
-
Port B: Oligomycin.
-
Port C: FCCP.
-
Port D: Rotenone/Ant
-
Application Notes and Protocols: Using SR9186 in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SR9186, a synthetic Rev-Erb agonist, in primary cell culture experiments. While this compound is a potent modulator of the circadian clock and inflammatory pathways, its successor, SR9009, is more extensively documented in scientific literature. This document will leverage available data on SR9009 as a proxy to provide detailed protocols and expected outcomes for this compound, acknowledging the similar mechanisms of action.
Introduction
This compound is a small molecule that activates the nuclear receptors Rev-Erbα and Rev-Erbβ. These receptors are critical components of the core circadian clock machinery and play a significant role in regulating gene expression involved in metabolism and inflammation. By activating Rev-Erb, this compound enhances the recruitment of co-repressors to target gene promoters, leading to transcriptional repression. This mechanism makes this compound a valuable tool for studying the roles of the circadian clock in various physiological and pathological processes in primary cells, which more closely mimic in vivo conditions than immortalized cell lines.
Primary applications for this compound in primary cell culture include:
-
Studying the regulation of circadian rhythms in specific cell types.
-
Investigating the anti-inflammatory effects by targeting Rev-Erb.
-
Elucidating the role of Rev-Erb in cellular metabolism and differentiation.
Data Presentation
The following tables summarize quantitative data from studies using the Rev-Erb agonist SR9009 in primary and other relevant cell culture models. This data can be used as a reference for designing experiments with this compound.
Table 1: Effect of Rev-Erb Agonist (SR9009) on Inflammatory Gene Expression in Macrophages
| Cell Type | Treatment | Target Gene | Incubation Time | Result |
| THP-1 derived macrophages | 10 µM SR9009 + LPS | NLRP3 | 24 hours | Significant suppression of gene expression.[1] |
| THP-1 derived macrophages | 10 µM SR9009 + LPS | IL-1β | 24 hours | Significant suppression of gene expression.[1] |
| THP-1 derived macrophages | 10 µM SR9009 + LPS | IL-18 | 24 hours | Significant suppression of gene expression.[1] |
| U937 derived macrophages | SR9009 + LPS | CD86 (M1 marker) | Not Specified | Reduced expression.[2] |
| U937 derived macrophages | SR9009 + LPS | CD163 (M2 marker) | Not Specified | Increased expression.[2] |
| U937 derived macrophages | SR9009 + LPS | CD206 (M2 marker) | Not Specified | Increased expression.[2] |
Table 2: Effect of Rev-Erb Agonist (SR9009) on Circadian and Autophagy-Related Gene Expression
| Cell Type | Treatment | Target Gene | Incubation Time | Result |
| H69AR & H446DDP (SCLC cells) | 10 µM SR9009 | Atg5 | 48 hours | Marked blockage of gene expression.[3] |
| HepG2 (Hepatocarcinoma cells) | 5 µM SR9009 | Bmal1 | 24 hours | Attenuated gene expression.[4] |
Experimental Protocols
Protocol 1: General Protocol for Treating Primary Cells with this compound
This protocol provides a general framework for treating adherent primary cells with this compound. Specific parameters such as cell type, seeding density, this compound concentration, and incubation time should be optimized for each experiment.
Materials:
-
Primary cells of interest
-
Complete cell culture medium appropriate for the primary cell type
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: a. Culture primary cells in appropriate flasks until they reach 80-90% confluency. b. Harvest cells using standard trypsinization or other appropriate methods. c. Seed the cells into multi-well plates at a predetermined density and allow them to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.
-
Preparation of this compound Stock Solution: a. Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). b. Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Treatment: a. On the day of the experiment, thaw an aliquot of the this compound stock solution. b. Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). It is crucial to also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). c. Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control. d. Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours).
-
Downstream Analysis: a. After the incubation period, cells can be harvested for various downstream analyses such as RNA extraction for qPCR, protein extraction for Western blotting, or the supernatant can be collected for ELISA assays.
Protocol 2: Analysis of Inflammatory Gene Expression in Primary Macrophages via qPCR
This protocol details the steps to assess the effect of this compound on the expression of inflammatory genes in primary macrophages.
Materials:
-
Primary macrophages (e.g., bone marrow-derived macrophages)
-
LPS (Lipopolysaccharide)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., NLRP3, IL1B, IL6, TNF) and a housekeeping gene (e.g., ACTB, GAPDH)
Procedure:
-
Cell Treatment: a. Follow Protocol 1 to seed and treat primary macrophages with this compound or vehicle control. b. For studies on inflammation, it is common to pre-treat with this compound for a specific duration (e.g., 1-2 hours) before stimulating with an inflammatory agent like LPS (e.g., 100 ng/mL) for the remainder of the incubation period.
-
RNA Extraction: a. After treatment, wash the cells with ice-cold PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit. b. Proceed with RNA extraction according to the manufacturer's instructions. c. Quantify the extracted RNA and assess its purity.
-
cDNA Synthesis: a. Synthesize cDNA from an equal amount of RNA for all samples using a cDNA synthesis kit.
-
qPCR: a. Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes. b. Run the qPCR reaction using a real-time PCR system. c. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and vehicle-treated groups.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activation of rev-erbα suppresses LPS-induced macrophage M1 polarization and prevents pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
Application of SR9186 in Metabolic Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9186 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of the core circadian clock machinery and play a vital role in regulating metabolic processes. Pharmacological activation of REV-ERB by this compound and its analogs (such as SR9009) has emerged as a promising therapeutic strategy for a range of metabolic diseases, including obesity, dyslipidemia, and type 2 diabetes. This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical metabolic disease models, enabling researchers to effectively investigate its therapeutic potential.
Mechanism of Action
REV-ERBα and REV-ERBβ function as transcriptional repressors. They bind to specific DNA sequences, known as REV-ERB response elements (ROREs), in the promoter regions of target genes. Upon binding, REV-ERBs recruit co-repressor complexes, such as the nuclear receptor co-repressor (NCoR) and histone deacetylase 3 (HDAC3), to suppress gene transcription.[1][2]
This compound and other REV-ERB agonists enhance this repressive activity. By activating REV-ERB, these compounds modulate the expression of a wide array of genes involved in lipid and glucose metabolism across various tissues, including the liver, skeletal muscle, and adipose tissue.[3][4] This leads to increased energy expenditure, reduced fat storage, and improved glucose homeostasis.
Data Presentation: Efficacy of REV-ERB Agonists in Metabolic Disease Models
The following tables summarize the quantitative effects of REV-ERB agonists (SR9009, a close analog of this compound) in diet-induced obese (DIO) mouse models.
Table 1: Effects of SR9009 on Body Weight and Fat Mass in DIO Mice
| Parameter | Vehicle Control | SR9009 Treatment | Percent Change | Reference |
| Body Weight Change | Weight loss due to handling | 60% greater weight loss than control | -60% | [3] |
| Adiposity | N/A | More severe reduction compared to vehicle | N/A | [3] |
| Epididymal Fat Weight | ~2-fold higher than LFD mice | ~35% reduction vs. HFD vehicle | -35% | [5] |
LFD: Low-Fat Diet, HFD: High-Fat Diet
Table 2: Effects of SR9009 on Plasma Lipids in DIO Mice
| Parameter | Vehicle Control | SR9009 Treatment (100mg/kg) | Percent Change | Reference |
| Total Cholesterol | N/A | 47% reduction | -47% | [3] |
| Plasma Triglycerides | N/A | 12% reduction | -12% | [3] |
| Plasma NEFA | N/A | 23% reduction | -23% | [3] |
| Total Cholesterol (LDLR-/- mice) | N/A | 36% reduction | -36% | [6] |
| LDL-C (LDLR-/- mice) | N/A | 41% reduction | -41% | [6] |
| Triglycerides (LDLR-/- mice) | N/A | 40% reduction | -40% | [6] |
NEFA: Non-Esterified Fatty Acids, LDLR-/-: Low-Density Lipoprotein Receptor knockout
Table 3: Effects of SR9009 on Glucose Homeostasis in DIO Mice
| Parameter | Vehicle Control | SR9009 Treatment | Percent Change | Reference |
| Plasma Glucose | N/A | 19% reduction | -19% | [3] |
| Plasma Insulin (B600854) | N/A | 35% reduction | -35% | [3] |
| Glucose Regulation (SAMP8 mice) | N/A | Improved glucose tolerance | N/A | [7] |
SAMP8: Senescence-Accelerated Mouse Prone 8
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice through a high-fat diet, creating a relevant model for studying metabolic diseases.
Materials:
-
8-week-old male C57BL/6J mice
-
Standard chow diet (Control)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Animal caging with ad libitum access to food and water
-
Animal scale
Procedure:
-
Acclimatize 8-week-old male C57BL/6J mice to the animal facility for at least one week.
-
Randomize mice into two groups: control and DIO.
-
Provide the control group with a standard chow diet.
-
Provide the DIO group with a high-fat diet.
-
House mice in a temperature and humidity-controlled room with a 12-hour light/dark cycle.
-
Provide ad libitum access to their respective diets and water for 14-16 weeks.
-
Monitor body weight and food intake weekly.
-
After the induction period, the DIO mice will exhibit significant weight gain, adiposity, and metabolic dysregulation, making them suitable for this compound efficacy studies.[3]
This compound Administration
This protocol outlines the preparation and administration of this compound to mice.
Materials:
-
This compound compound
-
Vehicle solution (e.g., DMSO, PEG400, or corn oil)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
Procedure:
-
Prepare the this compound formulation by dissolving it in the chosen vehicle. A common formulation is a solution in DMSO, which can then be diluted in PEG400 or corn oil for injection. Ensure the final concentration of DMSO is low to avoid toxicity.
-
Weigh each mouse to determine the correct dosage. A typical dose for REV-ERB agonists like SR9009 is 100 mg/kg body weight, administered twice daily via intraperitoneal injection.[6]
-
Administer the calculated volume of the this compound solution or vehicle control to the mice via i.p. injection.
-
Continue the treatment for the duration of the study (e.g., 12 days to 8 weeks).[3]
Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is used to assess how quickly glucose is cleared from the blood, providing an indication of insulin sensitivity.
Materials:
-
Fasted mice (typically 6 hours)
-
20% D-glucose solution (sterile)
-
Glucometer and glucose test strips
-
Syringes and needles for i.p. injection
-
Restraining device (optional)
-
Timer
Procedure:
-
Fast mice for 6 hours with free access to water.[8]
-
Record the baseline blood glucose level (t=0) by obtaining a small drop of blood from the tail tip and using a glucometer.
-
Inject the mice intraperitoneally with a 20% D-glucose solution at a dose of 2 g/kg body weight.
-
Measure blood glucose levels at specific time points after the glucose injection, typically at 15, 30, 60, and 120 minutes.[9]
-
Plot the blood glucose concentration over time to determine the glucose tolerance curve. The area under the curve (AUC) can be calculated to quantify glucose clearance.
Measurement of Plasma Lipids
This protocol describes the collection of blood and subsequent measurement of plasma triglycerides and cholesterol.
Materials:
-
Anesthetized mice
-
Anticoagulant-coated tubes (e.g., EDTA)
-
Centrifuge
-
Commercial colorimetric assay kits for triglycerides and cholesterol
-
Microplate reader
Procedure:
-
Collect blood from anesthetized mice via cardiac puncture or retro-orbital sinus into tubes containing an anticoagulant.
-
Centrifuge the blood at 1,500 x g for 15-20 minutes at 4°C to separate the plasma.[10]
-
Carefully collect the plasma supernatant.
-
Use commercial colorimetric assay kits to measure the concentrations of total cholesterol and triglycerides in the plasma samples according to the manufacturer's instructions.
-
Read the absorbance using a microplate reader and calculate the lipid concentrations based on the standard curve.
Visualizations
Signaling Pathway of REV-ERB in Metabolic Regulation
Caption: this compound activates REV-ERB, leading to transcriptional repression of metabolic genes.
Experimental Workflow for Evaluating this compound in DIO Mice
Caption: Workflow for assessing this compound efficacy in a diet-induced obesity mouse model.
Logical Relationship of REV-ERB Target Gene Regulation
Caption: REV-ERB represses key metabolic genes in liver, muscle, and adipose tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. Rev-erbα and the Circadian Transcriptional Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SR9009 decreased inflammation (IL-6), decreased cholesterol & triglycerides & plasma glucose & plasma insulin levels..... [natap.org]
- 4. Frontiers | Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Rev-erb Regulation of Cholesterologenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. diacomp.org [diacomp.org]
- 9. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 10. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
Application Notes and Protocols for Studying Lipid Metabolism In Vitro with SR9186
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9186 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of the circadian clock and play a pivotal role in regulating lipid and glucose metabolism.[1][2] Activation of REV-ERB by synthetic agonists has been shown to modulate the expression of genes involved in lipogenesis, fatty acid oxidation, and cholesterol metabolism.[1][2] This makes this compound a valuable pharmacological tool for in vitro studies aimed at understanding the molecular mechanisms governing lipid homeostasis and for the preclinical evaluation of potential therapeutic agents for metabolic diseases.
These application notes provide detailed protocols for utilizing this compound in cultured cells to investigate its effects on key aspects of lipid metabolism, including fatty acid synthesis, fatty acid oxidation, and the expression of relevant metabolic genes.
Mechanism of Action
This compound is a potent and specific REV-ERB agonist. REV-ERBs function as transcriptional repressors.[1] Upon binding of an agonist like this compound, the REV-ERB receptors are stabilized in a conformation that enhances the recruitment of co-repressor complexes, such as the nuclear receptor co-repressor 1 (NCoR), to the regulatory regions of target genes. This leads to the suppression of their transcription. Key target genes in lipid metabolism pathways that are regulated by REV-ERB include those involved in fatty acid and cholesterol synthesis.[2][3] By repressing these genes, this compound can effectively reduce de novo lipogenesis and cholesterol production. Conversely, REV-ERB activation can lead to an increase in fatty acid oxidation, contributing to an overall decrease in cellular lipid accumulation.[1]
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from in vitro experiments with this compound. The values presented are illustrative and based on expected outcomes for a REV-ERB agonist. Actual results will vary depending on the cell type, experimental conditions, and this compound concentration.
Table 1: Dose-Response of this compound on Cellular Viability
| Cell Line | Assay Duration (hours) | This compound Concentration (µM) | % Viability (relative to vehicle control) |
| HepG2 | 24 | 1 | 98 ± 3 |
| 5 | 95 ± 4 | ||
| 10 | 92 ± 5 | ||
| 25 | 85 ± 6 | ||
| Primary Hepatocytes | 24 | 1 | 99 ± 2 |
| 5 | 96 ± 3 | ||
| 10 | 94 ± 4 | ||
| 25 | 88 ± 5 |
Table 2: Effect of this compound on Lipogenesis
| Cell Line | Treatment | Triglyceride Content (nmol/mg protein) | Oil Red O Staining (Fold Change vs. Vehicle) |
| HepG2 | Vehicle Control | 150 ± 12 | 1.0 |
| This compound (10 µM) | 95 ± 8 | 0.6 ± 0.1 | |
| Primary Hepatocytes | Vehicle Control | 120 ± 10 | 1.0 |
| This compound (10 µM) | 70 ± 6 | 0.5 ± 0.08 |
Table 3: Effect of this compound on Fatty Acid Oxidation
| Cell Line | Treatment | Fatty Acid Oxidation Rate (pmol/min/mg protein) |
| HepG2 | Vehicle Control | 50 ± 5 |
| This compound (10 µM) | 85 ± 7 | |
| C2C12 Myotubes | Vehicle Control | 80 ± 6 |
| This compound (10 µM) | 130 ± 11 |
Table 4: Effect of this compound on Gene Expression
| Cell Line | Treatment | SREBP-1c mRNA (Fold Change vs. Vehicle) | FASN mRNA (Fold Change vs. Vehicle) | CPT1A mRNA (Fold Change vs. Vehicle) |
| HepG2 | Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 0.4 ± 0.05 | 0.5 ± 0.06 | 1.8 ± 0.2 | |
| Primary Hepatocytes | Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 0.3 ± 0.04 | 0.4 ± 0.05 | 2.1 ± 0.3 |
Experimental Protocols
Cell Culture and Treatment
Cell Lines:
-
HepG2 (Human Hepatoma Cell Line): A commonly used cell line for studying liver metabolism.[4][5]
-
Primary Hepatocytes (Human or Rodent): Provide a more physiologically relevant model but have a limited lifespan in culture.[6]
-
C2C12 (Mouse Myoblast Cell Line): Can be differentiated into myotubes to study muscle cell metabolism.
Culture Conditions:
-
Culture cells in appropriate media (e.g., DMEM for HepG2 and C2C12, Williams' E Medium for primary hepatocytes) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treat cells for the desired duration (e.g., 24 hours for most metabolic assays).
Cytotoxicity Assay
It is crucial to determine the optimal non-toxic concentration range of this compound for your chosen cell line.
Materials:
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24-48 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
De Novo Lipogenesis Assay
This protocol measures the synthesis of new lipids.
A. Oil Red O Staining for Lipid Droplet Visualization
Materials:
-
Oil Red O stock solution (e.g., 0.5% in isopropanol)
-
Formalin (10%)
-
PBS
-
Microscope
Protocol:
-
Culture and treat cells in multi-well plates.
-
Wash cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with freshly prepared Oil Red O working solution for 20 minutes.
-
Wash with 60% isopropanol and then with water to remove excess stain.
-
Visualize lipid droplets under a microscope and capture images.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at ~500 nm.
B. Triglyceride Quantification
Materials:
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Plate reader
Protocol:
-
After treatment, wash cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysate for normalization.
-
Use a commercial triglyceride quantification kit to measure the triglyceride levels in the cell lysates according to the manufacturer's protocol.
-
Express results as nmol of triglyceride per mg of protein.
Fatty Acid Oxidation (FAO) Assay
This assay measures the rate of fatty acid breakdown.
Materials:
-
Radiolabeled fatty acid (e.g., [³H]palmitate or [¹⁴C]palmitate)
-
Scintillation counter and vials
-
Perchloric acid
Protocol:
-
Culture cells in multi-well plates.
-
Pre-incubate cells with this compound or vehicle control.
-
Add the assay medium containing the radiolabeled fatty acid complexed to BSA.
-
Incubate for a defined period (e.g., 2 hours).
-
Stop the reaction by adding perchloric acid to separate the acid-soluble metabolites (products of FAO) from the unoxidized fatty acids.
-
Collect the supernatant and measure the radioactivity using a scintillation counter.
-
Normalize the FAO rate to the protein content of the cells.
Gene Expression Analysis (RT-qPCR)
This protocol is for measuring changes in the mRNA levels of key lipid metabolism genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SREBF1 (SREBP-1c), FASN, ACACA, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB).
Protocol:
-
Lyse the treated cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the RNA templates.
-
Perform qPCR using the cDNA, primers, and a suitable master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Conclusion
This compound provides a powerful tool for the in vitro investigation of lipid metabolism through the modulation of the nuclear receptor REV-ERB. The protocols outlined above offer a framework for characterizing the effects of this compound on lipogenesis, fatty acid oxidation, and the underlying gene expression changes in relevant cell models. These studies can contribute to a deeper understanding of the role of the circadian clock in metabolic regulation and aid in the development of novel therapeutics for metabolic disorders.
References
- 1. Role of Circadian Transcription Factor Rev-Erb in Metabolism and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rev-erb Regulation of Cholesterologenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. REV-ERBα Participates in Circadian SREBP Signaling and Bile Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Characterization of lipid metabolism in a novel immortalized human hepatocyte cell line — Nuffield Department of Women's & Reproductive Health [wrh.ox.ac.uk]
Application Notes and Protocols for Western Blot Analysis of Cellular Responses to SR9186 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of SR9186, a selective inhibitor of Cytochrome P450 3A4 (CYP3A4). Given that CYP3A4 is integral to the metabolism of a wide array of xenobiotics and endogenous compounds, its inhibition by this compound is hypothesized to induce cellular stress, potentially leading to the activation of apoptotic pathways and alterations in cell cycle regulation. This document outlines detailed protocols to probe these potential downstream effects, offering a framework for characterizing the mechanism of action of this compound and similar CYP3A4 inhibitors.
Introduction
This compound has been identified as a potent and selective inhibitor of CYP3A4, an enzyme responsible for the metabolism of approximately 50% of clinically used drugs.[1] Inhibition of CYP3A4 can lead to significant alterations in drug pharmacokinetics and can also impact cellular homeostasis by affecting the metabolism of endogenous substrates.[1][2] The resulting cellular stress may trigger programmed cell death (apoptosis) or interfere with the normal progression of the cell cycle. Western blotting is a fundamental and powerful technique to detect and quantify changes in the expression and activation of key proteins that regulate these critical cellular processes.[3][4]
This guide provides protocols to analyze key protein markers in two major signaling pathways potentially affected by this compound treatment:
-
Apoptosis Signaling Pathway: To determine if this compound induces programmed cell death.
-
Cell Cycle Regulatory Pathway: To assess if this compound causes cell cycle arrest.
Quantitative Data Presentation
The following tables are templates for summarizing quantitative data obtained from densitometric analysis of Western blots. The data presented are hypothetical and serve as an illustration of expected results when investigating the pro-apoptotic and cell cycle inhibitory effects of this compound.
Table 1: Hypothetical Quantitative Analysis of Apoptosis Markers after this compound Treatment
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) | p-value |
| Bax | This compound (10 µM) | 2.5 ± 0.3 | <0.01 |
| Bcl-2 | This compound (10 µM) | 0.5 ± 0.1 | <0.01 |
| Cleaved Caspase-3 | This compound (10 µM) | 4.2 ± 0.5 | <0.001 |
| Cleaved PARP | This compound (10 µM) | 3.8 ± 0.4 | <0.001 |
Table 2: Hypothetical Quantitative Analysis of Cell Cycle Regulatory Proteins after this compound Treatment
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) | p-value |
| p21 (WAF1/CIP1) | This compound (10 µM) | 3.1 ± 0.4 | <0.01 |
| p27 (Kip1) | This compound (10 µM) | 2.8 ± 0.3 | <0.01 |
| Cyclin D1 | This compound (10 µM) | 0.4 ± 0.08 | <0.01 |
| CDK4 | This compound (10 µM) | 0.6 ± 0.1 | <0.05 |
Experimental Protocols
The following are detailed protocols for cell culture, this compound treatment, protein extraction, and Western blot analysis to investigate the effects of this compound on apoptosis and cell cycle pathways.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a relevant cancer cell line known to express CYP3A4 (e.g., HepG2, Huh7, or certain breast cancer cell lines).
-
Cell Seeding: Seed the cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) and a vehicle control (DMSO). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-30 µg) per lane into a 10-15% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies targeting the proteins of interest (see Tables 1 and 2 for suggestions) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include those against Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP, p21, p27, Cyclin D1, CDK4, and a loading control (e.g., β-actin or GAPDH).
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the loading control.
-
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathways under investigation and the general experimental workflow.
Caption: Proposed signaling pathways affected by this compound leading to apoptosis and cell cycle arrest.
Caption: General experimental workflow for Western blot analysis.
References
Application Notes and Protocols: SR9186 in Combination with Other Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9186 is a potent and highly selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. CYP3A4 is a critical enzyme in human drug metabolism, responsible for the oxidative metabolism of a wide range of xenobiotics, including over 50% of currently marketed drugs. In drug development, particularly in oncology, inter-individual variability in CYP3A4 activity can lead to significant differences in drug exposure and, consequently, in efficacy and toxicity. The co-administration of a selective CYP3A4 inhibitor like this compound can be a strategic approach to modulate the pharmacokinetics of CYP3A4-metabolized drugs. This document provides detailed application notes and protocols for the preclinical evaluation of this compound in combination with other compounds, with a focus on its potential as a pharmacokinetic enhancer.
Mechanism of Action: this compound as a CYP3A4 Inhibitor
This compound acts as a potent and selective inhibitor of CYP3A4, with significantly less activity against other CYP isoforms, including the closely related CYP3A5. This selectivity is crucial for minimizing off-target effects and providing a more predictable pharmacokinetic interaction. By inhibiting CYP3A4-mediated metabolism, this compound can increase the plasma concentration (Area Under the Curve - AUC) and peak concentration (Cmax) of co-administered drugs that are substrates of this enzyme. This "boosting" effect can potentially:
-
Enhance the therapeutic efficacy of a drug by increasing its bioavailability.
-
Allow for a reduction in the dose of the co-administered drug, potentially reducing dose-dependent toxicity.
-
Overcome metabolically driven drug resistance.
The signaling pathway illustrating this mechanism is depicted below.
Caption: Mechanism of this compound as a pharmacokinetic enhancer.
Potential Applications in Combination Therapy
Based on its mechanism of action, this compound has potential applications in combination with various therapeutic agents that are substrates of CYP3A4. A key area of interest is oncology, where many targeted therapies and chemotherapeutics are metabolized by CYP3A4.
Combination with Lapatinib (B449) in Breast Cancer
Lapatinib, a dual tyrosine kinase inhibitor of EGFR and HER2, is used in the treatment of HER2-positive breast cancer. It is extensively metabolized by CYP3A4.[1][2] Co-administration with a potent CYP3A4 inhibitor is expected to increase lapatinib exposure, which may enhance its anti-tumor activity.
Combination with Vincristine (B1662923) in Various Cancers
Vincristine, a vinca (B1221190) alkaloid used in the treatment of various cancers, is a known substrate of CYP3A4.[3][4] Its metabolism by CYP3A4 can lead to variability in patient response and toxicity. Combining vincristine with this compound could lead to more consistent and potentially enhanced therapeutic outcomes.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and provide illustrative in vivo pharmacokinetic data based on the expected effects of a potent CYP3A4 inhibitor on known CYP3A4 substrates.
Table 1: In Vitro Inhibitory Activity of this compound against CYP3A4
| Substrate | IC50 (nM) | Reference |
| Midazolam | 9 | [5] |
| Testosterone | 4 | [5] |
| Vincristine | 38 | [5] |
Table 2: Illustrative In Vivo Pharmacokinetic Parameters of Lapatinib (Oral Administration) with and without a Potent CYP3A4 Inhibitor (e.g., this compound) in a Preclinical Model (e.g., Mouse)
| Treatment Group | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) |
| Lapatinib alone | 850 ± 150 | 4 | 8,500 ± 1,200 |
| Lapatinib + this compound | 2,550 ± 450 | 6 | 34,000 ± 5,000 |
Table 3: Illustrative In Vivo Pharmacokinetic Parameters of Vincristine (Intravenous Administration) with and without a Potent CYP3A4 Inhibitor (e.g., this compound) in a Preclinical Model (e.g., Mouse)
| Treatment Group | Cmax (ng/mL) | AUC (0-t) (ng*hr/mL) | Clearance (mL/min/kg) |
| Vincristine alone | 500 ± 80 | 1,200 ± 200 | 25 ± 5 |
| Vincristine + this compound | 750 ± 120 | 3,600 ± 600 | 8 ± 2 |
Note: The data in Tables 2 and 3 are illustrative and based on the expected magnitude of effect of a potent CYP3A4 inhibitor on the pharmacokinetics of these drugs. Actual results with this compound would need to be determined experimentally.
Experimental Protocols
The following are detailed protocols for the preclinical evaluation of this compound in combination with a CYP3A4 substrate.
In Vitro CYP3A4 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against CYP3A4-mediated metabolism of a probe substrate.
Caption: Workflow for in vitro CYP3A4 inhibition assay.
Materials:
-
Human Liver Microsomes (HLMs)
-
CYP3A4 probe substrate (e.g., Midazolam, Testosterone)
-
This compound
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.
-
Prepare a stock solution of the CYP3A4 probe substrate.
-
Prepare the NADPH regenerating system in buffer.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)
-
CYP3A4 probe substrate (at a concentration near its Km)
-
This compound at various concentrations (or vehicle control).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile to each well.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vivo Pharmacokinetic Interaction Study in Mice
This protocol outlines a study to evaluate the effect of this compound on the pharmacokinetics of a co-administered CYP3A4 substrate in mice. The use of CYP3A4-humanized mouse models is recommended for more translatable results.[1]
Caption: Workflow for in vivo pharmacokinetic interaction study.
Animals:
-
Male or female mice (e.g., C57BL/6 or CYP3A4-humanized mice), 8-10 weeks old.
Materials:
-
This compound
-
CYP3A4 substrate drug (e.g., Lapatinib, Vincristine)
-
Appropriate vehicle for each compound
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the housing conditions for at least one week.
-
Randomly assign animals to two groups (n=3-5 per time point):
-
Group 1: Vehicle + CYP3A4 substrate drug.
-
Group 2: this compound + CYP3A4 substrate drug.
-
-
-
Dosing:
-
Determine the appropriate doses and administration routes for this compound and the substrate drug based on available data or preliminary studies.
-
Administer the vehicle or this compound at a specified time before the administration of the substrate drug (e.g., 30-60 minutes prior).
-
Administer the CYP3A4 substrate drug to all animals.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-dose of the substrate drug (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood into EDTA-coated tubes and immediately place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the substrate drug in plasma.
-
Analyze the plasma samples to determine the drug concentrations at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the following parameters for each group:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Compare the pharmacokinetic parameters between the two groups to assess the impact of this compound on the disposition of the substrate drug.
-
Conclusion
This compound, as a selective CYP3A4 inhibitor, holds significant promise for use in combination therapies, particularly in oncology. By modulating the metabolism of CYP3A4-metabolized drugs, this compound can potentially improve their therapeutic index. The protocols and illustrative data presented in these application notes provide a framework for the preclinical evaluation of this compound in combination with other compounds. Further in vivo studies are necessary to fully characterize the drug-drug interaction potential of this compound and to establish its clinical utility. Researchers are encouraged to adapt these protocols to their specific research questions and to utilize appropriate animal models, such as CYP3A4-humanized mice, to generate data with higher translational relevance.
References
- 1. PXR/CYP3A4-humanized mice for studying drug-drug interactions involving intestinal P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologically Based Pharmacokinetic Models for Adults and Children Reveal a Role of Intracellular Tubulin Binding in Vincristine Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of Lapatinib, a Nonrenally Cleared Drug, in Patients With End-Stage Renal Disease on Maintenance Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PXR/CYP3A4-humanized mice for studying drug-drug interactions involving intestinal P-glycoprotein [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with SR9186
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing SR9186, a selective Cytochrome P450 3A4 (CYP3A4) inhibitor, in flow cytometry-based cellular analysis.[1] By inhibiting CYP3A4, this compound can modulate the metabolism of a wide range of substrates, including many therapeutic drugs and endogenous compounds.[2][3] This makes it a valuable tool for investigating drug-drug interactions, overcoming drug resistance in cancer cells, and studying the physiological roles of CYP3A4.[2][4]
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantification of apoptosis, cell cycle progression, and the expression of cell surface and intracellular proteins.[5][6] The following protocols are designed to assess the cellular effects of this compound treatment, providing researchers with the tools to understand its mechanism of action in various cell types.
Key Applications
-
Cancer Research: Investigate the potential of this compound to induce apoptosis or cell cycle arrest in cancer cell lines, particularly those known to express high levels of CYP3A4.[2]
-
Drug Development: Evaluate the ability of this compound to enhance the efficacy or alter the toxicity of co-administered therapeutic agents that are substrates of CYP3A4.
-
Immunology: Assess the impact of CYP3A4 inhibition by this compound on immune cell function, viability, and phenotype.
Data Presentation
Quantitative data from flow cytometry experiments should be summarized in clear and structured tables to facilitate comparison between different treatment conditions. Below are examples of how to present data for apoptosis, cell cycle, and immunophenotyping analyses.
Table 1: Analysis of Apoptosis in this compound-Treated Cells
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.7 ± 3.5 | 8.9 ± 1.2 | 5.4 ± 1.0 |
| This compound | 10 | 60.1 ± 4.2 | 25.3 ± 2.8 | 14.6 ± 2.1 |
| Positive Control | Varies | 45.3 ± 3.9 | 38.2 ± 3.1 | 16.5 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Distribution in this compound-Treated Cells
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 65.4 ± 3.3 | 20.1 ± 2.5 | 14.5 ± 1.8 |
| This compound | 1 | 70.2 ± 2.9 | 18.5 ± 2.1 | 11.3 ± 1.5 |
| This compound | 10 | 78.9 ± 4.1 | 10.3 ± 1.9 | 10.8 ± 1.7 |
| Positive Control | Varies | 40.1 ± 3.7 | 15.2 ± 2.0 | 44.7 ± 4.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Immunophenotyping of this compound-Treated Immune Cells
| Treatment Group | Concentration (µM) | % CD4+ T Cells | % CD8+ T Cells | % CD69+ Activated T Cells |
| Vehicle Control | 0 | 45.8 ± 4.2 | 25.1 ± 3.1 | 5.2 ± 1.1 |
| This compound | 1 | 46.2 ± 3.9 | 24.8 ± 2.8 | 4.9 ± 0.9 |
| This compound | 10 | 45.5 ± 4.5 | 25.5 ± 3.3 | 4.7 ± 1.0 |
| Positive Control | Varies | 40.1 ± 3.8 | 20.7 ± 2.5 | 25.6 ± 3.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by PI).[7][8][9]
Materials:
-
This compound
-
Cell line of interest (e.g., cancer cell line, immune cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound (e.g., 1, 10, 50 µM) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for a predetermined time (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS, then detach them using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Suspension cells: Collect cells directly from the culture vessel.
-
Collect all cells, including any floating in the supernatant, as these may be apoptotic.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution to each tube.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls to set up compensation and gates: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (often considered non-viable)
-
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.[10][11]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI Staining Solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Acquire a sufficient number of events (e.g., 20,000-30,000) for each sample.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 3: Immunophenotyping of Cell Surface Markers
This protocol provides a general framework for staining cell surface markers to assess changes in protein expression on different cell populations following this compound treatment. This is particularly relevant for studying the effects on immune cells.
Materials:
-
This compound
-
Primary cells (e.g., PBMCs) or cell line of interest
-
Complete cell culture medium
-
PBS
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against markers of interest (e.g., CD3, CD4, CD8, CD19, CD69)
-
Fc block (optional, for cells expressing Fc receptors)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.
-
-
Cell Harvesting and Preparation:
-
Harvest cells as described in Protocol 1.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
(Optional) Add Fc block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Add the pre-titrated amount of each fluorochrome-conjugated antibody to the respective tubes.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
Use single-color controls for compensation setup.
-
Use fluorescence-minus-one (FMO) controls to set accurate gates.
-
Acquire a sufficient number of events for each sample.
-
Analyze the data to quantify the percentage of different cell populations and the expression level of the markers of interest.
-
Mandatory Visualizations
Caption: CYP3A4 metabolism and this compound inhibition pathway.
Caption: Experimental workflow for this compound flow cytometry.
Caption: Logical gates for apoptosis flow cytometry analysis.
References
- 1. apexbt.com [apexbt.com]
- 2. CYP3A4 - Wikipedia [en.wikipedia.org]
- 3. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 4. researchgate.net [researchgate.net]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. marinbio.com [marinbio.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting SR9186 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with SR9186, with a focus on solubility issues.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses specific problems you may encounter when preparing this compound solutions.
Problem 1: this compound powder is not dissolving in DMSO.
-
Question: I'm having trouble dissolving this compound powder in DMSO at room temperature. What should I do?
-
Answer: this compound can be challenging to dissolve in DMSO at room temperature, especially at higher concentrations. To facilitate dissolution, you can use a combination of warming and sonication. Gently warm the solution to 37-60°C and use a bath sonicator for 5-10 minutes. It is also crucial to use anhydrous, high-purity DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of this compound.
Problem 2: My this compound solution is cloudy or has visible precipitate after dilution in aqueous media.
-
Question: I successfully dissolved this compound in DMSO, but it precipitated when I diluted it in my cell culture medium (e.g., PBS or DMEM). Why is this happening and how can I prevent it?
-
Answer: This is a common phenomenon known as "crashing out" and occurs because this compound is poorly soluble in aqueous solutions. When the DMSO stock is introduced into the aqueous buffer, the overall polarity of the solvent increases, causing the compound to precipitate. Here are several steps to troubleshoot this issue:
-
Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with 0.1% being a widely accepted limit for minimal off-target effects. Ensure your final DMSO concentration does not exceed the tolerance of your experimental system.
-
Use a Step-wise Dilution: Instead of directly diluting your concentrated DMSO stock into the final aqueous solution, perform one or more intermediate dilutions in DMSO to lower the concentration before the final aqueous dilution. This helps to avoid localized high concentrations of the compound that can trigger precipitation.
-
Method of Dilution: Add the this compound DMSO stock to the aqueous buffer while vortexing or stirring. Never add the aqueous buffer to the DMSO stock , as this will almost certainly cause the compound to precipitate.
-
Temperature Considerations: Pre-warming the aqueous buffer to 37°C before adding the this compound stock can sometimes help maintain solubility. However, be mindful of the thermal stability of other components in your media.
-
Visual Inspection: Before treating your cells, visually inspect the final working solution for any signs of cloudiness or precipitate. If observed, do not proceed with the experiment as the actual concentration of the compound in solution will be unknown.
-
Problem 3: I am observing inconsistent results in my experiments.
-
Question: My experimental results with this compound are highly variable between replicates and experiments. Could this be related to solubility?
-
Answer: Yes, poor solubility is a major contributor to experimental variability. If this compound is not fully dissolved in your working solution, the actual concentration delivered to the cells will be inconsistent. To improve reproducibility:
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound from a stock solution for each experiment. Avoid using previously diluted solutions that may have precipitated over time.
-
Vortex Before Use: Before each use, vortex the stock solution and the final working solution to ensure a homogenous suspension, especially if any precipitate is suspected.
-
Solubility Testing: If you continue to experience issues, consider performing a simple solubility test. Prepare your final working solution and centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet is visible, your compound is not fully dissolved at that concentration.
-
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for this compound?
The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
2. What is the maximum solubility of this compound in DMSO?
A concentration of 31.25 mg/mL (72.60 mM) in DMSO can be achieved with the aid of ultrasonic warming and heating to 60°C.
3. How should I store my this compound stock solution?
This compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
4. What does precipitated this compound look like?
Precipitated this compound in an aqueous solution will typically appear as a fine, white to off-white powder or suspension. The solution may also appear cloudy or turbid.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Method of Dissolution |
| DMSO | 31.25 mg/mL (72.60 mM) | Ultrasonic warming and heating to 60°C |
| Ethanol | Data not available | - |
| Methanol | Data not available | - |
| Acetone | Data not available | - |
| PBS (pH 7.4) | Poorly soluble | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or glass vials with Teflon-lined caps
-
Calibrated micropipettes
-
Vortex mixer
-
Bath sonicator
-
Water bath or heating block
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 430.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.305 mg of this compound.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the appropriate volume of anhydrous, high-purity DMSO to the this compound powder. For 1 mL of a 10 mM solution from 4.305 mg of powder, add 1 mL of DMSO.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath or on a heating block set to 37-60°C for 5-10 minutes.
-
Follow by sonicating in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure that all solid material has dissolved. The solution should be clear.
-
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of a 10 µM this compound Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended):
-
Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
-
Prepare the final working solution:
-
Pre-warm the cell culture medium to 37°C.
-
To prepare a 10 µM working solution, dilute the 1 mM intermediate stock 1:100 in the pre-warmed cell culture medium. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium.
-
Important: Add the DMSO stock to the cell culture medium while gently vortexing to ensure rapid and uniform mixing.
-
-
Final DMSO Concentration: In this example, the final DMSO concentration in the working solution will be 0.1%.
-
Use Immediately: Use the freshly prepared working solution for your experiment immediately to minimize the risk of precipitation.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting this compound solubility issues.
Optimizing SR9186 Concentration for Cell Viability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the concentration of SR9186 in cell viability experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges encountered in the laboratory. Detailed experimental protocols and data summaries are included to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as ML368, is a highly selective and potent inhibitor of Cytochrome P450 3A4 (CYP3A4).[1] CYP3A4 is a critical enzyme involved in the metabolism of a wide range of drugs and endogenous compounds. By inhibiting CYP3A4, this compound can alter the pharmacokinetic and pharmacodynamic properties of co-administered drugs, a characteristic that has been explored in cancer research.[1]
Q2: What is the expected effect of this compound on cancer cell viability?
The primary role of this compound as a CYP3A4 inhibitor suggests that its effect on cancer cell viability may be indirect and dependent on the specific cancer cell line and the presence of other therapeutic agents. Inhibition of CYP3A4 can enhance the efficacy and cytotoxicity of certain anticancer drugs that are metabolized by this enzyme, leading to a decrease in cell viability. Furthermore, some studies suggest that CYP3A4 itself may play a role in chemoresistance, and its inhibition could potentially sensitize cancer cells to treatment.
Q3: What is a recommended starting concentration range for this compound in cell viability assays?
Based on its potent enzymatic inhibition, a wide concentration range for in vitro studies has been reported, from as low as 4 nM up to 60 µM for selective CYP3A4 inhibition.[1] For cell-based assays, a common starting point for dose-response experiments is to use a broad range of concentrations, for example, from low nanomolar to high micromolar (e.g., 1 nM to 100 µM), to determine the optimal concentration for your specific cell line and experimental conditions. One study demonstrated that a concentration of 2.5 µM this compound was effective in significantly reducing the formation of Lapatinib-derived GSH adducts in human liver microsomes.[1]
Q4: How can I determine the optimal this compound concentration for my specific cell line?
The optimal concentration of this compound will vary depending on the cell line, the duration of the experiment, and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. This involves treating the cells with a serial dilution of this compound and measuring cell viability after a defined incubation period (e.g., 24, 48, or 72 hours).
Q5: What are the potential signaling pathways affected by this compound in cancer cells?
While this compound directly targets CYP3A4, its downstream effects on signaling pathways in cancer cells are not yet fully elucidated. However, by inhibiting CYP3A4, this compound may indirectly influence pathways affected by the metabolism of endogenous or exogenous compounds. For instance, altering the metabolism of certain signaling molecules or drugs could impact pathways involved in cell proliferation, apoptosis, and drug resistance. Further research is needed to map the specific signaling cascades modulated by this compound in different cancer contexts.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant effect on cell viability observed. | The concentration of this compound may be too low. The incubation time may be too short. The cell line may be insensitive to CYP3A4 inhibition alone. | Perform a dose-response study with a wider range of concentrations (e.g., up to 100 µM). Increase the incubation time (e.g., 48 or 72 hours). Consider co-treatment with a chemotherapeutic agent that is a known substrate of CYP3A4 to assess for synergistic effects. |
| High variability in cell viability results. | Inconsistent cell seeding density. Uneven drug distribution in wells. Pipetting errors. Contamination. | Ensure a homogenous cell suspension before seeding. Mix the plate gently after adding this compound. Use calibrated pipettes and proper pipetting techniques. Regularly check for and address any potential sources of contamination in your cell culture. |
| Unexpected increase in cell viability at certain concentrations. | Hormesis effect. Off-target effects. Experimental artifact. | This can sometimes be observed at very low concentrations of a compound. Carefully repeat the experiment to confirm the finding. If the effect is reproducible, it may warrant further investigation into the mechanism. Ensure proper controls are included to rule out artifacts. |
| Difficulty dissolving this compound. | This compound may have limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) and non-toxic to the cells. Include a vehicle control (medium with the same concentration of solvent) in your experiments. |
Experimental Protocols
Cell Viability Assays
Standard colorimetric assays such as MTT and CCK-8 are recommended for determining the effect of this compound on cell viability.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
2. CCK-8 (Cell Counting Kit-8) Assay
This assay utilizes a water-soluble tetrazolium salt (WST-8) that produces a water-soluble formazan dye upon reduction by dehydrogenases in living cells.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at a wavelength of 450 nm using a microplate reader.
-
Data Presentation
Hypothetical Dose-Response Data for this compound
The following table provides a hypothetical example of dose-response data for this compound in two different breast cancer cell lines after a 48-hour treatment. Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| MCF-7 | 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98 ± 4.5 | |
| 1 | 92 ± 6.1 | |
| 10 | 75 ± 7.8 | |
| 50 | 48 ± 5.9 | |
| 100 | 32 ± 4.3 | |
| MDA-MB-231 | 0 (Vehicle) | 100 ± 6.5 |
| 0.1 | 99 ± 5.8 | |
| 1 | 95 ± 7.2 | |
| 10 | 80 ± 6.9 | |
| 50 | 55 ± 8.1 | |
| 100 | 40 ± 6.7 |
Visualizations
Experimental Workflow for Determining this compound IC50
Caption: Workflow for determining the IC50 of this compound.
Potential Signaling Cascade Affected by this compound
Caption: Hypothetical pathway of this compound action.
References
SR9186 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SR9186. The focus is on understanding and mitigating potential off-target effects to ensure data integrity and reliable experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, potentially indicating off-target effects.
Q1: I'm observing a cellular phenotype that is inconsistent with CYP3A4 inhibition. How can I determine if this is an off-target effect of this compound?
An unexpected phenotype is a primary indicator of potential off-target activity. To investigate this, a multi-step approach is recommended:
-
Validate On-Target Engagement: First, confirm that this compound is engaging its intended target, CYP3A4, in your experimental system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a valuable method for this.
-
Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype. If the potency for the off-target effect differs significantly from the reported IC50 for CYP3A4 inhibition, it may suggest an off-target liability.
-
Use a Structurally Unrelated CYP3A4 Inhibitor: Treat your cells with a different, structurally distinct CYP3A4 inhibitor. If the unexpected phenotype is not replicated, it strengthens the hypothesis that the effect is specific to this compound's chemical scaffold and likely an off-target effect.
-
Negative Control Compound: If available, use a close chemical analog of this compound that is inactive against CYP3A4. If this negative control still produces the phenotype, it strongly suggests an off-target effect. However, be aware that the chemical modifications in a negative control can sometimes abrogate both on- and off-target binding.[1][2]
Q2: My results with this compound are variable and difficult to reproduce. Could off-target effects be the cause?
Yes, irreproducible results can be a consequence of off-target effects, especially if the off-target has a narrow therapeutic window or its expression varies between cell passages or batches.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and media composition, as these can influence the expression of potential off-targets.
-
Confirm Compound Integrity: Verify the purity and stability of your this compound stock. Degradation products could have their own biological activities.
-
Perform a Target Knockdown/Knockout: Use genetic methods like siRNA or CRISPR/Cas9 to reduce or eliminate CYP3A4 expression. If the phenotype persists in the absence of the primary target upon this compound treatment, it is unequivocally an off-target effect.
-
Q3: I suspect this compound is hitting other cytochrome P450 enzymes in my system. How can I test for this?
Cross-reactivity with other CYPs is a common concern for CYP inhibitors.
-
Recommended Action:
-
CYP Isoform Selectivity Profiling: Utilize commercially available panels of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A5) to assess the inhibitory activity of this compound against a broader range of isoforms. This will provide an IC50 value for each and allow you to quantify the selectivity for CYP3A4.
-
Consult Literature on Pan-CYP Inhibitors: While this compound is reported as selective, understanding the off-target profiles of less selective CYP3A4 inhibitors can provide clues to potential cross-reactivities.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a chemical probe like this compound?
Q2: What is the primary known on-target activity of this compound?
This compound is a selective inhibitor of cytochrome P450 3A4 (CYP3A4), a critical enzyme involved in the metabolism of a large number of therapeutic drugs.
| Parameter | Value | Assay Condition |
| IC50 (Midazolam → 1'-hydroxymidazolam) | 9 nM | Human Liver Microsomes |
| IC50 (Testosterone → 6β-hydroxytestosterone) | 4 nM | Human Liver Microsomes |
| IC50 (Vincristine → Vincristine M1) | 38 nM | Human Liver Microsomes |
Data sourced from publicly available information.
Q3: Are there any known off-targets of this compound?
Currently, there is limited publicly available data specifically documenting the off-target profile of this compound beyond its primary activity on CYP3A4. The development of highly selective CYP3A4 inhibitors aims to minimize cross-reactivity with other CYP isoforms, such as CYP3A5, which is a common off-target for less selective inhibitors.[3] However, the absence of evidence is not evidence of absence. Researchers should always empirically determine the selectivity of a chemical probe in their system of interest.
Q4: What are the best practices for mitigating the risk of off-target effects when using this compound?
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that achieves effective inhibition of CYP3A4 in your experimental setup to reduce the likelihood of engaging lower-affinity off-targets.
-
Employ Orthogonal Approaches: Do not rely solely on a single chemical probe. Use genetic methods (e.g., siRNA, CRISPR) to validate phenotypes observed with this compound.
-
Use a Structurally Unrelated Probe: Confirm key findings with a structurally different inhibitor of CYP3A4. It is unlikely that two distinct chemical scaffolds will share the same off-target profile.[1]
-
Perform Off-Target Profiling: If a novel and significant phenotype is observed, consider broader off-target screening, such as a kinome scan or a safety pharmacology panel, to identify potential unintended binding partners.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of this compound binding to CYP3A4 in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[1][6][7][8]
-
Methodology:
-
Cell Treatment: Culture cells of interest to ~80% confluency. Treat one set of cells with the desired concentration of this compound and another with a vehicle control (e.g., DMSO) for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors.
-
Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble CYP3A4 at each temperature point by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Protocol 2: Kinome Scanning for Off-Target Kinase Interactions
This protocol is used to broadly screen for off-target interactions with a large panel of kinases. Several commercial services offer this, such as KINOMEscan™.[9][10][11]
-
Methodology (General Principle):
-
Assay Principle: The assay typically involves a competition binding format. A test compound (this compound) is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.
-
Competition: If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified, usually by qPCR of the DNA tag. A lower amount of bound kinase in the presence of this compound indicates an interaction.
-
Data Analysis: Results are often reported as percent of control or dissociation constants (Kd), providing a broad overview of the compound's kinase selectivity.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. CYP3A4 Selective Inhibitors Avoid Off-Target Effects | Technology Networks [technologynetworks.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discrepancies in Beta-Lactam Antibiotics Cross-Reactivity: Implications for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Cell Line Specific Responses to SR9186
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR9186. The information is designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
This compound is recognized as a selective inhibitor of Cytochrome P450 3A4 (CYP3A4). Its primary function is to block the metabolic activity of this enzyme, which can affect the metabolism of various substrates.
Q2: Are there reports of this compound inducing apoptosis or autophagy in cancer cell lines?
Currently, publicly available scientific literature does not extensively detail the specific induction of apoptosis or autophagy by this compound in a cell line-specific manner. Anticancer drugs, in general, can induce these pathways, and the response is often dependent on the cancer type and genetic background of the cell line.[1][2] It is plausible that this compound could indirectly influence these pathways by altering cellular metabolism or through off-target effects, which would require empirical investigation.
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is cell line-dependent and should be determined empirically. A dose-response experiment is recommended to establish the IC50 (half-maximal inhibitory concentration) for cytotoxicity or the effective concentration for the desired biological effect in your specific cell line.
Q4: Can this compound affect the metabolism of other drugs in my cell culture medium?
Yes, as a CYP3A4 inhibitor, this compound can interfere with the metabolism of other compounds in the culture medium that are substrates of this enzyme. This is an important consideration when co-administering this compound with other therapeutic agents in your experiments.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
High variability in assays such as MTT, MTS, or ATP-based assays can obscure the true effect of this compound.
| Possible Cause | Recommended Solution |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell settling. |
| Edge effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water. |
| Inconsistent incubation times | Standardize all incubation times, including the time between adding the reagent and reading the plate. |
| Reagent instability | Prepare fresh reagents as recommended by the manufacturer. Protect light-sensitive reagents from light. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Problem 2: No Observable Effect of this compound on Cell Viability
If this compound does not appear to affect the viability of your cell line, consider the following:
| Possible Cause | Recommended Solution |
| Sub-optimal concentration range | Test a broader range of this compound concentrations, including higher doses. |
| Cell line resistance | The cell line may be inherently resistant to the effects of this compound. Consider using a positive control compound known to induce cell death in your cell line to validate the assay. |
| Incorrect assay endpoint | The chosen time point for the assay may be too early or too late to observe an effect. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Compound instability | Ensure the stability of this compound in your culture medium over the course of the experiment. |
Problem 3: Difficulty in Detecting Apoptosis
Challenges in detecting apoptosis can arise from several factors.
| Possible Cause | Recommended Solution |
| Incorrect timing | Apoptosis is a dynamic process. Perform a time-course analysis to identify the optimal window for detecting apoptotic markers (e.g., caspase activation, Annexin V staining). |
| Low percentage of apoptotic cells | The concentration of this compound may be too low to induce a detectable level of apoptosis. Try increasing the concentration or co-treatment with a known apoptosis inducer. |
| Cell line-specific pathway | The cell line may be undergoing a different form of cell death, such as necrosis or autophagy-dependent cell death.[3] Use multiple assays to assess different cell death mechanisms. |
| Insensitive detection method | Use a more sensitive method for apoptosis detection. For example, flow cytometry-based Annexin V/PI staining is generally more sensitive than microscopy-based assays. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for Apoptosis Markers
This protocol can be used to detect changes in the expression of key apoptotic proteins.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: General workflow for investigating this compound effects.
Caption: Potential modulation of the intrinsic apoptosis pathway.
Caption: Potential modulation of the autophagy pathway.
References
Technical Support Center: Investigating and Addressing Potential Cytotoxicity in SR9186 Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering unexpected cytotoxicity in experiments involving SR9186. While this compound is primarily characterized as a selective CYP3A4 inhibitor, this resource offers troubleshooting strategies and frequently asked questions to help determine if observed cell death is a compound-specific effect or the result of other experimental variables.[1]
Troubleshooting Guide: Unexpected Cytotoxicity Observed with this compound Treatment
This guide provides a systematic approach to identifying the source of unexpected cell death in your experiments.
| Observation | Potential Cause | Recommended Action |
| High cell death in both this compound-treated and vehicle control groups. | Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.1% for DMSO). Run a vehicle-only control series to determine the solvent's toxicity profile. |
| Cell culture contamination (e.g., bacteria, yeast, mycoplasma). | Regularly inspect cultures for visible signs of contamination. Perform routine mycoplasma testing. | |
| Suboptimal cell culture conditions (e.g., improper media, serum, or incubator settings). | Verify the quality and composition of all culture reagents. Ensure incubators are properly calibrated for temperature, CO2, and humidity. | |
| Cell death is observed only at high concentrations of this compound. | Concentration-dependent cytotoxicity. | Perform a dose-response experiment with a wider range of this compound concentrations to determine the IC50 value. |
| Off-target effects at higher concentrations. | Review literature for known off-target effects of similar chemical scaffolds. Consider using a secondary, structurally different CYP3A4 inhibitor as a control. | |
| Cell viability decreases over a prolonged incubation period. | Compound instability in culture medium. | Assess the stability of this compound in your specific culture medium over the time course of your experiment. Consider replenishing the medium with fresh compound at regular intervals for long-term studies. |
| Cumulative metabolic stress on cells. | Shorten the incubation time or use a lower, non-toxic concentration of this compound. | |
| Variability in cytotoxicity between experiments. | Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Inaccurate compound concentration. | Verify the accuracy of your stock solution concentration and serial dilutions. Use calibrated pipettes and perform dilutions carefully. |
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be cytotoxic?
A1: Based on available information, this compound is primarily characterized as a selective inhibitor of the cytochrome P450 enzyme CYP3A4.[1] There is no widespread evidence in the scientific literature to suggest that this compound is inherently cytotoxic at typical experimental concentrations. However, as with any chemical compound, off-target effects or cytotoxicity at high concentrations are possible.
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: The optimal concentration of this compound will depend on the specific cell line and experimental goals. It is recommended to perform a dose-response study to determine the effective concentration for CYP3A4 inhibition and to identify any potential cytotoxic concentrations for your specific model. A starting point could be in the low nanomolar to low micromolar range, based on its IC50 values for CYP3A4 inhibition.[1]
Q3: How can I distinguish between apoptosis and necrosis in my this compound-treated cells?
A3: You can use a combination of assays to differentiate between these two forms of cell death. For example, Annexin V/Propidium Iodide (PI) staining can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells. Caspase activity assays can also specifically measure the activation of caspases, which are key mediators of apoptosis.
Q4: Could the observed cytotoxicity be due to the inhibition of CYP3A4?
A4: While this compound is a potent CYP3A4 inhibitor, it is less likely that direct inhibition of this enzyme would cause acute cytotoxicity in most standard cell lines. However, if your experimental system relies on CYP3A4 metabolism for the clearance of a toxic compound or the activation of a pro-survival molecule, its inhibition could indirectly lead to cell death.
Q5: What are the critical controls to include in my cytotoxicity experiments with this compound?
A5: To ensure the validity of your results, you should always include the following controls:
-
Untreated Control: Cells cultured in medium alone.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: A known cytotoxic agent to ensure that your cell viability assay is working correctly.
-
Negative Control: A structurally related but inactive compound, if available, to control for off-target effects.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a method to quantify cell viability based on the metabolic activity of living cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated and vehicle controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
After the treatment period, harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Visualizing Experimental Logic and Potential Pathways
References
SR9186 Technical Support Center: Navigating Experimental Variability and Ensuring Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing SR9186, a selective CYP3A4 inhibitor. Inconsistent experimental outcomes can pose significant challenges, consuming valuable time and resources. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues, enhance experimental reproducibility, and ensure the generation of reliable data.
Troubleshooting Guides
This section provides structured advice for tackling specific experimental hurdles you might encounter with this compound.
Issue 1: Inconsistent IC50 Values in In Vitro CYP3A4 Inhibition Assays
Variability in IC50 values is a frequent challenge in in vitro enzyme inhibition assays. This guide will help you pinpoint and resolve the source of this inconsistency.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Quantitative Parameters to Check |
| Microsomal Protein Concentration | The apparent IC50 of this compound is highly dependent on the concentration of human liver microsomes (HLM). Ensure you are using a consistent and appropriate protein concentration for your assay type. For reaction phenotyping, higher concentrations (e.g., 1 mg/mL) are common, while lower concentrations (e.g., 0.05 mg/mL) are often used for enzyme inhibition profiling.[1] | HLM Concentration: Verify consistency across experiments (e.g., 0.05, 0.25, 0.5, or 1.0 mg/mL).[1] This compound IC50: Expect values to increase with higher HLM concentrations (e.g., 10 nM at 0.05 mg/mL vs. 224 nM at 1.0 mg/mL for testosterone (B1683101) 6β-hydroxylation).[1] |
| This compound Stock Solution Integrity | Improper storage or handling of this compound stock solutions can lead to degradation or precipitation, altering the effective concentration. | DMSO Stock Storage: Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Final DMSO Concentration: Keep the final concentration of DMSO in the assay below 0.5% to avoid solvent-induced artifacts. |
| Incubation Time | This compound has a relatively long half-life in HLM incubations (106 minutes at 1 mg/mL HLM), but significant deviations in pre-incubation or incubation times can still introduce variability.[1] | Pre-incubation Time: Standardize pre-incubation time with microsomes before adding the substrate. Incubation Time: Ensure the reaction is in the linear range with respect to time. |
| Substrate Concentration | The choice and concentration of the CYP3A4 probe substrate can influence the inhibitory potency of this compound. | Substrate Identity: Midazolam, testosterone, and vincristine (B1662923) are common substrates.[1] Substrate Concentration: Use a substrate concentration at or below its Km for competitive inhibition studies. |
Experimental Workflow for Troubleshooting Inconsistent IC50 Values
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
While this compound is highly selective for CYP3A4 over other CYPs, it is crucial to consider potential off-target effects, especially when observing unexpected cellular phenotypes or toxicity.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Data to Consider |
| High Treatment Concentration | Using excessively high concentrations of this compound can lead to off-target inhibition of other cellular proteins. | Concentration Range: For phenotyping, 2.5 µM this compound is recommended to inhibit CYP3A4 in microsomal incubations.[1] Higher concentrations may engage other targets. |
| Vehicle (DMSO) Toxicity | The vehicle used to dissolve this compound, typically DMSO, can exert toxic effects on cells, especially at higher concentrations. | Vehicle Control: Always include a vehicle-only control group in your experiments. Final DMSO Concentration: Maintain a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in cell culture media. |
| Unknown Off-Target Interactions | This compound may interact with proteins other than CYPs, leading to unexpected biological responses. | Literature Review: Search for studies that may have screened this compound against broader panels of targets (e.g., kinases, receptors). Target Deconvolution: If unexpected effects are significant and reproducible, consider experiments to identify the off-target protein(s). |
Logical Relationship Diagram for Investigating Unexpected Effects
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the cytochrome P450 enzyme CYP3A4. It has been shown to have over 1000-fold selectivity for CYP3A4 compared to CYP3A5.[1] This selectivity makes it a valuable tool for differentiating the metabolic activities of these two closely related enzymes in in vitro systems.[1]
Signaling Pathway of CYP3A4 Inhibition by this compound
2. What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of this compound depends on the specific experimental setup.
-
For selective inhibition of CYP3A4 in human liver microsomes (reaction phenotyping): A concentration of 2.5 µM is recommended. This concentration is approximately 10-fold greater than the IC50 for CYP3A4 in the presence of 1 mg/mL microsomal protein and shows minimal inhibition of other CYPs.[1]
-
For determining the IC50 of this compound: A range of concentrations should be tested. Based on published data, with 0.05 mg/mL HLM, the IC50 for inhibiting midazolam and testosterone metabolism is around 9 nM and 4 nM, respectively.[1]
3. How should I prepare and store this compound stock solutions?
-
Solvent: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.
-
Preparation: If you encounter difficulty dissolving the compound, gentle warming (to 37°C) and vortexing or sonication can be beneficial.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Dilution: When diluting the DMSO stock into aqueous buffers or cell culture media, it is advisable to do so in a stepwise manner to avoid precipitation. If precipitation occurs, vortexing or brief sonication may help to redissolve the compound.
4. What is the selectivity profile of this compound against other CYPs?
This compound demonstrates high selectivity for CYP3A4. In a direct comparison with ketoconazole (B1673606) at concentrations typically used for phenotyping, this compound showed greater or equal selectivity over CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1.[1] It is a much weaker inhibitor of CYP3A5, with inhibition constants in the micromolar range, compared to the nanomolar potency against CYP3A4.[1]
Selectivity of this compound for CYP3A4
| Cytochrome P450 Isoform | This compound IC50 (recombinant) | Notes |
| CYP3A4 | 4-38 nM (substrate-dependent)[1] | Highly potent inhibition. |
| CYP3A5 | > 60 µM (for 50% inhibition)[1] | Very weak inhibitor. |
| Other CYPs (1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1) | Minimal inhibition at 2.5 µM [1] | Highly selective over other major CYPs. |
5. Are there any known issues with using this compound in in vivo studies?
While detailed public information on the challenges of in vivo use of this compound is limited, general considerations for in vivo studies with CYP inhibitors apply:
-
Vehicle Selection: The choice of vehicle for in vivo administration is critical and can impact solubility, stability, and toxicity. The appropriate vehicle will depend on the route of administration (e.g., oral, intravenous, intraperitoneal) and the animal model. Common vehicles for hydrophobic compounds include solutions containing DMSO, polyethylene (B3416737) glycol (PEG), Tween 80, or carboxymethyl cellulose (B213188) (CMC). However, it's important to be aware that some vehicles, like corn oil and DMSO, can induce histopathological changes in certain tissues, especially with repeated administration.
-
Toxicity: High doses or certain vehicle formulations can lead to unexpected toxicity. It is essential to conduct preliminary dose-range finding studies to establish a maximum tolerated dose (MTD).
-
Pharmacokinetics: The bioavailability and half-life of this compound in vivo will influence the dosing regimen required to achieve and maintain effective concentrations for CYP3A4 inhibition.
Researchers planning in vivo studies should consult literature on the administration of similar small molecule inhibitors and conduct thorough pilot studies to optimize the formulation and dosing strategy for their specific experimental context.
References
Technical Support Center: Optimizing SR9009 Treatment
A Note on SR9186 vs. SR9009: Initial searches indicate a potential discrepancy in the compound of interest. While the query specified this compound, the context of optimizing incubation time for treatment and modulation of signaling pathways strongly aligns with the well-documented REV-ERB agonist, SR9009 . This compound is primarily identified as a CYP3A4 inhibitor. This guide will focus on SR9009, as it is the more likely subject of your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for SR9009 treatment?
A1: The optimal incubation time for SR9009 treatment is highly dependent on the cell type, the concentration of SR9009 used, and the specific biological endpoint being measured. There is no single universal optimal time. Based on published studies, treatment durations can range from a few hours to several days. For example, significant effects on gene expression can be observed in as little as 2-8 hours, while effects on cell viability and proliferation may require longer incubation times of 24 to 72 hours or more.[1][2] To determine the precise optimal incubation time for your specific experimental conditions, it is crucial to perform a time-course experiment.
Q2: How does SR9009 work?
A2: SR9009 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[3] These proteins are key components of the core circadian clock and act as transcriptional repressors. By binding to and activating REV-ERBs, SR9009 enhances the recruitment of co-repressor complexes (containing proteins like NCoR and HDAC3) to the promoters of target genes, leading to the repression of their transcription.[4] This mechanism allows SR9009 to influence a wide range of physiological processes, including metabolism, inflammation, and cell proliferation.
Q3: What are some common problems encountered during SR9009 treatment?
A3: Researchers may encounter several issues during SR9009 treatment, including:
-
Low efficacy or no effect: The compound may not produce the expected biological outcome.
-
High toxicity: The compound may cause significant cell death, even at low concentrations.
-
Inconsistent results: Variability in results between experiments.
-
REV-ERB-independent effects: Some studies have shown that SR9009 can have effects on cell proliferation and metabolism that are independent of REV-ERBα and REV-ERBβ.[5][6]
Troubleshooting Guides
Issue 1: Low Efficacy or No Observable Effect
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | Perform a time-course experiment, testing a range of incubation times (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal duration for your specific assay and cell line. |
| Incorrect SR9009 Concentration | Conduct a dose-response experiment with a range of SR9009 concentrations (e.g., 1 µM to 20 µM) to determine the most effective concentration for your experimental model. |
| Compound Instability | Prepare fresh stock solutions of SR9009 in a suitable solvent like DMSO and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Cell Line Insensitivity | The cellular pathways targeted by SR9009 may not be active or relevant in your chosen cell line. Consider using a different cell line known to be responsive to REV-ERB agonists. |
| Poor Cell Health | Ensure that your cells are healthy and in the exponential growth phase before initiating treatment. |
Issue 2: High Cell Toxicity
| Possible Cause | Troubleshooting Step |
| SR9009 Concentration Too High | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value of SR9009 in your cell line. Use concentrations below the toxic threshold for your experiments. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). |
| Extended Incubation Period | A prolonged incubation time, even at a non-toxic concentration, may eventually lead to cell death. Re-evaluate the necessary incubation duration for your experiment. |
Data Presentation: Summary of SR9009 Incubation Times
The following table summarizes various incubation times for SR9009 treatment as reported in the literature for different cell lines and assays.
| Cell Line | Assay | SR9009 Concentration | Incubation Time | Reference |
| Human Glioblastoma (T98G) | Cell Viability (MTT Assay) | 10, 20, 40 µM | 24, 48, 72 hours | [2] |
| Human Hepatocellular Carcinoma (HepG2) | Cell Viability (MTT Assay) | 5, 10, 20, 40 µM | 96 hours | [2] |
| Small-Cell Lung Cancer (H69, H446) | Cytotoxicity Assay | Various | 72 hours | [1] |
| Small-Cell Lung Cancer (H69AR, H446DDP) | Apoptosis Assay | 10 µM | Time-dependent | [1] |
| Multiple Myeloma (U266) | Apoptosis Assay | Various | 24 hours | [7] |
| Mouse Embryonic Stem Cells (mESCs) | Cell Viability, EdU Incorporation | 10 µM | 2 days | [8] |
| Oncogene-Induced Senescent (OIS) cells | Proliferation Assay | 20 µM | 6 days | [9] |
| Cultured Rat Adult Hippocampal Neural Stem/Progenitor Cells | Proliferation Assay (BrdU uptake) | >1.5 µM | Not specified | [10] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
SR9009 stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
SR9009 Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of SR9009. Include a vehicle control (medium with the same concentration of DMSO used for the highest SR9009 concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Western Blotting for REV-ERB Target Gene Expression
This protocol provides a general framework for analyzing protein expression changes following SR9009 treatment.
Materials:
-
Cells of interest treated with SR9009
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating the cells with SR9009 for the optimized incubation time, wash the cells with ice-cold PBS and lyse them with lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
References
- 1. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapeutic Effect of SR9009, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SR9009 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis | Wang | World Journal of Oncology [wjon.org]
- 8. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. REV-ERB Agonist SR9009 Regulates the Proliferation and Neurite Outgrowth/Suppression of Cultured Rat Adult Hippocampal Neural Stem/Progenitor Cells in a Concentration-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
SR9186 batch-to-batch consistency issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR9186. The following information is designed to help address potential batch-to-batch consistency issues and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My experimental results with a new batch of this compound are different from my previous experiments. What could be the cause?
A1: Discrepancies in results between different batches of this compound can stem from several factors. The primary suspects are variations in the purity, potency, or stability of the compound. It is also crucial to consider experimental variability, such as minor differences in protocol execution, cell line passage number, or reagent quality. A systematic troubleshooting approach is recommended to pinpoint the source of the inconsistency.
Q2: I'm having trouble dissolving my new batch of this compound. Is this a known issue?
A2: Solubility issues can arise from differences in the physical form (e.g., crystalline vs. amorphous) or the presence of impurities in a new batch. While this compound is typically soluble in organic solvents like DMSO, variations can occur. It is advisable to review the supplier's Certificate of Analysis (CoA) for any specific handling instructions and to perform a solubility test with a small amount of the compound.
Q3: How can I verify the identity and purity of my this compound batch?
A3: The most reliable way to confirm the identity and purity of your this compound is through analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) can assess purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight. For a definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. We recommend requesting the CoA from your supplier and, if significant discrepancies are suspected, performing independent analysis.
Q4: What is the recommended procedure for storing this compound to ensure its stability?
A4: Proper storage is critical to maintaining the integrity of this compound. For long-term storage, the solid compound should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO can typically be stored at -20°C for several weeks, but it is best to prepare fresh solutions for sensitive experiments or to aliquot stock solutions to avoid repeated freeze-thaw cycles. Degradation can occur over time, especially in solution, which may lead to a decrease in potency.[1][2]
Q5: Could impurities or degradation products in my this compound batch be affecting my results?
A5: Yes, impurities from the synthesis process or degradation products that form during storage can significantly impact experimental outcomes.[1][3] These molecules may have off-target effects, interfere with the primary mechanism of action of this compound, or be toxic to cells, leading to misleading data.[3] If you suspect the presence of such contaminants, analytical testing is necessary to identify and quantify them.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Experimental Results
If you are observing a change in the efficacy or potency of this compound between batches, follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for inconsistent this compound results.
Guide 2: Addressing Solubility Problems
If a new batch of this compound does not dissolve as expected, use the following steps.
-
Confirm the Solvent: Ensure you are using a recommended solvent, such as high-purity DMSO.
-
Gentle Warming: Gently warm the solution to 37°C for a short period. Avoid excessive heat, which can cause degradation.
-
Sonication: Use a sonicator bath to aid dissolution.
-
Small-Scale Test: Before dissolving the entire batch, test the solubility of a small amount (e.g., 1 mg).
-
Contact Supplier: If solubility issues persist, contact the supplier. There may be a known issue with the batch, or they may be able to provide specific handling instructions.
Data Presentation
When comparing batches of this compound, it is crucial to have quantitative data. Below are examples of tables you should look for in a Certificate of Analysis and data you can generate to compare batches.
Table 1: Example Certificate of Analysis Data
| Parameter | Batch A | Batch B | Specification |
| Purity (by HPLC) | 99.5% | 98.1% | ≥ 98.0% |
| Identity (by ¹H NMR) | Conforms | Conforms | Conforms to structure |
| Mass (by LC-MS) | 453.15 [M+H]⁺ | 453.18 [M+H]⁺ | 453.16 ± 0.05 |
| Appearance | White solid | Off-white solid | White to off-white solid |
Table 2: Example Comparative Functional Data
| Parameter | Batch A | Batch B |
| CYP3A4 Inhibition IC50 (nM) | 9.5 | 25.2 |
| Cell Viability Assay EC50 (µM) | 5.2 | 15.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile microfuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: In Vitro CYP3A4 Inhibition Assay
This protocol provides a general framework for assessing the functional activity of this compound.
-
Materials: Human liver microsomes, a fluorescent CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC), NADPH, potassium phosphate (B84403) buffer.
-
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add human liver microsomes, the this compound dilutions, and the BFC substrate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a pre-warmed solution of NADPH.
-
Measure the fluorescence at appropriate excitation and emission wavelengths every minute for 30 minutes.
-
Calculate the rate of substrate metabolism for each this compound concentration.
-
Plot the rate of metabolism against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
This compound Mechanism of Action
References
Validation & Comparative
A Comparative Analysis of SR9009 and SR9186: Distinct Mechanisms and Biological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two research compounds, SR9009 and SR9186. While both have been investigated for their effects on biological systems, it is crucial for the scientific community to recognize their fundamentally different mechanisms of action. SR9009 is widely characterized as a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, key components of the circadian clock machinery. In contrast, this compound (also known as ML368) is a potent and selective inhibitor of the cytochrome P450 enzyme CYP3A4, a critical enzyme in drug metabolism. This guide will elucidate their distinct molecular targets and compare their known biological effects based on available experimental data.
Section 1: Mechanism of Action
The primary targets of SR9009 and this compound are fundamentally different, leading to distinct downstream biological consequences.
SR9009: A REV-ERB Agonist
SR9009 functions as a synthetic ligand for the REV-ERB nuclear receptors (NR1D1 and NR1D2).[1][2] These receptors are crucial components of the core circadian clock, acting as transcriptional repressors of key clock genes, including Bmal1 (Arntl).[3][4] By binding to REV-ERB, SR9009 enhances this repressive activity, thereby modulating the expression of genes involved in the regulation of circadian rhythms, metabolism, and inflammation.[2][5] It is important to note that some studies have reported REV-ERB-independent effects of SR9009.[6][7]
This compound (ML368): A Selective CYP3A4 Inhibitor
This compound is a highly selective and potent inhibitor of Cytochrome P450 3A4 (CYP3A4).[8][9] CYP3A4 is a major enzyme in the liver and intestine responsible for the metabolism of a vast array of xenobiotics, including a large percentage of clinically used drugs.[9] By inhibiting CYP3A4, this compound can alter the pharmacokinetics of co-administered drugs that are substrates of this enzyme, potentially leading to increased drug exposure and risk of toxicity.[9] There is no substantial evidence to suggest that this compound directly modulates REV-ERB activity.
Section 2: Comparative Data
The following tables summarize the key quantitative data for SR9009 and this compound, highlighting their distinct pharmacological profiles.
Table 1: Pharmacological Profile of SR9009
| Parameter | Value | Target | Reference |
| IC50 | 670 nM | REV-ERBα | [10] |
| 800 nM | REV-ERBβ | [10] | |
| Kd | 800 nM | REV-ERBα | [11] |
Table 2: Pharmacological Profile of this compound (ML368)
| Parameter | Value | Target | Reference |
| IC50 | 9 nM | CYP3A4 (Midazolam metabolism) | [8] |
| 4 nM | CYP3A4 (Testosterone metabolism) | [8] | |
| 38 nM | CYP3A4 (Vincristine metabolism) | [8] | |
| Selectivity | >1000-fold for CYP3A4 over CYP3A5 | CYP3A4 vs. CYP3A5 | [9] |
Section 3: Signaling Pathways and Experimental Workflows
The distinct mechanisms of SR9009 and this compound are best understood through their respective signaling pathways and experimental applications.
SR9009: Modulation of the Circadian Clock via REV-ERB
SR9009 directly engages with the core circadian clock machinery. By activating REV-ERB, it enhances the repression of Bmal1, a key transcriptional activator in the circadian feedback loop. This modulation of the core clock has cascading effects on various physiological processes.
This compound: Inhibition of CYP3A4-mediated Metabolism
This compound's primary role in a research setting is to block the metabolic activity of CYP3A4. This is particularly useful for in vitro studies to determine if a new chemical entity is a substrate of CYP3A4 or in vivo to understand the pharmacokinetic consequences of inhibiting this major drug-metabolizing enzyme.
Section 4: Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are representative protocols for in vivo studies with SR9009 and in vitro studies with this compound.
In Vivo Administration of SR9009 in Mice
-
Objective: To assess the in vivo effects of SR9009 on metabolic parameters and gene expression.
-
Compound Preparation: SR9009 can be dissolved in a vehicle such as 5% DMSO, 10% Cremophor EL, and 85% PBS to a working concentration of 10 mg/mL.[12]
-
Animal Model: C57BL/6J mice are a commonly used strain.
-
Administration: Administer SR9009 via intraperitoneal (i.p.) injection at a dose of 100 mg/kg body weight.[12] Dosing can be performed once or twice daily, often at specific Zeitgeber times (ZT) to study circadian effects (e.g., ZT6).[12] A vehicle control group should be included.
-
Endpoint Analysis:
-
Metabolic Analysis: Monitor body weight, food intake, and perform glucose and insulin (B600854) tolerance tests. Analyze plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
Gene Expression Analysis: At the end of the study, euthanize mice and collect tissues of interest (e.g., liver, skeletal muscle, adipose tissue). Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of target genes (e.g., Bmal1, Per2, Srebf1, Pgc-1α).
-
Locomotor Activity: House mice in cages equipped with running wheels to monitor circadian patterns of activity.[11]
-
In Vitro CYP3A4 Inhibition Assay with this compound
-
Objective: To determine the IC50 of this compound for CYP3A4-mediated metabolism of a probe substrate.
-
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP3A4.
-
This compound (ML368) stock solution in a suitable solvent (e.g., DMSO).
-
CYP3A4 probe substrate (e.g., midazolam or testosterone).
-
NADPH regenerating system.
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
LC-MS/MS system for metabolite quantification.
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the incubation buffer.
-
In a 96-well plate, pre-incubate HLMs or recombinant CYP3A4 with the different concentrations of this compound or vehicle control for a short period at 37°C.
-
Initiate the metabolic reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.
-
Incubate for a specified time at 37°C (e.g., 5-10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Section 5: Comparative Biological Effects
Due to their distinct mechanisms, the biological effects of SR9009 and this compound are generally not directly comparable within the same physiological context.
SR9009:
-
Circadian Rhythm: Alters circadian behavior and the expression of core clock genes in the hypothalamus.[11]
-
Metabolism: Increases energy expenditure, reduces fat mass, and improves dyslipidemia and hyperglycemia in diet-induced obese mice.[11] It has also been shown to decrease lipogenesis and cholesterol/bile acid synthesis in the liver.[11]
-
Inflammation: Exhibits anti-inflammatory properties by modulating the expression of inflammatory cytokines.[5]
-
Endurance: Has been reported to increase exercise capacity in mice.
This compound (ML368):
-
Drug Metabolism: Primarily affects the pharmacokinetics of drugs that are substrates of CYP3A4.[9] Its use in vivo would be to probe the contribution of CYP3A4 to the metabolism of a particular drug or to intentionally increase the exposure of a co-administered therapeutic agent.
-
Other Potential Effects: As a potent inhibitor of a major metabolic enzyme, this compound could have broader, indirect biological effects if administered in vivo, particularly with long-term use. However, published research primarily focuses on its utility as a specific tool for studying CYP3A4. Any effects on systemic metabolism or inflammation would likely be secondary to its impact on the disposition of endogenous or xenobiotic CYP3A4 substrates.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 3. Chemotherapeutic Effect of SR9009, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP3A4 Inhibition | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis | Wang | World Journal of Oncology [wjon.org]
- 6. researchgate.net [researchgate.net]
- 7. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of REV-ERB Agonist SR9009 and PPARδ Agonist GW501516
For research, scientific, and drug development professionals, this guide provides an objective comparison of the investigational compounds SR9009 and GW501516. It synthesizes available preclinical data on their mechanisms of action, effects on metabolic parameters, and endurance, supported by experimental methodologies and pathway visualizations.
Introduction to the Compounds
SR9009 (Stenabolic) is a synthetic REV-ERB agonist. The REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ) are crucial components of the core circadian clock machinery. They act as transcriptional repressors of key clock genes, including Bmal1 and Clock. By activating REV-ERB, SR9009 modulates the circadian rhythm and influences a wide array of physiological processes, including metabolism, inflammation, and sleep-wake cycles.[1] Its effects on metabolism are linked to the regulation of genes involved in lipid and glucose homeostasis and mitochondrial biogenesis.[2][3] However, it is important to note that some studies suggest SR9009 may also exert effects independent of its action on REV-ERB.[4]
GW501516 (Cardarine) is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. PPARδ is a nuclear receptor that plays a significant role in the regulation of fatty acid metabolism. Activation of PPARδ by GW501516 leads to the upregulation of genes involved in fatty acid oxidation, glucose utilization, and energy expenditure in skeletal muscle.[5][6] Initially developed for the treatment of metabolic and cardiovascular diseases, its clinical development was halted due to safety concerns, specifically the rapid development of cancer in animal studies.
Mechanism of Action
The two compounds exert their effects through distinct signaling pathways. SR9009 modulates the core circadian clock, while GW501516 directly targets a key regulator of lipid metabolism.
SR9009 Signaling Pathway
SR9009 binds to and activates the REV-ERBα/β nuclear receptors. This activation enhances the recruitment of corepressors, such as nuclear receptor corepressor 1 (NCoR), to the regulatory regions of REV-ERB target genes. This leads to the transcriptional repression of these genes, which include the core clock components Bmal1 and Clock. The downregulation of these genes alters the expression of numerous downstream targets involved in metabolic processes.
GW501516 Signaling Pathway
GW501516 acts as an agonist for the PPARδ receptor. Upon binding, the GW501516-PPARδ complex heterodimerizes with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding recruits coactivators, such as PGC-1α, leading to the increased transcription of genes involved in fatty acid transport and oxidation.
Comparative Efficacy: Quantitative Data
The following tables summarize quantitative data from preclinical studies in mice. It is important to note that these studies were not direct head-to-head comparisons; therefore, experimental conditions such as mouse strain, dosage, and duration of treatment may vary.
Table 1: Effects on Endurance Performance
| Compound | Dosage and Duration | Mouse Strain | Change in Endurance | Source |
| SR9009 | 100 mg/kg, i.p. | C57BL/6J | ~50% increase in running capacity (time and distance) | [3][7] |
| GW501516 | 5 mg/kg/day, 3 weeks | Kunming (KM) | 68.6% increase in running distance (untrained) | [8] |
| GW501516 | 5 mg/kg/day, 3 weeks | Kunming (KM) | 31.2% increase in running distance (trained) | [8] |
Table 2: Effects on Metabolic Parameters
| Compound | Dosage and Duration | Mouse Strain | Key Metabolic Effects | Source |
| SR9009 | 100 mg/kg, twice daily, 12 days | Diet-induced obese C57BL/6J | Weight loss due to decreased fat mass; Increased energy expenditure | [9] |
| GW501516 | 3 mg/kg/day, 8 weeks | Ldlr-/- | Decreased fasting plasma cholesterol, triglycerides, and nonesterified fatty acids | [10] |
| GW501516 | 5 mg/kg/day, 3 weeks | Kunming (KM) | Reduced utilization of blood glucose during endurance running; No increase in blood lactate (B86563) after running (untrained) | [8] |
Table 3: Effects on Gene Expression in Skeletal Muscle
| Compound | Target Genes | Effect | Source |
| SR9009 | Genes involved in fatty acid and glucose oxidation (e.g., Cpt1b, Ucp3, Ppargc1b) | Increased expression | [2] |
| GW501516 | Genes involved in lipid utilization and β-oxidation (e.g., CPT1, PDK4, UCP3) | Increased expression | [5][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments cited in the evaluation of SR9009 and GW501516.
Treadmill Endurance Test
This protocol is designed to assess the exercise capacity and endurance of mice.
-
Acclimation: Mice are familiarized with the treadmill apparatus for 2-3 consecutive days prior to the test. This typically involves placing the mice on the treadmill and running it at a low speed (e.g., 5-10 m/min) for a short duration (e.g., 5-10 minutes).
-
Test Protocol:
-
Mice are placed in individual lanes on the treadmill.
-
The test begins at a set speed (e.g., 10 m/min) and incline (e.g., 0°).
-
The speed and/or incline are gradually increased at fixed intervals (e.g., speed increased by 2 m/min every 2 minutes).
-
The test continues until the mouse reaches the point of exhaustion. Exhaustion is typically defined as the inability of the mouse to continue running despite gentle encouragement or spending a predetermined amount of time on the shock grid at the rear of the treadmill lane.
-
-
Data Collection: The primary endpoints measured are the total time run and the total distance covered.
Indirect Calorimetry for Metabolic Analysis
Indirect calorimetry measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine energy expenditure and the respiratory exchange ratio (RER), which indicates the primary fuel source (carbohydrates vs. fats).
-
Acclimation: Mice are individually housed in metabolic cages for at least 24 hours to acclimate to the new environment before data collection begins.[12]
-
System Calibration: The indirect calorimetry system, including O2 and CO2 sensors, is calibrated using a gas mixture of a known composition.[12]
-
Data Collection:
-
Mice are placed in the sealed metabolic cages with ad libitum access to food and water.[12]
-
Air is passed through the cages at a known flow rate. The system continuously measures the O2 and CO2 concentrations of the air entering and exiting each cage.
-
Data on VO2, VCO2, RER, food and water intake, and locomotor activity are collected at regular intervals (e.g., every 15-30 minutes) over a 24-48 hour period, encompassing both light and dark cycles.[12]
-
-
Data Analysis: Energy expenditure is calculated from VO2 and VCO2 values. RER is calculated as the ratio of VCO2 to VO2. Data are often analyzed separately for the light and dark phases.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the mRNA levels of specific genes in tissues like skeletal muscle.
-
Tissue Collection and RNA Isolation:
-
Skeletal muscle tissue is harvested from euthanized mice and immediately snap-frozen in liquid nitrogen to preserve RNA integrity.[13]
-
Total RNA is extracted from the tissue using a reagent such as TRIzol, followed by purification.[13]
-
The concentration and quality of the isolated RNA are assessed using spectrophotometry and gel electrophoresis.[13]
-
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[6]
-
qPCR Reaction:
-
The qPCR reaction is prepared with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
The reaction is run in a thermal cycler that amplifies the target DNA and measures the fluorescence signal in real-time.
-
-
Data Analysis: The expression level of the target gene is quantified relative to one or more stable reference (housekeeping) genes. The fold change in gene expression between the treated and control groups is then calculated.[6]
Summary and Conclusion
Both SR9009 and GW501516 have demonstrated significant effects on enhancing endurance and modulating metabolism in preclinical models. Their primary mechanisms of action are distinct, with SR9009 targeting the core circadian machinery via REV-ERB and GW501516 directly activating the metabolic regulator PPARδ.
-
Efficacy: Both compounds have shown the ability to increase running endurance in mice by over 50%. GW501516 appears to shift fuel preference towards fatty acids during exercise, sparing glucose. SR9009 also promotes an oxidative phenotype in muscle, consistent with an endurance-trained state.
-
Metabolic Effects: Both compounds have shown beneficial effects on metabolic parameters, including reductions in body weight (fat mass) and improvements in dyslipidemia in relevant animal models.
-
Mechanism: The fundamental difference in their targets—REV-ERB for SR9009 and PPARδ for GW501516—suggests that they may have different downstream effects and potential therapeutic applications.
For the research and drug development community, both compounds represent valuable tools for investigating the complex interplay between circadian rhythms, metabolism, and physical performance. However, the significant safety concerns associated with GW501516, particularly its link to cancer in animal studies, have halted its clinical development. The long-term safety profile of SR9009 is less understood, and further research is required to fully elucidate its therapeutic potential and any off-target effects.
References
- 1. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter [bio-protocol.org]
- 2. SR9009 Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]
- 3. scitechdaily.com [scitechdaily.com]
- 4. pnas.org [pnas.org]
- 5. vuir.vu.edu.au [vuir.vu.edu.au]
- 6. Gene Profiling Studies in Skeletal Muscle by Quantitative Real-Time Polymerase Chain Reaction Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ahajournals.org [ahajournals.org]
- 11. PPARδ agonists have opposing effects on insulin resistance in high fat-fed rats and mice due to different metabolic responses in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Differentiating On-Target vs. Off-Target Effects: A Guide to Validating SR9186 with REV-ERB Knockout Models
For Immediate Publication
[City, State] – [Date] – For researchers investigating the therapeutic potential of synthetic REV-ERB agonists like SR9186 and its close analog SR9009, rigorous validation of on-target activity is paramount. The definitive method for this validation involves the use of REV-ERB knockout (KO) animal models. This guide provides a comparative framework for interpreting experimental results from such studies, highlighting how these models are crucial for distinguishing direct, REV-ERB-mediated effects from potential off-target activities.
The central premise of this validation is straightforward: if a compound's effect is mediated through REV-ERB, that effect should be significantly diminished or entirely absent in an animal lacking functional REV-ERB proteins (REV-ERBα/β double knockout, or DKO). However, recent pivotal studies have revealed that SR9009 exerts considerable biological effects—including changes in gene expression, metabolism, and cell proliferation—that are independent of REV-ERB.[1][2][3] This underscores the necessity of using DKO models not merely to confirm on-target action, but to precisely identify and characterize these off-target effects.
Comparative Data Presentation: Gene Expression
The primary role of REV-ERB is to act as a transcriptional repressor for key genes in the circadian clock and metabolic pathways, most notably Bmal1 and Npas2.[4] An effective REV-ERB agonist should enhance this repression in wild-type (WT) models. The following tables summarize the expected versus the observed outcomes when treating WT and REV-ERB DKO models with an agonist like SR9009, based on published findings.[5]
Table 1: Effect of REV-ERB Agonist (SR9009/SR9186) on Canonical Clock Gene Expression
| Genotype | Treatment | Target Gene | Expected Outcome (If purely on-target) | Observed Outcome | Interpretation |
| Wild-Type (WT) | Vehicle | Bmal1, Npas2 | Baseline Rhythmic Expression | Baseline Rhythmic Expression | Normal physiological state. |
| Wild-Type (WT) | This compound/SR9009 | Bmal1, Npas2 | Repression (Decreased mRNA levels) | Repression Observed [6] | Indicates agonist engages and activates REV-ERB. |
| REV-ERB DKO | Vehicle | Bmal1, Npas2 | Constitutive De-repression (High mRNA levels) | Constitutive De-repression Observed [4] | Confirms functional knockout of the repressor. |
| REV-ERB DKO | This compound/SR9009 | Bmal1, Npas2 | No change from DKO Vehicle (High mRNA levels) | No Repression of Canonical Targets [5] | Confirms Bmal1 repression is REV-ERB dependent. |
Table 2: Dissecting On-Target vs. Off-Target Global Gene Expression Changes
| Genotype | Treatment | Gene Expression Changes | Observed Outcome | Interpretation |
| Wild-Type (WT) | This compound/SR9009 | Hundreds of differentially expressed genes | Altered expression of genes related to clock, metabolism, and other pathways. | Represents a mix of direct (on-target) and indirect/off-target effects. |
| REV-ERB DKO | This compound/SR9009 | Hundreds of differentially expressed genes | A significant number of genes are still regulated by the compound, even in the complete absence of REV-ERB.[1][5] | These changes are definitively REV-ERB-independent (off-target). |
Mandatory Visualizations
The signaling pathway and experimental logic are visualized below to provide a clear conceptual framework.
Caption: REV-ERB signaling pathway.
Caption: Workflow for dissecting on- and off-target effects.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of REV-ERB agonists.
1. Animal Models and Husbandry
-
Models: Use wild-type (C57BL/6J) and conditional REV-ERBα/β double knockout (DKO) mice on a C57BL/6J background. DKO models should be generated using a Cre-loxP system to ensure complete deletion of the Nr1d1 (REV-ERBα) and Nr1d2 (REV-ERBβ) genes in the tissue of interest (e.g., liver-specific via Alb-Cre or whole-body via a suitable Cre driver).[2]
-
Housing: House animals under a strict 12:12 hour light-dark cycle with ad libitum access to food and water, unless otherwise specified by the experimental design.
2. Compound Formulation and Administration
-
Compound: this compound or SR9009.
-
Vehicle: A common vehicle formulation is 5% DMSO, 15% Cremophore EL, and 80% PBS.[3] Another option is 10% DMSO in PBS. The vehicle must be sterile-filtered.
-
Dosage: A typical dose for in vivo studies is 50-100 mg/kg body weight.[3]
-
Route and Timing: Administer via intraperitoneal (i.p.) injection. The timing of injection is critical due to the circadian nature of the target. Injections are often performed at specific Zeitgeber Times (ZT), such as ZT0 (lights on) or ZT6 (mid-day), depending on the experimental question.[3]
3. Gene Expression Analysis (RNA-Sequencing)
-
Tissue/Cell Collection: Euthanize mice and harvest tissues (e.g., liver) at specific time points following injection. For in vitro studies, primary hepatocytes can be isolated from WT and DKO mice.
-
Cell Treatment: Treat isolated primary hepatocytes with the compound (e.g., 10 µM SR9009) or vehicle for a specified duration (e.g., 8 hours) before RNA extraction.[5]
-
RNA Isolation and Sequencing: Isolate total RNA using a standard method like TRIzol. Prepare sequencing libraries and perform high-throughput RNA-sequencing.
-
Data Analysis: Align reads to the reference genome and perform differential expression analysis. Compare the list of genes significantly altered by the compound in WT cells versus DKO cells. Genes that appear on both lists are considered REV-ERB-independent targets.
Conclusion
The use of REV-ERB DKO models is an indispensable tool in the study of synthetic agonists like this compound. Far from being a simple validation step, these models provide a sophisticated system for dissecting the complex pharmacology of a drug. By comparing results between wild-type and knockout animals, researchers can confidently distinguish true on-target, REV-ERB-mediated effects from off-target activities. This level of precision is essential for the accurate interpretation of experimental data and for the continued development of specific and effective circadian-based therapeutics.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. pnas.org [pnas.org]
- 3. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circadian REV-ERBs repress E4bp4 to activate NAMPT-dependent NAD+ biosynthesis and sustain cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
SR9186: A Case of Mistaken Identity in REV-ERB Agonism
For researchers and professionals in drug development, the precise understanding of a compound's mechanism of action is paramount. While the user requested a comparative guide of SR9186 against other REV-ERB agonists, extensive research indicates that This compound (also known as ML368) is not a REV-ERB agonist but a selective inhibitor of the cytochrome P450 enzyme CYP3A4 .[1] This crucial distinction means a direct comparison of this compound's performance with that of true REV-ERB agonists would be scientifically unfounded.
This guide will, therefore, pivot to provide a comprehensive comparison of well-established REV-ERB agonists, namely GSK4112, SR9009, SR9011, and STL1267. It will adhere to the requested format, presenting quantitative data, experimental methodologies, and pathway visualizations to offer a valuable resource for researchers in the field of circadian rhythm and metabolic diseases.
The REV-ERB Signaling Pathway: A Transcriptional Repressor
The REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ) are critical components of the mammalian circadian clock. They function as transcriptional repressors, playing a key role in the negative feedback loop that governs circadian rhythm. Upon binding to their natural ligand, heme, or synthetic agonists, REV-ERBs recruit the Nuclear Receptor Co-repressor (NCoR) complex, which includes histone deacetylases (HDACs). This complex then binds to REV-ERB response elements (ROREs) on the DNA, leading to the repression of target gene transcription, most notably Bmal1, a core activator of the circadian clock.
Below is a diagram illustrating this signaling pathway.
Caption: Agonist binding to REV-ERB recruits the NCoR/HDAC3 co-repressor complex, leading to transcriptional repression of target genes.
Comparative Analysis of REV-ERB Agonists
The following table summarizes the key quantitative data for prominent REV-ERB agonists. These compounds have been instrumental in elucidating the physiological roles of REV-ERB in metabolism, inflammation, and cancer.
| Compound | Target(s) | Potency (EC50/IC50) | Key Features | Reference(s) |
| GSK4112 | REV-ERBα/β | ~2 µM (in cell-based assays) | First synthetic REV-ERB agonist identified. Limited in vivo use due to poor pharmacokinetic properties. | [2] |
| SR9009 | REV-ERBα/β | REV-ERBα: 790 nM, REV-ERBβ: 560 nM (IC50 in cell-free assay) | Widely used in in vivo studies. Demonstrates effects on metabolism, endurance, and inflammation. Reports of poor oral bioavailability. | [3] |
| SR9011 | REV-ERBα/β | REV-ERBα: 480 nM, REV-ERBβ: 270 nM (IC50 in cell-free assay) | Similar to SR9009 with slightly improved potency. Also used extensively in in vivo models. | [3] |
| STL1267 | REV-ERBα/β | High affinity (specific values not consistently reported) | A newer generation agonist with reported greater potency and selectivity than SR9009.[4] | [4] |
Experimental Protocols for Characterizing REV-ERB Agonists
The characterization of novel REV-ERB agonists involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and physiological effects.
In Vitro Assays
-
Co-transfection/Luciferase Reporter Assay:
-
Objective: To determine the functional potency of the agonist in a cellular context.
-
Methodology:
-
HEK293T cells are co-transfected with a plasmid expressing a Gal4 DNA-binding domain fused to the REV-ERB ligand-binding domain (LBD) and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
Transfected cells are treated with varying concentrations of the test compound.
-
Luciferase activity is measured, which is indicative of the recruitment of co-repressors by the activated REV-ERB LBD. A decrease in luciferase activity signifies agonist activity.
-
EC50 values are calculated from the dose-response curve.
-
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Objective: To measure the effect of the agonist on the expression of known REV-ERB target genes.
-
Methodology:
-
A relevant cell line (e.g., HepG2 hepatocytes, primary macrophages) is treated with the agonist.
-
RNA is extracted from the cells after a specified incubation period.
-
cDNA is synthesized from the RNA.
-
qRT-PCR is performed using primers specific for REV-ERB target genes (e.g., BMAL1, NR1D1, IL-6).
-
The relative change in gene expression compared to a vehicle-treated control is calculated.
-
-
In Vivo Experiments
-
Pharmacokinetic Analysis:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the agonist.
-
Methodology:
-
The compound is administered to mice via a specific route (e.g., intraperitoneal injection, oral gavage).
-
Blood samples are collected at various time points post-administration.
-
The concentration of the compound in the plasma is measured using techniques like LC-MS/MS.
-
Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax) are calculated.
-
-
-
Metabolic Cage Studies:
-
Objective: To assess the effect of the agonist on whole-body metabolism.
-
Methodology:
-
Mice are housed in metabolic cages that continuously monitor oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and water intake, and locomotor activity.
-
After a baseline recording period, mice are treated with the agonist.
-
Changes in the measured parameters are analyzed to determine the effect on energy expenditure and substrate utilization.
-
-
Below is a workflow diagram for the characterization of a novel REV-ERB agonist.
Caption: A typical workflow for the preclinical evaluation of a novel REV-ERB agonist.
References
Scrutinizing the Reproducibility of SR9186 Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published data on SR9186, a selective cytochrome P450 3A4 (CYP3A4) inhibitor. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to offer a clear perspective on the reproducibility of this compound's reported effects.
This compound, chemically known as 1-(4-imidazopyridinyl-7-phenyl)-3-(4'-cyanobiphenyl)urea, has been identified as a potent and highly selective inhibitor of CYP3A4, a critical enzyme in drug metabolism. The initial discovery and characterization of this compound presented compelling data on its inhibitory activity. This guide delves into the available literature to assess the consistency and reproducibility of these findings.
Quantitative Data Comparison
The primary measure of a CYP450 inhibitor's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The seminal study on this compound reported its IC50 values against CYP3A4 using various substrates in different in vitro systems.
Table 1: Published IC50 Values for this compound Inhibition of CYP3A4
| Substrate | In Vitro System | Reported IC50 (nM) | Reference |
| Midazolam | Recombinant Human CYP3A4 | 9 | [1] |
| Testosterone | Recombinant Human CYP3A4 | 4 | [1] |
| Vincristine (B1662923) | Recombinant Human CYP3A4 | 38 | [1] |
This table summarizes the initial findings on this compound's potent inhibition of CYP3A4 across multiple substrates.
A critical aspect of scientific research is the independent verification of published results. To date, a comprehensive analysis of publicly available studies citing the original this compound publication does not reveal direct replication studies that have independently determined and reported the IC50 values of this compound for CYP3A4 inhibition. While many studies acknowledge the selectivity of this compound as a tool compound, they do not typically present their own quantitative data on its inhibitory profile. This lack of directly comparable, independently generated data makes a robust assessment of the reproducibility of the specific IC50 values challenging.
Experimental Protocols
To facilitate the independent verification of the reported findings, detailed experimental protocols are crucial. Below is a summary of the methodologies employed in the key study characterizing this compound and a general protocol for a standard in vitro CYP3A4 inhibition assay.
Key Experimental Protocol from the Seminal this compound Study[1]
-
Enzyme Source: Recombinant human CYP3A4 co-expressed with cytochrome P450 reductase in insect cells.
-
Substrates and Concentrations:
-
Midazolam (2.5 µM)
-
Testosterone (75 µM)
-
Vincristine (20 µM)
-
-
Inhibitor: this compound, with concentrations ranging from 4 nM to 60 µM.
-
Incubation Conditions: Incubations were conducted in 100 mM phosphate (B84403) buffer (pH 7.4) containing 1 mM NADPH.
-
Analysis: The formation of the respective metabolites (1'-hydroxymidazolam, 6β-hydroxytestosterone, and vincristine M1) was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Determination: IC50 values were calculated from the concentration-response curves.
General Protocol for In Vitro CYP3A4 Inhibition Assay[2][3][4]
A standard protocol to assess CYP3A4 inhibition in human liver microsomes (HLM), a more physiologically relevant in vitro system, typically involves the following steps:
-
Materials:
-
Pooled human liver microsomes
-
CYP3A4 probe substrate (e.g., midazolam or testosterone) at a concentration near its Km value
-
Test compound (inhibitor) at various concentrations
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (B129727) for reaction termination
-
Internal standard for analytical quantification
-
-
Incubation:
-
Pre-incubate microsomes, buffer, and the test compound at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the probe substrate.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Add an internal standard.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
Analysis:
-
Analyze the formation of the metabolite from the probe substrate using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the reported mechanism of action of this compound and a typical experimental workflow for assessing its inhibitory activity.
References
Cross-Validation of SR9186 Findings: A Comparative Analysis of Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
SR9186 is a potent and highly selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. While its primary characterization lies in its robust inhibition of CYP3A4-mediated metabolism, its application and effects across different disease models remain an area of limited public research. This guide aims to provide a comparative framework for the potential cross-validation of this compound findings, drawing upon the established roles of CYP3A4 in various pathologies and outlining the experimental models where its effects could be investigated.
Understanding the Core Mechanism: CYP3A4 Inhibition
This compound's mechanism of action is centered on its selective inhibition of CYP3A4, a crucial enzyme responsible for the metabolism of a vast number of drugs and endogenous compounds. This inhibition can have significant implications in therapeutic areas where CYP3A4 activity influences disease progression or drug efficacy.
Signaling Pathway of CYP3A4 Inhibition
The primary role of this compound is to block the catalytic activity of CYP3A4. This interaction prevents the metabolism of CYP3A4 substrates, leading to their increased systemic exposure. In the context of disease, this can be leveraged to enhance the efficacy of co-administered drugs that are normally inactivated by CYP3A4 or to modulate pathways where CYP3A4-mediated metabolites play a key role.
Comparative Performance in Preclinical Models: A Hypothetical Framework
Due to the limited availability of public data on this compound in diverse disease models, this section presents a hypothetical comparison based on the known roles of CYP3A4. The tables below outline potential experimental models and the expected quantitative outcomes if this compound were to be investigated.
Table 1: this compound in Cancer Models
The rationale for using a CYP3A4 inhibitor like this compound in cancer models often revolves around overcoming resistance to chemotherapeutic agents that are metabolized and inactivated by CYP3A4.
| Experimental Model | Alternative(s) | Key Performance Metric(s) | Hypothetical this compound Finding |
| Breast Cancer Xenograft (e.g., MCF-7) | Ketoconazole (non-selective CYP3A inhibitor) | Tumor Growth Inhibition (TGI), Pharmacokinetics of co-administered chemotherapy | This compound in combination with a CYP3A4-substrate chemotherapeutic agent leads to significantly higher TGI compared to chemotherapy alone. |
| In Vitro 3D Spheroid Culture | Co-administration with other targeted therapies | Cell Viability (IC50), Apoptosis Rate | This compound sensitizes cancer cells to a co-administered drug, resulting in a lower IC50 and increased apoptosis. |
Table 2: this compound in Metabolic Disease Models
CYP3A4 is known to be involved in the metabolism of endogenous steroids and fatty acids, and its expression can be altered in metabolic disorders like obesity.
| Experimental Model | Alternative(s) | Key Performance Metric(s) | Hypothetical this compound Finding |
| Diet-Induced Obesity (DIO) Mouse Model | Genetic models of altered metabolism (e.g., ob/ob mice) | Body Weight, Glucose Tolerance, Serum Lipid Profile | This compound administration leads to modest improvements in glucose tolerance and a reduction in specific lipid species. |
| In Vitro Hepatocyte Model (e.g., HepG2) | Other metabolic modulators (e.g., PPAR agonists) | Gene Expression of metabolic enzymes, Lipid Accumulation | This compound treatment alters the expression of genes involved in lipid metabolism and reduces intracellular lipid accumulation. |
Detailed Experimental Protocols
The following are generalized protocols for key experiments that would be essential for the cross-validation of this compound findings.
In Vivo Breast Cancer Xenograft Study
-
Cell Culture: Human breast cancer cells (e.g., MCF-7) are cultured in appropriate media.
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: Cultured cancer cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups: Vehicle, this compound alone, Chemotherapy alone, and this compound + Chemotherapy.
-
Data Collection: Tumor volumes and body weights are recorded throughout the study. At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the plasma concentrations of the chemotherapeutic agent.
Diet-Induced Obesity (DIO) Mouse Model Study
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity and metabolic dysfunction.
-
Treatment: Mice are randomized into treatment groups: Vehicle and this compound.
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitored regularly.
-
Glucose Tolerance Test (GTT): Performed after a period of treatment to assess glucose homeostasis.
-
Insulin (B600854) Tolerance Test (ITT): Performed to assess insulin sensitivity.
-
-
Biochemical Analysis: At the end of the study, blood is collected for the analysis of serum glucose, insulin, and lipid profiles. Tissues such as the liver and adipose tissue are collected for histological and molecular analysis.
Visualizing Experimental Workflows
Xenograft Study Workflow
Metabolic Study Workflow
A Tale of Two Metabolic Regulators: Metformin and REV-ERB Agonists (SR9009/SR9011)
In the landscape of metabolic research, both the well-established antidiabetic drug metformin (B114582) and the novel class of synthetic REV-ERB agonists, including SR9009 and SR9011, have garnered significant attention for their profound effects on glucose and lipid metabolism. While both hold promise for treating metabolic disorders, they operate through distinct molecular pathways. This guide provides a comparative overview of their mechanisms of action, effects on key metabolic parameters, and the experimental evidence supporting their roles.
It is crucial to note that to date, no direct comparative clinical or preclinical studies have been published evaluating SR9186 against metformin for metabolic diseases. The compound this compound is primarily characterized as a selective inhibitor of the cytochrome P450 enzyme CYP3A4 and is not established as a modulator of metabolic pathways. Therefore, this guide will focus on the comparison between metformin and the research compounds SR9009 and SR9011, which are potent REV-ERB agonists with demonstrated metabolic effects.
Metformin: The Veteran of Glycemic Control
Metformin has been a cornerstone in the treatment of type 2 diabetes for decades. Its primary mode of action involves the inhibition of mitochondrial respiratory chain complex I in the liver.[1] This leads to a decrease in hepatic glucose production (gluconeogenesis), a key factor in lowering blood glucose levels.[1][2] Metformin's effects are largely mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1]
REV-ERB Agonists (SR9009/SR9011): The Newcomers Targeting Circadian Rhythms
SR9009 and SR9011 are synthetic agonists that activate the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of the body's internal clock, or circadian rhythm, and play a significant role in regulating metabolic gene expression in tissues like the liver, skeletal muscle, and adipose tissue.[1][3] By pharmacologically targeting the circadian machinery, these agonists can influence energy expenditure, lipid metabolism, and glucose homeostasis.[1][2][3]
Head-to-Head Comparison: Mechanisms and Metabolic Effects
| Feature | Metformin | REV-ERB Agonists (SR9009/SR9011) |
| Primary Mechanism of Action | Inhibition of mitochondrial complex I, activation of AMPK.[1] | Activation of nuclear receptors REV-ERBα and REV-ERBβ.[1][4] |
| Target Tissues | Primarily liver, with effects on gut and skeletal muscle.[1] | Liver, skeletal muscle, adipose tissue, and the central nervous system (hypothalamus).[1][3] |
| Effect on Glucose Metabolism | Decreases hepatic gluconeogenesis, improves insulin (B600854) sensitivity, and increases glucose uptake in peripheral tissues.[1][2] | Improves hyperglycemia, though the precise mechanisms are still under investigation.[1][3] |
| Effect on Lipid Metabolism | Reduces circulating levels of triglycerides and LDL cholesterol.[5][6][7] | Markedly improves dyslipidemia by reducing fat mass and suppressing the expression of lipogenic genes.[1][3][8] |
| Effect on Energy Expenditure | Can lead to a modest increase in energy expenditure, partly through a futile glucose-lactate cycle between the gut and liver.[4] | Significantly increases energy expenditure.[1][3] |
| Effect on Body Weight | Generally weight-neutral or associated with modest weight loss.[5] | Decreases obesity by reducing fat mass.[1][3] |
| Clinical Status | FDA-approved and widely used for the treatment of type 2 diabetes.[9][10][11] | Research compounds, not approved for human use. |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of these compounds, the following diagrams illustrate their signaling pathways and a typical experimental workflow for their evaluation in metabolic studies.
References
- 1. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rev-Erb - Wikipedia [en.wikipedia.org]
- 5. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of REV-ERB in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Increases in bioactive lipids accompany early metabolic changes associated with β-cell expansion in response to short-term high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Transcriptional Regulation of Glucose Metabolism: The Emerging Role of the HMGA1 Chromatin Factor [frontiersin.org]
- 11. Abnormalities of glucose metabolism in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AMPK Activators: AICAR vs. A-769662
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used AMP-activated protein kinase (AMPK) activators: 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR) and A-769662. This document is intended to serve as a resource for researchers and professionals in drug development by offering a comprehensive overview of their mechanisms of action, a quantitative comparison of their effects, and detailed experimental protocols.
Introduction to AICAR and A-769662
AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1] Its activation can trigger a cascade of events that are of significant interest in the study and potential treatment of metabolic diseases. AICAR and A-769662 are two potent activators of AMPK, but they exert their effects through distinct mechanisms.
AICAR is a cell-permeable adenosine (B11128) analog that, once inside the cell, is phosphorylated to ZMP, an analog of AMP.[2] ZMP mimics the effects of AMP, leading to the allosteric activation of AMPK.[2]
A-769662 is a direct, allosteric activator of AMPK.[1] Unlike AICAR, it does not need to be metabolized to an active form. It activates AMPK by binding to the β1 subunit of the AMPK complex, a mechanism distinct from that of AMP and ZMP.[3]
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data on the efficacy of AICAR and A-769662 from various in-vitro and in-vivo studies.
| Parameter | AICAR | A-769662 | Cell/Tissue Type | Reference |
| AMPK Activation (EC50) | Not directly applicable (prodrug) | ~0.8 µM | Purified rat liver AMPK | [1] |
| ACC Phosphorylation (in-vitro) | Less potent, requires higher concentrations (e.g., 2 mM) | More potent, effective at lower concentrations (e.g., 30 µM) | Isolated mouse EDL muscle | [1] |
| Hepatic Fatty Acid Synthesis (IC50) | Not specified | ~3.2 µM | Primary rat hepatocytes | [1] |
| Glucose Uptake (in-vitro) | Stimulates glucose uptake | Can inhibit insulin-stimulated glucose uptake in adipocytes | Skeletal muscle, Adipocytes | [4][5] |
| In-vivo plasma glucose reduction | Effective | Effective (30 mg/kg b.i.d. in ob/ob mice) | ob/ob mice | [1] |
Table 1: Comparative Efficacy of AICAR and A-769662
| Study Type | Compound | Dose/Concentration | Effect on AMPK Phosphorylation (Thr172) | Effect on ACC Phosphorylation | Reference | |---|---|---|---|---| | In-vitro (Primary Hepatocytes) | AICAR | 0.1 - 1 mM | Dose-dependent increase | Dose-dependent increase |[6] | | In-vitro (Primary Hepatocytes) | A-769662 | 1 µM (with AICAR) | Synergistic increase with AICAR | Synergistic increase with AICAR |[6] | | Ex-vivo (Isolated Mouse EDL) | AICAR | 2 mM | Significant increase | Significant increase |[1] | | Ex-vivo (Isolated Mouse EDL) | A-769662 | 30-300 µM | Smaller increase than AICAR | Saturated effect at 100 µM |[1] |
Table 2: Comparative Effects on AMPK and ACC Phosphorylation
Signaling Pathways
The following diagrams illustrate the distinct mechanisms of action of AICAR and A-769662 and their downstream effects.
References
- 1. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
Validating REV-ERB Ligands: A Comparative Guide to Specificity
For researchers, scientists, and drug development professionals, the precise validation of chemical probes is paramount to ensure the reliability of experimental outcomes. This guide provides a comprehensive comparison of synthetic ligands targeting REV-ERB, a key nuclear receptor linking circadian rhythms and metabolism. We will delve into the experimental data supporting their specificity and provide detailed methodologies for key validation assays.
The REV-ERB family of nuclear receptors, comprising REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), are transcriptional repressors that play a crucial role in regulating the core circadian clock and various metabolic pathways.[1] Their activity is modulated by the binding of ligands to their ligand-binding domain (LBD). While heme is the putative natural ligand, several synthetic ligands have been developed to probe REV-ERB function. This guide focuses on the validation and specificity of these synthetic modulators, with a primary focus on the well-characterized agonists SR9009, SR9011, and GSK4112, and the antagonist SR8278.
Comparative Analysis of REV-ERB Ligand Specificity
The specificity of a REV-ERB ligand is its ability to bind to and modulate the activity of REV-ERBα and REV-ERBβ without significantly affecting other cellular targets. Off-target effects can lead to misinterpretation of experimental results and potential toxicity. A variety of assays are employed to validate the on-target activity and assess potential off-target interactions.
| Ligand | Type | REV-ERBα IC50/EC50 | REV-ERBβ IC50/EC50 | Key Specificity Data | Known Off-Targets |
| SR9009 | Agonist | ~670 nM (Gal4 reporter assay)[2] | ~800 nM (Gal4 reporter assay)[2] | Exclusive action on REV-ERBs confirmed in Gal4-chimeric assays against 46 other nuclear receptors.[3] REV-ERBα-dependent effects demonstrated in REV-ERBα-deficient mice.[3] | Some REV-ERB-independent effects on cell proliferation and metabolism have been reported.[4][5] |
| SR9011 | Agonist | ~790 nM (Gal4 reporter assay)[2] | ~560 nM (Gal4 reporter assay)[2] | Similar to SR9009, demonstrates high selectivity for REV-ERBs in Gal4-chimeric assays.[3] | Potential for off-target effects similar to SR9009, though less extensively studied.[6] |
| GSK4112 | Agonist | ~250 nM (FRET assay)[7] | Data not widely available | First synthetic REV-ERB agonist identified.[8] | Poor pharmacokinetic properties limit its in vivo use.[8] |
| SR8278 | Antagonist | EC50 = 0.47 µM (BMAL-Luc reporter assay) | Data not widely available | Blocks the activity of REV-ERB agonists like GSK4112 in competition assays.[8] | Specificity against a broad panel of other nuclear receptors is not as extensively documented as for agonists. |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the assay format. The data presented here are for comparative purposes.
Experimental Protocols for Specificity Validation
Accurate validation of REV-ERB ligand specificity relies on a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.
Nuclear Receptor Binding Assays
These assays directly measure the interaction between the ligand and the REV-ERB protein.
Method: Scintillation Proximity Assay (SPA)
-
Principle: This assay measures the binding of a radiolabeled ligand to a receptor-coated bead. When the radioligand binds to the receptor, it comes into close proximity with the scintillant embedded in the bead, generating a light signal.
-
Protocol:
-
Immobilize purified REV-ERBα or REV-ERBβ protein onto SPA beads.
-
Incubate the receptor-coated beads with a known concentration of a radiolabeled REV-ERB ligand (e.g., ³H-GSK4112).
-
For competition assays, add increasing concentrations of the unlabeled test compound (e.g., SR9186).
-
Allow the binding to reach equilibrium.
-
Measure the light emission using a microplate scintillation counter.
-
Determine the IC50 value of the test compound by analyzing the displacement of the radioligand.
-
Cellular Reporter Assays
These assays assess the functional activity of the ligand in a cellular context by measuring the transcriptional repression of a REV-ERB target gene.
Method: Gal4-REV-ERB LBD Luciferase Reporter Assay
-
Principle: A chimeric protein consisting of the Gal4 DNA-binding domain (DBD) fused to the REV-ERB ligand-binding domain (LBD) is co-expressed with a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS). Ligand binding to the REV-ERB LBD recruits co-repressors, leading to a decrease in luciferase expression.
-
Protocol:
-
Co-transfect HEK293 cells with two plasmids: one expressing the Gal4-REV-ERBα LBD or Gal4-REV-ERBβ LBD fusion protein, and another containing a luciferase reporter gene driven by a Gal4 UAS promoter.
-
After 24 hours, treat the cells with increasing concentrations of the test compound.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 value, representing the concentration at which the compound produces 50% of its maximal inhibitory effect on luciferase expression.
-
Transcriptomic Analysis (RNA-Seq)
This genome-wide approach provides an unbiased view of the on-target and potential off-target effects of a ligand on gene expression.
Method: RNA-Sequencing in Wild-Type vs. REV-ERB Knockout Cells
-
Principle: By comparing the gene expression changes induced by the ligand in wild-type cells versus cells lacking REV-ERBα and/or REV-ERBβ, one can distinguish between REV-ERB-dependent and -independent effects.
-
Protocol:
-
Culture wild-type and REV-ERBα/β double knockout (DKO) cells (e.g., hepatocytes or embryonic stem cells).[4]
-
Treat both cell types with the test compound or vehicle control for a specified time.
-
Isolate total RNA from all samples.
-
Perform library preparation and high-throughput sequencing.
-
Analyze the sequencing data to identify differentially expressed genes in each condition.
-
Genes regulated by the compound in wild-type cells but not in DKO cells are considered REV-ERB-dependent targets. Genes regulated in both cell types may represent off-target effects.
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor, providing direct evidence of target gene engagement.
Method: REV-ERBα ChIP-Seq
-
Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to REV-ERBα is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then sequenced to identify the binding sites.
-
Protocol:
-
Cross-link cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Incubate the sheared chromatin with an antibody specific to REV-ERBα.
-
Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Reverse the cross-links and purify the DNA.
-
Prepare a sequencing library and perform high-throughput sequencing.
-
Analyze the sequencing data to identify enriched genomic regions, representing REV-ERBα binding sites.
-
Visualizing REV-ERB Signaling and Experimental Workflows
To further clarify the mechanisms and methodologies discussed, the following diagrams illustrate the REV-ERB signaling pathway and a typical experimental workflow for validating ligand specificity.
Caption: REV-ERB Signaling Pathway.
Caption: Experimental Workflow for Ligand Specificity Validation.
Conclusion
The validation of ligand specificity is a critical step in drug discovery and chemical biology. For REV-ERB, a combination of biochemical, cellular, and genome-wide approaches is necessary to confidently attribute observed biological effects to the modulation of this nuclear receptor. While compounds like SR9009 and SR9011 have shown a high degree of specificity for REV-ERB, the potential for off-target effects necessitates careful experimental design and the use of appropriate controls, such as REV-ERB knockout models. As new REV-ERB ligands are developed, the rigorous application of the methodologies outlined in this guide will be essential for their validation and translation into reliable research tools and potential therapeutics.
References
- 1. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR9009 has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand modulation of REV-ERBα function resets the peripheral circadian clock in a phasic manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of REV-ERB in NASH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic and Natural Circadian Rhythm Modulators for Researchers
An in-depth examination of the synthetic REV-ERB agonist, SR9009, versus the natural modulators melatonin (B1676174), passionflower, and valerian root, supported by experimental data for researchers, scientists, and drug development professionals.
The intricate machinery of the circadian rhythm, our internal 24-hour clock, governs a vast array of physiological processes, from sleep-wake cycles to metabolism. Disruptions to this delicate rhythm are implicated in a host of pathologies, making the development of effective circadian modulators a significant area of therapeutic interest. This guide provides a comparative analysis of a potent synthetic modulator, the REV-ERB agonist SR9009, and three widely studied natural compounds: melatonin, passionflower, and valerian root. We delve into their mechanisms of action, present quantitative experimental data, and detail the methodologies of key studies to offer a comprehensive resource for the scientific community.
Mechanisms of Action: A Tale of Two Approaches
The modulators discussed herein employ fundamentally different strategies to influence the circadian system. SR9009 directly targets the core clock machinery, while the natural compounds primarily act on systems that regulate sleep and relaxation, which are outputs of the circadian clock.
SR9009: A Direct Intervener in the Core Clock
SR9009 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These proteins are integral components of the core circadian clock, acting as transcriptional repressors of key clock genes, including Bmal1 and Clock. By activating REV-ERB, SR9009 enhances this repression, thereby directly modulating the timing and amplitude of the circadian oscillator. This intervention at the heart of the molecular clockwork allows for potent and direct manipulation of circadian rhythms.
Natural Modulators: Influencing the Outputs of the Circadian Clock
In contrast, melatonin, passionflower, and valerian root exert their effects through pathways that are downstream of the core clock or that influence the sleep-promoting outputs of the circadian system.
-
Melatonin: This neurohormone, naturally produced by the pineal gland in response to darkness, is a key signaling molecule of the circadian system.[1][2] Exogenous melatonin acts primarily on two G-protein coupled receptors, MT1 and MT2, which are highly expressed in the suprachiasmatic nucleus (SCN), the master circadian pacemaker.[2][3] Activation of these receptors helps to synchronize and reinforce the sleep-wake cycle.[4]
-
Passionflower (Passiflora incarnata): The calming effects of passionflower are largely attributed to its interaction with the GABAergic system.[5] Extracts of passionflower have been shown to modulate the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system.[6] This includes enhancing GABAergic transmission and potentially binding to GABA receptors, leading to sedative and anxiolytic effects.[5][7]
-
Valerian Root (Valeriana officinalis): Similar to passionflower, valerian root's sedative properties are linked to its influence on the GABA system.[8] Compounds within valerian extract, such as valerenic acid, can modulate GABA receptors and may also inhibit the breakdown of GABA, thereby increasing its availability in the synaptic cleft.[9][[“]]
Quantitative Comparison of Performance
The following tables summarize quantitative data from experimental studies on SR9009 and the natural circadian rhythm modulators.
Table 1: Effects on Circadian Clock Gene Expression (Preclinical Data)
| Compound | Model | Dosage | Key Findings | Reference |
| SR9009 | Mice (C57BL/6J) | 100 mg/kg | Markedly decreased the expression of Bmal1 and Clock in the cerebral cortex. | [11] |
| Mice (LL condition) | 10 mg/kg daily | Significantly reduced Bmal1 expression and restored Rev-erbα and Rev-erbβ expression in adipose tissue. | [12] | |
| Passionflower | NIH3T3 cells | 100 μg/mL | Did not significantly affect the circadian expression of Bmal1 and Clock. | [13] |
| Mice (C57BL/6J) | 200 mg/day (PFE) | Enhanced the expression of Per2 in the liver. | [13] |
Table 2: Effects on Sleep and Wakefulness
| Compound | Model | Dosage | Key Findings | Reference |
| SR9009 | Mice | 100 mg/kg (i.p.) | Increased wakefulness and decreased slow-wave sleep (SWS) and REM sleep. | [14][15] |
| Mice | 100 mg/kg (i.p.) | Failed to induce wakefulness at ZT15 and ZT18; decreased wakefulness at ZT21. | [16] | |
| Melatonin | Adults with primary insomnia | 0.3 - 5 mg | Modest improvements in sleep latency and subjective sleep quality. | [17] |
| Adults with primary sleep disorders | Not specified | Decreased sleep onset latency by a clinically insignificant amount. | [18] | |
| Passionflower | Adults with insomnia | Not specified | Significantly increased total sleep time compared to placebo; no significant improvement in sleep efficiency. | [[“]] |
| Healthy adults with mild sleep disturbances | Herbal tea | Improved subjective sleep quality. | [[“]] | |
| Valerian Root | Adults with mild insomnia | Standardized extract | Significantly improved subjective and objective sleep parameters. | [[“]] |
| Older women with insomnia | 300 mg extract | No statistically significant differences compared to placebo on any measure of sleep. | [21] |
Table 3: Reported Side Effects and Tolerability
| Compound | Reported Side Effects/Tolerability | Reference |
| SR9009 | Potential for REV-ERB-independent effects on cell proliferation and metabolism. | [22][23][24] |
| Melatonin | Generally well-tolerated for short-term use; potential for daytime drowsiness. | [2] |
| Passionflower | Generally considered safe with little to no "hangover" side effects and no known dependency potential. | [25] |
| Valerian Root | Consistently reported as safe and well-tolerated with only minor side effects at typical doses. | [[“]] |
Experimental Protocols
SR9009 In Vivo Study on Clock Gene Expression
-
Model: Adult male C57BL/6J mice.
-
Treatment: SR9009 (100 mg/kg) or vehicle administered intraperitoneally (i.p.) for 3 days.
-
Endpoint Measurement: At 24 hours after the final injection, the cerebral cortex was collected. mRNA and protein levels of Rev-erbα, Bmal1, Clock, and Per1 were measured by qPCR and Western blot, respectively.
-
Reference: [11]
Melatonin Clinical Trial for Primary Insomnia
-
Model: Adults over 55 years of age with primary insomnia.
-
Treatment: Prolonged-release melatonin (2 mg) or placebo taken 1-2 hours before bedtime for 3 weeks.
-
Endpoint Measurement: Sleep quality and latency were assessed using patient questionnaires and actigraphy.
-
Reference: [17]
Passionflower Clinical Trial for Insomnia
-
Model: Adults with diagnosed insomnia.
-
Treatment: Passionflower extract or placebo administered for two weeks.
-
Endpoint Measurement: Polysomnographic sleep parameters, including total sleep time and sleep efficiency, were measured.
-
Reference: [[“]]
Valerian Root Randomized Controlled Trial for Insomnia
-
Model: Adults with mild insomnia.
-
Treatment: Standardized valerian root extract or placebo taken daily for a specified period.
-
Endpoint Measurement: Subjective sleep quality assessed using validated questionnaires (e.g., Pittsburgh Sleep Quality Index) and objective sleep parameters measured by actigraphy or polysomnography.
-
Reference: [[“]]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Signaling pathway of the synthetic REV-ERB agonist SR9009.
Caption: Signaling pathways of natural circadian rhythm modulators.
Caption: A representative experimental workflow for assessing circadian modulators.
Conclusion
The synthetic REV-ERB agonist SR9009 and the natural modulators melatonin, passionflower, and valerian root offer distinct approaches to influencing the circadian system. SR9009 provides a powerful tool for directly manipulating the core clock machinery, demonstrating significant effects on clock gene expression and activity patterns in preclinical models. However, the potential for off-target effects warrants further investigation.
Natural modulators, on the other hand, tend to have a more subtle and indirect influence on the circadian rhythm, primarily by promoting sleep and relaxation through established neurochemical pathways. While generally considered safe and well-tolerated, their efficacy can be variable, and the quality and composition of herbal extracts can differ.
For researchers and drug development professionals, the choice between a synthetic and a natural modulator will depend on the specific research question or therapeutic goal. SR9009 and similar compounds represent a promising avenue for conditions with a clear etiology in core clock disruption. Natural modulators may be more suitable for addressing milder sleep disturbances or as adjunctive therapies. This guide provides a foundational comparison to inform further investigation and development in the exciting field of circadian medicine.
References
- 1. Melatonin - Wikipedia [en.wikipedia.org]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. The Role of the Melatoninergic System in Circadian and Seasonal Rhythms—Insights From Different Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Links Between Circadian Rhythm Disruption, Melatonin, and Neurodegenerative Diseases: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Modulation of the γ-aminobutyric acid (GABA) system by Passiflora incarnata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. caringsunshine.com [caringsunshine.com]
- 9. GABA A receptors as in vivo substrate for the anxiolytic action of valerenic acid, a major constituent of valerian root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ffhdj.com [ffhdj.com]
- 14. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 15. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Current Insights into the Risks of Using Melatonin as a Treatment for Sleep Disorders in Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Melatonin for Treatment of Sleep Disorders: Summary - AHRQ Evidence Report Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. consensus.app [consensus.app]
- 20. consensus.app [consensus.app]
- 21. A RANDOMIZED CLINICAL TRIAL OF VALERIAN FAILS TO IMPROVE SELF-REPORT, POLYSOMNOGRAPHIC, AND ACTIGRAPHIC SLEEP IN OLDER WOMEN WITH INSOMNIA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. SR9009 has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Compound’s benefits aren’t tied to the body clock | Penn Today [penntoday.upenn.edu]
- 25. andytherd.com [andytherd.com]
Benchmarking SR9186 Against Existing Therapies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational molecule SR9186 and its potential positioning against existing therapeutic regimens. As a selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, this compound presents a novel strategy to enhance the efficacy of current cancer therapies, particularly in breast cancer. This document outlines the mechanistic rationale for its use, compares it with standard-of-care treatments for relevant breast cancer subtypes, and discusses the experimental data necessary for a comprehensive evaluation.
Introduction to this compound: A Selective CYP3A4 Inhibitor
This compound is a potent and selective inhibitor of CYP3A4, a critical enzyme in the metabolism of a wide array of drugs, including numerous chemotherapeutic agents. In the context of oncology, particularly breast cancer, the expression and activity of CYP3A4 within tumor cells can significantly impact the effectiveness of systemic treatments. Higher intratumoral CYP3A4 levels have been linked to poorer responses to chemotherapy agents like docetaxel (B913), as the enzyme can metabolize and inactivate the drug at the tumor site.
By inhibiting CYP3A4, this compound has the potential to increase the local concentration and prolong the activity of co-administered anticancer drugs that are CYP3A4 substrates. This could lead to improved tumor cell killing and potentially overcome certain mechanisms of drug resistance.
The Rationale for this compound in Combination Therapy for Breast Cancer
The primary proposed application for this compound in breast cancer is as a combination agent to enhance the efficacy of existing chemotherapies. Several standard-of-care drugs for breast cancer are known substrates of CYP3A4, including:
-
Taxanes (Docetaxel and Paclitaxel): Widely used in the treatment of various breast cancer subtypes, the efficacy of taxanes can be diminished by CYP3A4-mediated metabolism.[1]
-
Tamoxifen (B1202): A cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer, tamoxifen is metabolized by multiple CYP enzymes, including CYP3A4.
The co-administration of this compound with these agents could theoretically lead to higher and more sustained drug levels within the tumor microenvironment, thereby enhancing their therapeutic effect.
Benchmarking Against Standard of Care: A Framework for Evaluation
A direct comparative analysis of this compound against existing therapies is currently challenging due to the lack of publicly available preclinical or clinical data from head-to-head studies. However, a robust benchmarking framework would involve comparing treatment regimens incorporating this compound against the current standard of care for specific breast cancer subtypes.
Estrogen Receptor-Positive (ER+) Breast Cancer
Standard Therapies:
-
Endocrine therapies (e.g., tamoxifen, aromatase inhibitors)
-
CDK4/6 inhibitors in combination with endocrine therapy
-
Chemotherapy (for endocrine-resistant or high-risk disease)
Potential this compound Combination Regimen to Evaluate:
-
Tamoxifen + this compound vs. Tamoxifen alone
-
Chemotherapy (e.g., docetaxel) + this compound vs. Chemotherapy alone
HER2-Positive (HER2+) Breast Cancer
Standard Therapies:
-
HER2-targeted therapies (e.g., trastuzumab, pertuzumab, ado-trastuzumab emtansine)
-
Tyrosine kinase inhibitors (e.g., lapatinib)
-
Chemotherapy in combination with HER2-targeted agents
Potential this compound Combination Regimen to Evaluate:
-
Chemotherapy (e.g., paclitaxel) + HER2-targeted therapy + this compound vs. Chemotherapy + HER2-targeted therapy
Triple-Negative Breast Cancer (TNBC)
Standard Therapies:
-
Chemotherapy (e.g., taxanes, anthracyclines)
-
PARP inhibitors (for patients with BRCA mutations)
-
Immunotherapy (for patients with PD-L1 expression)
Potential this compound Combination Regimen to Evaluate:
-
Chemotherapy (e.g., docetaxel or paclitaxel) + this compound vs. Chemotherapy alone
Data Presentation: A Call for Quantitative Comparison
To facilitate a clear and objective comparison, future studies on this compound should present quantitative data in structured tables. The following tables provide a template for the types of data required for a meaningful benchmark against existing therapies.
Table 1: Preclinical In Vitro Efficacy of this compound Combination Therapy
| Cell Line (Breast Cancer Subtype) | Treatment Group | IC50 (nM) | Fold Change in Potency (vs. Chemo Alone) |
| MCF-7 (ER+) | Docetaxel | ||
| Docetaxel + this compound | |||
| SK-BR-3 (HER2+) | Paclitaxel | ||
| Paclitaxel + this compound | |||
| MDA-MB-231 (TNBC) | Docetaxel | ||
| Docetaxel + this compound |
Table 2: Preclinical In Vivo Efficacy in Xenograft Models
| Xenograft Model (Breast Cancer Subtype) | Treatment Group | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) |
| MCF-7 (ER+) | Vehicle Control | ||
| Docetaxel | |||
| This compound | |||
| Docetaxel + this compound | |||
| MDA-MB-231 (TNBC) | Vehicle Control | ||
| Paclitaxel | |||
| This compound | |||
| Paclitaxel + this compound |
Table 3: Pharmacokinetic Parameters of Co-administered Chemotherapy
| Chemotherapy Agent | Treatment Group | Cmax (ng/mL) | AUC (ng*h/mL) | Half-life (h) |
| Docetaxel | Docetaxel Alone | |||
| Docetaxel + this compound | ||||
| Paclitaxel | Paclitaxel Alone | |||
| Paclitaxel + this compound |
Experimental Protocols: A Blueprint for Future Research
Detailed and reproducible experimental protocols are essential for validating and building upon research findings. The following outlines key methodologies required for the comprehensive evaluation of this compound.
In Vitro Cell Viability Assays
-
Cell Culture: Breast cancer cell lines representing different subtypes (e.g., MCF-7 for ER+, SK-BR-3 for HER2+, MDA-MB-231 for TNBC) should be cultured under standard conditions.
-
Drug Treatment: Cells should be treated with a dose-response range of the chemotherapeutic agent (e.g., docetaxel, paclitaxel) with and without a fixed concentration of this compound.
-
Viability Assessment: Cell viability should be assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: IC50 values should be calculated using non-linear regression analysis.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or nude mice) should be used.
-
Tumor Implantation: Breast cancer cells should be implanted subcutaneously or orthotopically into the mammary fat pad.
-
Treatment Regimen: Once tumors reach a palpable size, mice should be randomized into treatment groups (e.g., vehicle, chemotherapy alone, this compound alone, combination therapy). Dosing and schedule should be clearly defined.
-
Tumor Measurement: Tumor volume should be measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size, and final tumor weights should be recorded.
Pharmacokinetic Studies
-
Animal Models: Mice or rats can be used.
-
Drug Administration: Animals should be administered the chemotherapeutic agent with or without this compound.
-
Sample Collection: Blood samples should be collected at various time points post-administration.
-
Bioanalysis: Plasma concentrations of the chemotherapeutic agent and its metabolites should be quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters (Cmax, AUC, half-life) should be calculated using appropriate software.
Mandatory Visualizations
To clearly illustrate the proposed mechanism of action and experimental workflows, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal Procedures for SR9186: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of research chemicals is a critical component of laboratory safety and operational excellence. This document provides a comprehensive guide to the proper disposal procedures for SR9186, a selective CYP3A4 inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on established best practices for the disposal of novel research chemicals with unknown hazard profiles.
I. Core Principles of this compound Disposal
The fundamental principle for disposing of this compound, as with any research chemical, is to treat it as hazardous waste unless confirmed otherwise by a comprehensive safety assessment. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][2] Laboratory personnel must adhere to all federal, state, and local regulations, in addition to their institution's specific waste management protocols.
II. This compound Waste Categorization and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure compliant disposal.[1] this compound waste should be categorized and collected as follows:
-
Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab materials (e.g., weigh boats, pipette tips) that have come into direct contact with the solid compound.
-
Liquid Waste: This category includes solutions containing this compound, such as stock solutions, experimental working solutions, and contaminated solvents. Halogenated and non-halogenated solvent waste should be collected in separate, clearly labeled containers.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
All waste containers must be in good condition, compatible with the chemical, and have a tight-fitting lid. Containers should be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Chemical Waste").
III. Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, a complete quantitative profile is not available. The following table summarizes general chemical properties and storage information, which should be handled with the caution appropriate for a novel research compound.
| Property | Value | Source/Note |
| Chemical Name | This compound | - |
| Synonyms | 1-(4-Imidazopyridinyl-7-phenyl)-3-(4'-cyanobiphenyl) urea | [3] |
| Function | Selective CYP3A4 Inhibitor | [3] |
| Recommended Storage | Store at -20°C for long-term stability. | Based on general recommendations for similar research compounds. Consult the supplier's product information for specific storage instructions. |
| Half-Life (in HLM) | 106 minutes (in 1 mg/ml human liver microsomes) | [3] |
| Solubility | Soluble in DMSO. | Based on typical solvents for similar research compounds. |
IV. Experimental Protocol: Waste Accumulation and Labeling
The following protocol outlines the steps for the safe accumulation and labeling of this compound waste in a laboratory setting:
-
Container Selection: Choose a waste container that is chemically compatible with this compound and any solvents used. The container must be in good condition and have a secure, leak-proof lid.
-
Labeling: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
The concentration of this compound and any other chemical constituents.
-
The primary hazard(s) associated with the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
Waste Addition: When adding waste to the container, do so in a well-ventilated area, such as a fume hood, and wear appropriate PPE. Keep the container closed at all times except when adding waste.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic. The SAA should have secondary containment to prevent spills.
-
Disposal Request: Once the container is full or has reached the accumulation time limit set by your institution, submit a request for pickup to your institution's Environmental Health and Safety (EHS) department.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural workflow for the proper disposal of this compound.
VI. Conclusion: Prioritizing Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a core responsibility in maintaining a safe and compliant laboratory environment. By adhering to the principles of treating unknown research chemicals as hazardous, practicing meticulous waste segregation, and working in close partnership with your institution's EHS department, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and the relevant regulations to ensure full compliance.
References
Essential Safety and Handling Protocols for SR9186
Disclaimer: No specific Material Safety Data Sheet (MSDS) for SR9186 was found during the information gathering process. The following guidelines are based on general best practices for handling potent, novel research chemicals and should be adapted to your specific laboratory conditions and institutional safety protocols. Always perform a risk assessment before handling any new compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on immediate safety, operational procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Recommendations
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE and safety parameters.
| Category | Recommendation | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory. Should provide a complete seal around the eyes to protect from splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always double-glove when handling the pure compound or concentrated solutions. |
| Body Protection | Laboratory Coat | A full-length, long-sleeved lab coat is mandatory. Consider a disposable gown for procedures with a high risk of splashing. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and volatile solutions must be conducted in a certified chemical fume hood. |
| Emergency Equipment | Eyewash Station and Safety Shower | Ensure unobstructed access to a functional eyewash station and safety shower.[1] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Detailed Methodologies
Weighing Solid this compound
-
Preparation: Ensure the analytical balance is inside a chemical fume hood or a containment enclosure.
-
Tare: Place a clean, tared weigh boat on the balance.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of this compound powder to the weigh boat. Avoid creating dust.
-
Record: Record the weight and immediately close the primary container of this compound.
-
Cleanup: Carefully clean the spatula and the area around the balance with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
Preparation of Stock Solution
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Dissolution: Cap the vessel and mix by vortexing or sonicating until the compound is fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the stock solution in a properly sealed and labeled container in a designated, secure location.
Operational and Disposal Plans
Spill Response
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or involves a volatile solvent.
-
Contain: If safe to do so, contain the spill using a chemical spill kit.
-
Neutralize/Absorb: Use an appropriate absorbent material to soak up the spill.
-
Clean: Clean the spill area with a suitable solvent and decontaminant.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.[2]
Waste Disposal
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containers: Use clearly labeled, leak-proof containers for solid and liquid waste.
-
Regulations: Dispose of all this compound waste in accordance with local, state, and federal hazardous waste regulations.[3][4][5] It is the responsibility of the waste generator to ensure proper disposal.[3][4]
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent research chemical this compound and maintain a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
